molecular formula C3HF5 B1214718 (Z)-1,2,3,3,3-Pentafluoropropene CAS No. 2252-83-7

(Z)-1,2,3,3,3-Pentafluoropropene

Cat. No.: B1214718
CAS No.: 2252-83-7
M. Wt: 132.03 g/mol
InChI Key: DMUPYMORYHFFCT-UHFFFAOYSA-N
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Description

(Z)-1,2,3,3,3-Pentafluoropropene, also known as this compound, is a useful research compound. Its molecular formula is C3HF5 and its molecular weight is 132.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-1,2,3,3,3-pentafluoroprop-1-ene
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InChI

InChI=1S/C3HF5/c4-1-2(5)3(6,7)8/h1H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DMUPYMORYHFFCT-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\F)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3HF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID001027281
Record name (1Z)-1,2,3,3,3-Pentafluoro-1-propene
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Molecular Weight

132.03 g/mol
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CAS No.

5528-43-8, 2252-83-7
Record name (1Z)-1,2,3,3,3-Pentafluoro-1-propene
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Record name 1-Propene, 1,2,3,3,3-pentafluoro-
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Record name (Z)-1,2,3,3,3-Pentafluoropropene
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Record name 1-Propene, 1,2,3,3,3-pentafluoro-
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Record name (1Z)-1,2,3,3,3-Pentafluoro-1-propene
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Record name (Z)-1,2,3,3,3-pentafluoropropene
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Foundational & Exploratory

(Z)-1,2,3,3,3-Pentafluoropropene chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Properties of (Z)-1,2,3,3,3-Pentafluoropropene

Introduction

This compound, also known as (Z)-HFO-1225ye, is a hydrofluoroolefin (HFO) with the chemical formula C₃HF₅.[1][2] It is a colorless gas at room temperature and has garnered significant interest as a refrigerant, a foam blowing agent, and a monomer for fluoropolymer synthesis due to its low global warming potential (GWP) compared to hydrofluorocarbons (HFCs).[1][3] This technical guide provides a comprehensive overview of the chemical properties of this compound, targeting researchers, scientists, and professionals in drug development who may encounter or utilize fluorinated compounds.

Chemical and Physical Properties

This compound is a fluorinated olefin with a molecular weight of 132.03 g/mol .[4][5] The presence of a carbon-carbon double bond and five fluorine atoms significantly influences its chemical behavior.[1] The "Z" designation in its name refers to the stereochemistry of the molecule, where the higher priority substituents on each carbon of the double bond are on the same side.[3] Thermodynamic studies have shown that the (Z)-isomer is more stable than its (E)-isomer counterpart.[3]

Data Presentation: Summary of Physicochemical Properties
PropertyValueReference
Molecular Formula C₃HF₅[5]
Molecular Weight 132.03 g/mol [4]
CAS Number 5528-43-8[2]
Boiling Point -14.7 ± 8.0 °C[2]
Physical State Colorless gas (at room temperature and standard pressure)[1]
Global Warming Potential (GWP, 100-year) Approximately 6[6]
Atmospheric Lifetime Approximately 18 days[6]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are often specific to the instrumentation and objectives of a particular study. However, general methodologies for key experiments are outlined below.

Synthesis: Dehydrofluorination of 1,1,2,3,3,3-Hexafluoropropane

A common laboratory and industrial method for the synthesis of 1,2,3,3,3-pentafluoropropene (a mixture of E and Z isomers) is the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane (HFC-236ea).[1][2]

General Procedure:

  • 1,1,2,3,3,3-Hexafluoropropane gas is passed through a heated reactor containing a catalyst.

  • Common catalysts include chromium-based catalysts (e.g., fluorinated Cr₂O₃), aluminum fluoride (AlF₃), or magnesium fluoride (MgF₂).[7][8]

  • The reaction is typically carried out at elevated temperatures, for instance, around 350 °C.[7][8]

  • The product stream, containing (Z)- and (E)-1,2,3,3,3-pentafluoropropene, unreacted starting material, and hydrogen fluoride (HF), is then cooled.

  • The mixture of isomers can be separated and purified using distillation techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the molecular structure and confirm the Z-configuration.

  • Nuclei Observed: ¹H, ¹⁹F, and ¹³C NMR are typically used.[1]

  • General Protocol: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed using a high-resolution NMR spectrometer. The chemical shifts, coupling constants, and multiplicities of the signals provide detailed structural information. The magnitude of the ³J(H,F) coupling constant across the double bond is a key parameter for distinguishing between the Z and E isomers.[1]

Infrared (IR) Spectroscopy:

  • Purpose: To identify functional groups and characteristic vibrational modes.[1]

  • General Protocol: An IR spectrum of the gaseous sample is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum will show characteristic absorption bands for the C=C double bond, C-H bond, and C-F bonds.[1]

Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight and fragmentation pattern.[1]

  • General Protocol: The gaseous sample is introduced into a mass spectrometer. Electron ionization (EI) is a common method used to generate ions. The resulting mass spectrum will show a molecular ion peak (at m/z = 132) and characteristic fragment ions resulting from the cleavage of C-C and C-F bonds.[1][9]

Chemical Reactivity and Atmospheric Degradation

The presence of the double bond makes this compound susceptible to addition reactions.[3] In the atmosphere, its primary degradation pathway is through reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms.[1][10] These reactions are relatively rapid, leading to a short atmospheric lifetime and a low GWP.[6] The reaction with Cl atoms, for example, leads to the formation of trifluoroacetyl fluoride and formyl fluoride.[1][11]

Applications

The primary applications of this compound are in areas where low GWP is a critical requirement.

  • Refrigerants: It is used as a component in refrigerant blends for air conditioning and refrigeration systems.[1]

  • Fluoropolymer Synthesis: It serves as a monomer in the production of specialty fluoropolymers.[3]

Relevance to Drug Development and Biological Imaging

Currently, there is no significant evidence to suggest that this compound has direct applications in drug development or as a biological imaging agent. Its known properties and primary uses are in the materials and chemicals industries. While some fluorinated molecules are used in medicinal chemistry and bioimaging, this compound itself is not a compound of focus in these fields. A search for its use in biological imaging techniques did not yield any specific research demonstrating this application.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization HFC-236ea 1,1,2,3,3,3-Hexafluoropropane Dehydrofluorination Dehydrofluorination (e.g., Cr2O3 catalyst, ~350°C) HFC-236ea->Dehydrofluorination Product_Mixture Mixture of (Z)- and (E)-1225ye, HF, and unreacted HFC-236ea Dehydrofluorination->Product_Mixture Purification Distillation Product_Mixture->Purification Final_Product This compound Purification->Final_Product NMR NMR Spectroscopy (1H, 19F, 13C) Final_Product->NMR IR IR Spectroscopy MS Mass Spectrometry Structure_Confirmation Structure & Purity Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General experimental workflow for the synthesis and characterization of this compound.

Atmospheric_Degradation_Pathway Z_1225ye This compound (in atmosphere) Reaction_OH Reaction with OH radicals Z_1225ye->Reaction_OH Reaction_Cl Reaction with Cl atoms Z_1225ye->Reaction_Cl Degradation_Products_OH Degradation Products Reaction_OH->Degradation_Products_OH Degradation_Products_Cl Trifluoroacetyl fluoride (CF3C(O)F) + Formyl fluoride (HC(O)F) Reaction_Cl->Degradation_Products_Cl Short_Lifetime Short Atmospheric Lifetime (~18 days) Degradation_Products_OH->Short_Lifetime Degradation_Products_Cl->Short_Lifetime Low_GWP Low Global Warming Potential (~6) Short_Lifetime->Low_GWP

Caption: Simplified atmospheric degradation pathway of this compound.

Safety and Handling

This compound is a gas under pressure and may explode if heated.[12] It can cause skin and serious eye irritation, and may cause respiratory irritation, drowsiness, or dizziness.[12] As a simple asphyxiant, it may displace oxygen and cause rapid suffocation.[12] Proper personal protective equipment, including gloves, safety glasses, and respiratory protection in case of inadequate ventilation, should be used when handling this chemical.[12]

Conclusion

This compound is a chemically significant hydrofluoroolefin with well-defined physical and chemical properties. Its primary utility lies in its application as a low-GWP refrigerant and as a monomer for fluoropolymers. While its chemical reactivity, particularly its atmospheric degradation, is an active area of research, there is currently no substantial evidence to support its use in drug development or biological imaging. The experimental protocols for its synthesis and characterization are based on standard chemical techniques, providing a solid foundation for further research and application in its intended fields.

References

Spectroscopic Profile of (Z)-1,2,3,3,3-Pentafluoropropene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-1,2,3,3,3-Pentafluoropropene (also known as (Z)-HFO-1225ye). The information compiled herein is intended to support research, development, and quality control activities involving this fluorinated olefin. This document presents available quantitative spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of this compound.

Introduction

This compound is a fluorinated hydrocarbon with the chemical formula C₃HF₅ and a molecular weight of 132.03 g/mol . It exists as a colorless gas at room temperature. This compound is of significant interest as a precursor to hydrofluoroolefins (HFOs), which are being developed as refrigerants with low global warming potential. The "Z" designation in its name refers to the specific stereochemistry of the molecule, where the higher priority substituents on each carbon of the double bond are on the same side.

The spectroscopic characterization of this compound is crucial for its identification, purity assessment, and structural elucidation. The primary analytical techniques employed for this purpose are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

Infrared spectroscopy of this compound reveals characteristic vibrational modes corresponding to its functional groups. The spectrum is marked by absorptions from C=C, C-F, and C-H stretching and bending vibrations.

Vibrational ModeExpected Frequency Range (cm⁻¹)
C=C Stretch1680 - 1640
C-F Stretch1400 - 1000
=C-H Stretch3100 - 3000

Note: Specific peak values from experimental data were not available in the searched literature. The table provides typical ranges for the expected functional groups.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, fluorine, and carbon atoms within the molecule. The spectra are consistent with a structure containing one hydrogen atom and five fluorine atoms in three distinct chemical environments.

¹H NMR: The proton NMR spectrum is expected to show a single, complex multiplet for the hydrogen atom on the double bond. This complexity arises from coupling to the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is anticipated to display three distinct signals corresponding to the -CF₃ group, the vinylic fluorine cis to the hydrogen, and the vinylic fluorine trans to the hydrogen. A key feature for confirming the (Z)-isomer is a smaller coupling constant (³JHF) for the cis-relationship between the hydrogen and the fluorine on the double bond compared to the trans-coupling in the (E)-isomer.

¹³C NMR: The carbon NMR spectrum will show signals for the three carbon atoms in the molecule: the CF₃ carbon and the two sp²-hybridized carbons of the double bond.

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹HData not availablemultipletData not available=CH F
¹⁹FData not availablemultipletData not available-F C=
¹⁹FData not availablemultipletData not available=CHF
¹⁹FData not availablemultipletData not available-CF₃
¹³CData not availableData not availableData not availableC F₃
¹³CData not availableData not availableData not available=C (F)CF₃
¹³CData not availableData not availableData not available=C HF

Note: While the expected patterns are described, specific, experimentally determined chemical shifts and coupling constants for this compound were not found in the provided search results.

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern. The molecular ion peak is observed at an m/z corresponding to its molecular weight.

m/zRelative IntensityAssignment
132Data not available[C₃HF₅]⁺ (Molecular Ion)
Data not availableData not availableCF₃⁺
Data not availableData not availableC₂HF₂⁺
Data not availableData not availableCF₂⁺
Data not availableData not availableCHF⁺
Data not availableData not availableCF⁺

Note: A detailed experimental mass spectrum with relative intensities was not available. The fragment ions listed are based on the expected fragmentation patterns for fluorinated compounds, involving the cleavage of C-F and C-CF₃ bonds.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, based on established techniques for volatile and fluorinated compounds.

Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy

This protocol is designed for the qualitative and quantitative analysis of gaseous this compound.

Instrumentation:

  • FTIR spectrometer equipped with a gas cell (e.g., 10 cm path length) with infrared-transparent windows (e.g., KBr or ZnSe).

  • Vacuum line for evacuating the gas cell.

  • Gas handling system for introducing the sample.

Procedure:

  • Background Spectrum: Evacuate the gas cell to a high vacuum. Collect a background spectrum to account for any atmospheric and instrumental interferences.

  • Sample Introduction: Introduce the gaseous this compound into the gas cell to a known pressure.

  • Data Acquisition: Acquire the infrared spectrum of the sample.

  • Data Analysis: Process the spectrum by subtracting the background. Identify characteristic absorption bands and compare them with reference spectra if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation and analysis of a sample of this compound for ¹H, ¹⁹F, and ¹³C NMR spectroscopy.

Instrumentation:

  • High-field NMR spectrometer.

  • NMR tubes suitable for volatile samples (e.g., J. Young tubes).

Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, acetone-d₆).

  • Sample Introduction: Due to the gaseous nature of the compound at room temperature, the sample can be condensed into the NMR tube containing the deuterated solvent at low temperature (e.g., using a dry ice/acetone bath). The tube is then sealed.

  • Homogenization: Ensure the sample is thoroughly mixed with the solvent.

Data Acquisition:

  • ¹H NMR: Acquire the proton NMR spectrum.

  • ¹⁹F NMR: Acquire the fluorine NMR spectrum.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Decoupling techniques (e.g., proton decoupling) may be employed to simplify the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the separation and identification of this compound, particularly in mixtures.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the separation of volatile fluorinated compounds (e.g., a mid-polarity column).

Procedure:

  • Sample Introduction: Inject a gaseous sample of this compound into the GC inlet.

  • Chromatographic Separation: Use a suitable temperature program for the GC oven to separate the components of the sample.

  • Mass Spectrometric Detection: As the compound elutes from the GC column, it is introduced into the ion source of the mass spectrometer.

  • Ionization and Analysis: Use electron ionization (EI) to fragment the molecules. The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Analyze the fragmentation pattern to confirm the structure.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Sample->NMR MS GC-Mass Spectrometry Sample->MS IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data NMR_Data Chemical Shifts & Coupling Constants (Structure & Stereochemistry) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Conclusion Structural Confirmation IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Spectroscopic analysis workflow for this compound.

An In-depth Technical Guide on the Thermodynamic Properties of Pentafluoropropene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of key pentafluoropropene isomers: 1,2,3,3,3-pentafluoropropene (HFO-1225ye), 1,1,3,3,3-pentafluoropropene (HFO-1225zc), and 1,1,2,3,3-pentafluoropropene (HFO-1225yc). These compounds are of significant interest as next-generation refrigerants, propellants, and building blocks in chemical synthesis due to their low global warming potential. A thorough understanding of their thermodynamic behavior is crucial for the design and optimization of systems utilizing these fluorinated olefins.

Core Thermodynamic Properties

The fundamental thermodynamic properties of these isomers dictate their performance in various applications. Key parameters include molecular weight, boiling point, enthalpy of formation, entropy, specific heat capacity, and vapor pressure.

General Properties

A summary of the fundamental physical properties of the pentafluoropropene isomers is provided in Table 1.

PropertyHFO-1225ye (Z-isomer)HFO-1225ye (E-isomer)HFO-1225zcHFO-1225yc
Chemical Name (Z)-1,2,3,3,3-Pentafluoropropene(E)-1,2,3,3,3-Pentafluoropropene1,1,3,3,3-Pentafluoropropene1,1,2,3,3-Pentafluoropropene
Molecular Formula C₃HF₅C₃HF₅C₃HF₅C₃HF₅
Molecular Weight ( g/mol ) 132.03[1]132.033[2]132.03[3][4]132.033
Normal Boiling Point (°C) -21[5]-18.5[2]-21[6]1-2
Enthalpy, Entropy, and Specific Heat
PropertyHFO-1225zc (Calculated)
Standard Gibbs Free Energy of Formation (kJ/mol) -925.16[3]
Standard Enthalpy of Formation (gas, kJ/mol) -987.12[3]
Enthalpy of Fusion (kJ/mol) 10.40[3]
Enthalpy of Vaporization (kJ/mol) 16.93[3]

For the isomerization between the (Z) and (E) forms of HFO-1225ye, the following thermodynamic data have been reported:

  • Enthalpy of Z to E isomerization: +2.843 (±0.1) kcal/mol

  • Entropy of Z to E isomerization: 0.74 eu (entropy units)

The positive enthalpy of isomerization indicates that the (Z) isomer is more thermodynamically stable than the (E) isomer.

Vapor Pressure

Comprehensive experimental vapor pressure data as a function of temperature for all three isomers is limited. For 1,1,1,3,3-pentafluoropropane (R-245fa), a structurally related compound, detailed vapor pressure measurements have been conducted and fitted to the Antoine equation. While not a direct isomer of pentafluoropropene, this data provides insight into the behavior of similar fluorinated propanes.

Experimental Protocols

The determination of thermodynamic properties relies on precise and well-established experimental techniques. The following sections outline the methodologies commonly employed for the key parameters discussed.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of fluorinated organic compounds is most reliably determined using combustion calorimetry .

Methodology: Oxygen Bomb Calorimetry

  • Sample Preparation: A precise mass of the pentafluoropropene isomer is placed in a sample holder within a high-pressure vessel, known as a "bomb."

  • Combustion: The bomb is filled with a high pressure of pure oxygen. The combustion is initiated by passing an electric current through a fuse wire in contact with the sample.

  • Temperature Measurement: The bomb is submerged in a known mass of water in a calorimeter. The temperature of the water is meticulously monitored before and after combustion.

  • Heat Calculation: The heat released by the combustion reaction is calculated from the temperature rise of the water and the heat capacity of the calorimeter system.

  • Correction to Standard State: Corrections are applied to account for the heat of combustion of the fuse wire and any incomplete combustion products. The energy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law, with known standard enthalpies of formation for the combustion products (CO₂, HF, and H₂O).

dot

G General Workflow for Thermodynamic Property Determination cluster_sample Sample Preparation cluster_exp Experimental Measurement cluster_data Data Acquisition & Analysis cluster_results Results Sample Pentafluoropropene Isomer Sample Calorimetry Calorimetry (Enthalpy, Specific Heat) Sample->Calorimetry VLE Vapor-Liquid Equilibrium (Vapor Pressure) Sample->VLE RawData Raw Experimental Data (Temperature, Pressure, Heat Flow) Calorimetry->RawData VLE->RawData Analysis Data Processing and Calculation RawData->Analysis ThermoProps Thermodynamic Properties (ΔH, S, Cp, Pvap) Analysis->ThermoProps

Caption: Experimental workflow for thermodynamic property determination.

Determination of Specific Heat Capacity

The specific heat capacity (Cp) of gaseous refrigerants can be determined using methods such as differential scanning calorimetry (DSC) or classical methods like the continuous-flow calorimeter .

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample and Reference: A known mass of the gaseous sample is hermetically sealed in a sample pan. An identical empty pan serves as a reference.

  • Controlled Heating: Both the sample and reference pans are heated at a precisely controlled rate over the desired temperature range.

  • Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Calculation: The specific heat capacity is calculated from this differential heat flow, the heating rate, and the mass of the sample. A baseline measurement with two empty pans and a calibration with a standard material of known specific heat capacity (e.g., sapphire) are performed to ensure accuracy.

Determination of Vapor Pressure

Vapor pressure is a critical property for refrigerants and can be measured using static or dynamic methods. The static method is widely used for its accuracy.

Methodology: Static Vapor Pressure Measurement

  • Sample Degassing: A pure sample of the pentafluoropropene isomer is placed in a thermostatically controlled equilibrium cell. The sample is thoroughly degassed to remove any dissolved air or other non-condensable gases.

  • Temperature Control: The temperature of the equilibrium cell is precisely controlled and measured using a calibrated thermometer.

  • Pressure Measurement: The system is allowed to reach thermal and phase equilibrium, at which point the pressure of the vapor phase is measured using a high-precision pressure transducer.

  • Data Collection: Vapor pressure measurements are taken at various temperatures to establish the vapor pressure curve. The data is often fitted to a vapor pressure equation, such as the Antoine or Wagner equation, to allow for interpolation.

Modeling of Thermodynamic Properties

In addition to experimental measurements, thermodynamic properties of refrigerants are often modeled using equations of state (EoS). Common models include the Martin-Hou, Peng-Robinson, and Helmholtz energy equations of state. These models, when properly formulated and fitted with experimental data, can accurately predict a wide range of thermodynamic properties over various conditions of temperature and pressure.

dot

G Thermodynamic Modeling Workflow cluster_input Input Data cluster_model Modeling cluster_output Output ExpData Experimental Data (P-V-T, Cp, Pvap) EoS Equation of State Selection (e.g., Helmholtz, Peng-Robinson) ExpData->EoS Fitting Parameter Fitting ExpData->Fitting Molecular Molecular Structure Molecular->EoS EoS->Fitting ThermoTable Thermodynamic Property Tables Fitting->ThermoTable PhaseDiagram Phase Diagrams Fitting->PhaseDiagram

Caption: Workflow for thermodynamic property modeling.

References

Synthesis pathways for (Z)-1,2,3,3,3-Pentafluoropropene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of (Z)-1,2,3,3,3-Pentafluoropropene (HFO-1225ye(Z))

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as HFO-1225ye(Z), is a hydrofluoroolefin (HFO) with significant potential in various applications, including as a refrigerant with a low global warming potential (GWP), a monomer for fluoropolymers, and an intermediate in the synthesis of other valuable fluorinated compounds.[1][2] Its (Z)-isomer is of particular interest due to its thermodynamic stability compared to the (E)-isomer.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for HFO-1225ye(Z), complete with quantitative data, detailed experimental protocols, and process visualizations.

Core Synthesis Pathways

The synthesis of this compound predominantly involves two key strategies: the dehydrofluorination of hexafluoropropane precursors and the isomerization of the corresponding (E)-isomer.

Dehydrofluorination of Hexafluoropropanes

Dehydrofluorination is a common method for introducing a double bond into a fluorinated alkane. The most prevalent precursor for HFO-1225ye synthesis is 1,1,1,2,3,3-hexafluoropropane (HFC-236ea).[3][4] The reaction involves the elimination of a hydrogen fluoride (HF) molecule from the precursor.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_reaction Dehydrofluorination cluster_product Product Mixture cluster_final Final Product Hexafluoropropylene (HFP) Hexafluoropropylene (HFP) 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea) 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea) Hexafluoropropylene (HFP)->1,1,1,2,3,3-Hexafluoropropane (HFC-236ea) Hydrogenation Reaction Dehydrofluorination (+ Base, e.g., KOH) 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea)->Reaction HFO-1225ye (E/Z mixture) HFO-1225ye (E/Z mixture) Reaction->HFO-1225ye (E/Z mixture) This compound This compound HFO-1225ye (E/Z mixture)->this compound Isomerization/Purification

Caption: General synthesis pathway for (Z)-HFO-1225ye via dehydrofluorination.

Catalyst/BaseTemperature (°C)PressureConversion of HFC-236ea (%)Selectivity for HFO-1225ye (E+Z) (%)Yield of HFO-1225ye (%)Reference
Aqueous KOH (50 wt%)150Not Specified57.8 (after 3.5 h)52.4Not Specified[3][4]
Aqueous KOH (50 wt%) + Phase Transfer Catalyst150Not Specified57.8 (after 2.5 h)~52.4Not Specified[4]
Aqueous KOH (58-86 wt%)110-180Not Specified98.295Not Specified[3][5]
Aqueous KOH (86 wt%)165Not Specified98.295Not Specified[5]
Suspension of KOH in dibutyl etherNot SpecifiedNot SpecifiedNot SpecifiedNot Specified60[3]
Gas Phase CatalyticNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3][4]

This protocol is based on the descriptions found in patent literature.[3][5]

Objective: To synthesize 1,2,3,3,3-pentafluoropropene (HFO-1225ye) by the dehydrofluorination of 1,1,1,2,3,3-hexafluoropropane (HFC-236ea).

Materials:

  • 1,1,1,2,3,3-hexafluoropropane (HFC-236ea)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Reactor suitable for elevated temperature and pressure, equipped with a stirrer, condenser, and collection system.

Procedure:

  • Prepare an aqueous solution of potassium hydroxide with a concentration between 58% and 86% by weight. For example, a 65 wt% KOH solution.

  • Charge the reactor with the aqueous KOH solution.

  • Heat the reactor contents to the desired reaction temperature, typically between 152°C and 165°C.[3]

  • Introduce gaseous HFC-236ea into the reactor below the liquid surface of the KOH solution at a controlled flow rate.

  • Maintain the reaction temperature and continuous stirring to ensure efficient mixing.

  • The gaseous product stream, containing the HFO-1225ye isomers, unreacted HFC-236ea, and water vapor, exits the reactor.

  • Pass the product stream through a condenser to remove water and any high-boiling impurities.

  • Collect the crude HFO-1225ye product in a cold trap or a suitable collection vessel.

  • The collected product is a mixture of (Z)- and (E)-HFO-1225ye, which can be purified and separated in subsequent steps.

Isomerization of (E)-HFO-1225ye to (Z)-HFO-1225ye

The dehydrofluorination of HFC-236ea often produces a mixture of (E)- and (Z)-isomers of HFO-1225ye. Since the (Z)-isomer is thermodynamically more stable, the (E)-isomer can be converted to the desired (Z)-isomer through a catalytic isomerization process.[1][6]

G Start Mixture of (E)- and (Z)-HFO-1225ye ReactionVessel Contacting in Reaction Vessel Start->ReactionVessel Catalyst Aluminum Chlorofluoride (AlClxF3-x) Catalyst Catalyst->ReactionVessel TemperatureControl Temperature Adjustment (Increase for E, Decrease for Z) ReactionVessel->TemperatureControl Equilibrium Equilibrium Mixture TemperatureControl->Equilibrium Separation Separation/Purification Equilibrium->Separation FinalProduct Enriched (Z)-HFO-1225ye Separation->FinalProduct

Caption: Workflow for the catalytic isomerization of HFO-1225ye isomers.

CatalystInitial MixtureTemperature (°C)TimeFinal CompositionReference
Aluminum chlorofluoride (AlClₓF₃₋ₓ)E/Z-1225ye (26% Z)072 min98.9% Z-1225ye, 1.0% E-1225ye[6]
SbF₅ (liquid phase)E-HFC-1225yeNot SpecifiedNot SpecifiedEquilibrium mixture of E- and Z-HFC-1225ye[6]

This protocol is a generalized procedure based on the findings in the provided literature.[6]

Objective: To increase the proportion of this compound in a mixture of its (E) and (Z) isomers.

Materials:

  • A mixture of (E)- and (Z)-HFO-1225ye

  • Aluminum chlorofluoride (AlClₓF₃₋ₓ) catalyst

  • A pressure-resistant reaction vessel (e.g., Fisher Porter tube) equipped with a stirring mechanism and temperature control.

Procedure:

  • In a dry, inert atmosphere (e.g., a dry box), add the aluminum chlorofluoride catalyst to the reaction vessel.

  • Evacuate the vessel and cool it to a low temperature (e.g., using a dry ice/acetone bath).

  • Introduce the mixture of HFO-1225ye isomers into the cooled reaction vessel via vacuum transfer.

  • Allow the vessel to warm to the desired reaction temperature. To favor the formation of the (Z)-isomer, a lower temperature (e.g., 0°C) is used.[6]

  • Stir the mixture to ensure good contact between the liquid HFO-1225ye and the solid catalyst.

  • Monitor the composition of the vapor phase periodically using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS), to determine the ratio of (Z)- to (E)-isomers.

  • Once the desired equilibrium is reached or the reaction is complete, the isomerized product can be separated from the catalyst by distillation.

Conclusion

The synthesis of this compound is a critical process for the production of next-generation fluorochemicals. The dehydrofluorination of HFC-236ea, particularly with aqueous potassium hydroxide, presents a robust method for producing HFO-1225ye. Subsequent catalytic isomerization allows for the enrichment of the thermodynamically favored (Z)-isomer. The data and protocols provided in this guide offer a solid foundation for researchers and professionals working on the synthesis and application of this important fluorinated olefin. Further research may focus on optimizing catalyst systems and reaction conditions to improve yields, selectivity, and process efficiency.

References

An In-depth Technical Guide to the Environmental Impact Assessment of (Z)-HFO-1225ye

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-HFO-1225ye, a hydrofluoroolefin (HFO), has emerged as a potential alternative to traditional hydrofluorocarbons (HFCs) in various applications, including as a refrigerant and a potential medical propellant.[1] Its environmental impact is a critical consideration for its adoption. This technical guide provides a comprehensive assessment of the environmental fate of (Z)-HFO-1225ye, focusing on its Ozone Depletion Potential (ODP), Global Warming Potential (GWP), atmospheric lifetime, and degradation pathways. The information is presented to aid researchers, scientists, and drug development professionals in making informed decisions regarding the use of this compound.

Core Environmental Impact Parameters

The primary metrics used to assess the environmental impact of volatile organic compounds like (Z)-HFO-1225ye are its ODP, GWP, and atmospheric lifetime. These parameters are intrinsically linked to the compound's chemical structure and its reactivity in the atmosphere.

Quantitative Environmental Data

The following table summarizes the key quantitative data for the environmental impact assessment of (Z)-HFO-1225ye.

ParameterValueReference(s)
Chemical Formula (Z)-CF3CF=CHF[2]
Atmospheric Lifetime 8.5 - 10 days[1][2][3]
Ozone Depletion Potential (ODP) Essentially 0[4]
Global Warming Potential (GWP) < 1 - 0.3[1][3]

Experimental and Theoretical Methodologies

The determination of the environmental impact parameters for (Z)-HFO-1225ye relies on a combination of experimental measurements and theoretical calculations.

Determination of Atmospheric Lifetime

The atmospheric lifetime of (Z)-HFO-1225ye is primarily determined by its reaction rate with the hydroxyl radical (•OH), the most significant oxidizing agent in the troposphere. The general approach to determining the atmospheric lifetime involves:

  • Experimental Measurement of the •OH Reaction Rate Coefficient:

    • Pulsed Laser Photolysis/Laser-Induced Fluorescence (PLP/LIF): This is a common experimental technique used to measure the rate coefficient of the reaction between •OH radicals and (Z)-HFO-1225ye. In this method, a laser pulse is used to generate •OH radicals from a precursor molecule (e.g., H₂O₂ or HNO₃) in the presence of (Z)-HFO-1225ye. The subsequent decay of the •OH radical concentration is monitored over time using laser-induced fluorescence. The rate of decay is directly proportional to the reaction rate coefficient.[5]

    • Relative Rate Method: In this technique, the rate of disappearance of (Z)-HFO-1225ye is compared to the disappearance rate of a reference compound with a well-known •OH reaction rate coefficient. The experiments are typically carried out in a smog chamber or a flow tube. By measuring the relative decay rates of the two compounds, the unknown rate coefficient can be calculated.

  • Calculation of Atmospheric Lifetime:

    • Once the •OH reaction rate coefficient (kOH) is determined, the atmospheric lifetime (τ) can be calculated using the following equation: τ = 1 / (kOH * [OH]) where [OH] is the global average concentration of hydroxyl radicals in the troposphere.

Determination of Ozone Depletion Potential (ODP)

The ODP of a compound is a relative measure of its ability to destroy stratospheric ozone compared to trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.0.[4]

  • (Z)-HFO-1225ye contains no chlorine or bromine atoms. These are the primary elements responsible for catalytic ozone destruction. Therefore, its ODP is considered to be essentially zero.[4] This is a defining characteristic of HFOs and a major advantage over their chlorofluorocarbon (CFC) and hydrochlorofluorocarbon (HCFC) predecessors.

Determination of Global Warming Potential (GWP)

The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂).

  • Infrared Absorption Spectroscopy: The GWP of a compound is calculated based on its infrared absorption spectrum and its atmospheric lifetime. Fourier Transform Infrared (FTIR) spectroscopy is used to measure the absorption of infrared radiation by (Z)-HFO-1225ye at different wavelengths. This data, combined with the atmospheric lifetime, is used in radiative transfer models to calculate the radiative efficiency of the molecule. The GWP is then calculated by integrating the radiative forcing over a specified time horizon (typically 100 years) and comparing it to that of CO₂.

  • Theoretical Calculations: Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and infrared absorption intensities of (Z)-HFO-1225ye. These theoretical data can then be used to estimate the GWP.[6]

Atmospheric Degradation of (Z)-HFO-1225ye

The short atmospheric lifetime of (Z)-HFO-1225ye is a direct result of its rapid degradation in the troposphere. The primary degradation mechanism is initiated by the reaction with the hydroxyl radical (•OH).

The following diagram illustrates the initial steps of the atmospheric degradation pathway of (Z)-HFO-1225ye. The reaction is initiated by the addition of an •OH radical to the carbon-carbon double bond, which is the most favorable reaction pathway.[5][6]

Atmospheric_Degradation_of_Z_HFO_1225ye cluster_initial_reaction Initial Reaction with Hydroxyl Radical cluster_further_reactions Subsequent Reactions HFO1225ye (Z)-CF3CF=CHF ((Z)-HFO-1225ye) Intermediate1 CF3CF(•)CH(OH)F (Intermediate Radical A) HFO1225ye->Intermediate1 + •OH (Addition to C2) Intermediate2 CF3CF(OH)CH(•)F (Intermediate Radical B) HFO1225ye->Intermediate2 + •OH (Addition to C1) OH •OH (Hydroxyl Radical) Peroxy1 CF3CF(OO•)CH(OH)F (Peroxy Radical A) Intermediate1->Peroxy1 + O2 Peroxy2 CF3CF(OH)CH(OO•)F (Peroxy Radical B) Intermediate2->Peroxy2 + O2 O2_1 O2 O2_2 O2 Alkoxy1 CF3CF(O•)CH(OH)F (Alkoxy Radical A) Peroxy1->Alkoxy1 + NO - NO2 Alkoxy2 CF3CF(OH)CH(O•)F (Alkoxy Radical B) Peroxy2->Alkoxy2 + NO - NO2 NO NO Final_Products Final Degradation Products (e.g., CF3C(O)F, HC(O)F, HF, CO2) Alkoxy1->Final_Products Decomposition Alkoxy2->Final_Products Decomposition

Caption: Initial atmospheric degradation pathway of (Z)-HFO-1225ye initiated by hydroxyl radical addition.

The initial reaction forms two possible intermediate radicals, which then rapidly react with molecular oxygen (O₂) to form peroxy radicals. These peroxy radicals are subsequently converted to alkoxy radicals, which then undergo further decomposition and reaction to yield smaller, oxygenated products. The final degradation products are expected to include trifluoroacetyl fluoride (CF₃C(O)F), formyl fluoride (HC(O)F), hydrogen fluoride (HF), and carbon dioxide (CO₂).[7] These final products are either removed from the atmosphere through deposition or are benign.

Conclusion

The environmental impact assessment of (Z)-HFO-1225ye indicates that it is a compound with a low environmental footprint. Its key attributes include:

  • Negligible Ozone Depletion Potential: The absence of chlorine and bromine in its structure means it does not contribute to stratospheric ozone depletion.

  • Very Low Global Warming Potential: Its short atmospheric lifetime and infrared absorption characteristics result in a GWP that is significantly lower than that of the HFCs it is designed to replace.

  • Short Atmospheric Lifetime: (Z)-HFO-1225ye is rapidly removed from the atmosphere, primarily through reaction with hydroxyl radicals, preventing its long-term accumulation and contribution to climate change.

This favorable environmental profile makes (Z)-HFO-1225ye a promising candidate for applications where minimizing environmental impact is a primary concern. However, as with any chemical substance, a thorough evaluation of its toxicological properties is also essential for a complete risk assessment.

References

An In-depth Technical Guide to (Z)-1,2,3,3,3-Pentafluoropropene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-1,2,3,3,3-Pentafluoropropene, systematically named (Z)-1,2,3,3,3-pentafluoroprop-1-ene, is a fluorinated olefin of significant interest in materials science and synthetic chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications. It is intended to serve as a technical resource for professionals in research and development.

Chemical Identity and Properties

This compound is a colorless gas at standard temperature and pressure.[1] It is one of two geometric isomers, the other being (E)-1,2,3,3,3-pentafluoropropene. The "Z" designation indicates that the substituents of the highest priority on each carbon of the double bond are on the same side. Thermodynamic studies have shown that the (Z)-isomer is the more thermodynamically stable of the two.[1]

Nomenclature and Identifiers
IdentifierValue
IUPAC Name (Z)-1,2,3,3,3-pentafluoroprop-1-ene[2]
Synonyms (1Z)-1,2,3,3,3-Pentafluoro-1-propene, cis-1,2,3,3,3-Pentafluoropropene, (Z)-HFO-1225ye[3][4]
CAS Number 5528-43-8[5]
Molecular Formula C₃HF₅[2]
InChI Key DMUPYMORYHFFCT-UPHRSURJSA-N[6]
Physicochemical Properties
PropertyValue
Molecular Weight 132.03 g/mol [2]
Boiling Point -14.7 ± 8.0 °C[2] / ~ -21 °C[7]
Appearance Colorless Gas[7]
Density 1.336 g/cm³ (Predicted)
Vapor Pressure 2958.7 ± 0.0 mmHg at 25°C (Predicted)

Synthesis and Manufacturing

The industrial production of this compound is a multi-step process designed to achieve high isomeric purity. The overall strategy involves the synthesis of a saturated precursor followed by elimination and isomerization.

Experimental Protocol: Multi-Step Synthesis

A common industrial synthesis route for producing high-purity this compound involves the following key stages, adapted from patent literature[8]:

  • Hydrogenation of Hexafluoropropylene: Hexafluoropropylene (HFP) and hydrogen gas are introduced into a primary reactor containing a hydrogenation catalyst. This reaction yields 1,1,2,3,3,3-hexafluoropropane (HFC-236ea).

  • Purification of HFC-236ea: The product stream from the first reactor is directed to a distillation column. Unreacted starting materials are separated and recycled back into the first reactor, while the purified HFC-236ea is collected.

  • Dehydrofluorination: The purified HFC-236ea is fed into a second reactor with an inert gas like nitrogen. In the presence of a dehydrofluorination catalyst, HFC-236ea undergoes elimination of hydrogen fluoride (HF) to produce a mixture of (E)- and this compound.[7]

  • Isomerization: The isomeric mixture is then passed through a third reactor containing an isomerization catalyst. This step converts the less stable (E)-isomer into the desired (Z)-isomer.

  • Final Purification: The product from the isomerization reactor is subjected to a series of distillations to separate the high-purity this compound from any remaining (E)-isomer, unreacted HFC-236ea, and byproducts like HF.

Synthesis Workflow for this compound cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Purification cluster_2 Step 3: Dehydrofluorination cluster_3 Step 4: Isomerization cluster_4 Step 5: Final Purification HFP Hexafluoropropylene Reactor1 Hydrogenation Reactor HFP->Reactor1 H2 Hydrogen H2->Reactor1 Distill1 Distillation Column 1 Reactor1->Distill1 HFC236ea HFC-236ea Distill1->HFC236ea Reactor2 Dehydrofluorination Reactor HFC236ea->Reactor2 IsomerMix E/Z Isomer Mixture Reactor2->IsomerMix Reactor3 Isomerization Reactor IsomerMix->Reactor3 Distill2 Final Distillation Reactor3->Distill2 FinalProduct This compound Distill2->FinalProduct

Caption: Industrial synthesis pathway for this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton spectrum is expected to show a single complex multiplet. This complexity arises from coupling to the fluorine atoms on the double bond (both geminal and cis H-F coupling) and long-range coupling to the trifluoromethyl (CF₃) group.[1]

    • ¹⁹F NMR : The fluorine spectrum would display signals corresponding to the distinct fluorine environments within the molecule: the single fluorine at C1, the single fluorine at C2, and the three equivalent fluorines of the CF₃ group.[1][7]

    • ¹³C NMR : The carbon spectrum will provide signals for the three carbon atoms, including the two sp²-hybridized carbons of the double bond and the sp³-hybridized carbon of the CF₃ group.[7]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by vibrational modes for the C=C double bond, C-H bond, and multiple strong C-F bonds. The fingerprint region will be distinct from its (E)-isomer due to differences in the spatial arrangement of the atoms.[7]

  • Mass Spectrometry (MS) : Mass spectrometry reveals a molecular ion peak (M⁺) at an m/z of approximately 132, corresponding to the molecular weight of C₃HF₅. The fragmentation pattern typically involves the loss of fluorine atoms and the stable CF₃ group, leading to characteristic fragment ions such as CF₃⁺, CF₂⁺, and CHF⁺.[7]

Chemical Reactivity and Mechanisms

Key Reactions
  • Addition Reactions : As an alkene, it readily undergoes addition reactions across the double bond with various reagents, including halogenated species. The high degree of fluorination significantly influences the regioselectivity of these additions.[1]

  • Polymerization : It serves as a monomer in the production of advanced fluoropolymers. These polymers are valued for their high thermal stability and chemical resistance.[3]

Atmospheric Degradation

The primary atmospheric fate of this compound is degradation initiated by reaction with hydroxyl (OH) radicals and, to a lesser extent, chlorine (Cl) atoms.[1] The reaction proceeds via the addition of the radical to the carbon-carbon double bond, forming a transient haloalkyl radical. This initial step triggers a cascade of subsequent reactions, leading to the formation of various degradation products.[9]

Atmospheric Degradation Initiation PFP This compound Intermediate Transient Haloalkyl Radical PFP->Intermediate + •OH OH_Radical •OH (Hydroxyl Radical) Degradation Further Reactions & Degradation Products Intermediate->Degradation

Caption: Initiation of atmospheric degradation via hydroxyl radical addition.

Applications

Refrigerants and Foam Blowing Agents

The most significant application of this compound is as a key intermediate in the synthesis of hydrofluoroolefins (HFOs).[1][7] HFOs are a newer generation of refrigerants with low global warming potentials (GWPs), developed to replace older hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs).[3] The presence of the double bond in HFOs allows for their rapid degradation in the atmosphere, minimizing their environmental impact.[1]

Fluoropolymer Synthesis

This compound is also utilized as a monomer for creating specialized fluoropolymers. The resulting polymers exhibit exceptional chemical inertness and thermal stability, making them suitable for high-performance applications such as specialty coatings and membranes in harsh environments.[3]

Relevance to Drug Development

While there are no documented direct applications of this compound as a therapeutic agent or in medical imaging, its relevance to the field lies in its nature as a fluorinated building block. The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. As a reactive, polyfluorinated alkene, it represents a potential starting material for the synthesis of more complex fluorinated molecules that could be investigated for pharmaceutical applications.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory or industrial setting.

GHS Hazard Statements
  • H280: Contains gas under pressure; may explode if heated.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H336: May cause drowsiness or dizziness.

  • May displace oxygen and cause rapid suffocation.[10]

Handling and Storage Recommendations
  • Ventilation: Use only in well-ventilated areas.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection. In case of inadequate ventilation, wear respiratory protection.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Protect from sunlight and heat.

  • First Aid: In case of skin contact, wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air. Seek immediate medical attention for any significant exposure.[10]

References

A Technical Guide to the Historical Discovery of Fluorinated Olefins

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of organofluorine chemistry and the subsequent discovery of fluorinated olefins marked a pivotal moment in materials science and chemical synthesis. These monomers, characterized by the presence of one or more fluorine atoms on a vinyl group, have given rise to a vast array of polymers and fine chemicals with unparalleled thermal stability, chemical inertness, and unique electronic properties. Their impact is felt across numerous sectors, from high-performance coatings and electronics to advanced pharmaceuticals. This technical guide provides an in-depth exploration of the seminal discoveries of the core fluorinated olefins, detailing the experimental foundations and key milestones that launched a new era of chemical innovation.

The Dawn of Fluoro-Olefins: Vinyl Fluoride

The journey into fluorinated olefins began at the turn of the 20th century, spearheaded by the pioneering work of Belgian chemist Frédéric Swarts. Known for developing the "Swarts reaction," a halogen exchange method using antimony fluorides, Swarts was the first to synthesize a multitude of organofluorine compounds.[1][2]

First Synthesis of Vinyl Fluoride (1901)

In 1901, Frédéric Swarts achieved the first-ever synthesis of vinyl fluoride (fluoroethene).[3] His method involved the reaction of zinc with 1,1-difluoro-2-bromoethane, demonstrating a novel route to creating a carbon-carbon double bond bearing a fluorine atom.[3] This discovery laid the fundamental groundwork for the field, though industrial-scale production would later rely on different pathways.

Experimental Protocol: Swarts' Synthesis of Vinyl Fluoride

The following protocol is based on the reaction described by Frédéric Swarts in 1901.[3]

Objective: To synthesize vinyl fluoride via the dehalogenation of 1,1-difluoro-2-bromoethane.

Reactants:

  • 1,1-difluoro-2-bromoethane (CH₂BrCHF₂)

  • Zinc (Zn) dust

Procedure:

  • A reaction flask is charged with zinc dust suspended in a suitable solvent (e.g., ethanol).

  • 1,1-difluoro-2-bromoethane is added dropwise to the zinc suspension.

  • The reaction is initiated, often with gentle heating, causing the zinc to react with the halogenated ethane.

  • The gaseous product, vinyl fluoride (CH₂=CHF), is evolved from the reaction mixture.

  • The evolved gas is passed through a purification train to remove any unreacted starting materials or byproducts and is then collected for characterization.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product A 1,1-difluoro-2-bromoethane C Dehalogenation A->C B Zinc (Zn) B->C D Vinyl Fluoride (Fluoroethene) C->D Evolution of Gas

Figure 1: Synthesis pathway for Vinyl Fluoride as developed by Frédéric Swarts (1901).

A Serendipitous Breakthrough: Tetrafluoroethylene (TFE)

While vinyl fluoride was the first to be synthesized, the discovery of tetrafluoroethylene (TFE) and its subsequent polymerization into polytetrafluoroethylene (PTFE) is one of history's most famous instances of accidental discovery, fundamentally reshaping the landscape of polymer science.

Early Synthesis and Accidental Polymerization

The first documented preparation of tetrafluoroethylene was by French chemist Camille Chabrié, who obtained it by heating tetrachloroethylene with silver(II) fluoride.[4] However, the pivotal moment for TFE came in 1938 at a DuPont laboratory. Chemist Roy J. Plunkett was investigating tetrafluoroethylene as a potential refrigerant.[5][6] Upon inspecting a cylinder of TFE that had seemingly failed to discharge its gaseous contents, he discovered a waxy, white solid inside.[7] This solid was found to be polymerized TFE, or PTFE, a material exhibiting extraordinary chemical inertness and a remarkably low coefficient of friction.[6][7] The iron walls of the container had acted as a catalyst for the polymerization.[7]

Experimental Protocol: Modern Laboratory Synthesis of TFE

While the initial industrial synthesis involved the pyrolysis of chlorodifluoromethane, a safer and more convenient laboratory-scale method involves the pyrolysis of the sodium salt of pentafluoropropionic acid.[4]

Objective: To generate tetrafluoroethylene gas for laboratory use.

Reactants:

  • Sodium pentafluoropropionate (CF₃CF₂COONa)

Apparatus:

  • Quartz tube furnace

  • Vacuum pump

  • Cold trap

Procedure:

  • The sodium salt of pentafluoropropionic acid is placed within a quartz tube.

  • The apparatus is evacuated to a low pressure (typically below 5 Torr).

  • The quartz tube is heated to a high temperature, typically in the range of 650–700 °C.

  • The salt undergoes pyrolysis, decomposing to form gaseous tetrafluoroethylene (C₂F₄), carbon dioxide (CO₂), and solid sodium fluoride (NaF).

  • The gaseous products are passed through a cold trap to condense and collect the TFE, separating it from other potential byproducts. The reaction is: CF₃CF₂CO₂Na → C₂F₄ + CO₂ + NaF.[4]

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Synthesis cluster_product Product A Chloroform (CHCl3) C Fluorination Reaction A->C B Hydrogen Fluoride (HF) B->C D Chlorodifluoromethane (R-22) C->D E Pyrolysis (550-750 °C) D->E F Tetrafluoroethylene (TFE) E->F

Figure 2: Modern industrial synthesis workflow for Tetrafluoroethylene (TFE).

The Rise of Vinylidene Fluoride (VDF)

Vinylidene fluoride (VDF), or 1,1-difluoroethene, emerged as another critical monomer, leading to the development of polyvinylidene fluoride (PVDF), a versatile thermoplastic with applications in chemical processing, electronics, and architecture. The polymer was first patented by DuPont in 1948, with commercialization beginning in the 1960s.

Historical Synthesis of Vinylidene Fluoride

The commercial production of VDF has historically been achieved through a multi-step process involving dehydrohalogenation. A common industrial route involves the dehydrochlorination of 1-chloro-1,1-difluoroethane (HCFC-142b). This precursor is itself synthesized from materials like 1,1,1-trichloroethane or via the addition of hydrogen fluoride to acetylene to first form 1,1-difluoroethane.

Experimental Protocol: Synthesis via Dehydrochlorination

The following protocol outlines the key industrial process for VDF synthesis.

Objective: To synthesize vinylidene fluoride via the pyrolysis of 1-chloro-1,1-difluoroethane.

Reactants:

  • 1-chloro-1,1-difluoroethane (CH₃CClF₂) (HCFC-142b)

Apparatus:

  • High-temperature pyrolysis reactor (often a long, corrosion-resistant tube)

  • Quenching system

  • Distillation columns

Procedure:

  • Gaseous 1-chloro-1,1-difluoroethane is fed into a pyrolysis reactor.

  • The reactor is maintained at a high temperature, often exceeding 650 °C.[8]

  • The high temperature causes the elimination of hydrogen chloride (HCl), a process known as dehydrochlorination.

  • The reaction, CH₃CClF₂ → CH₂=CF₂ + HCl, yields a mixture of vinylidene fluoride, HCl, and unreacted starting material.

  • The hot gas mixture is rapidly cooled (quenched) to prevent side reactions.

  • The product stream is then subjected to a series of distillations to separate the pure vinylidene fluoride from HCl and other components.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Synthesis cluster_product Product A 1,1,1-Trichloroethane C Reaction A->C B Hydrogen Fluoride (HF) B->C D 1-Chloro-1,1-difluoroethane (HCFC-142b) C->D E Dehydrochlorination (>650 °C) D->E F Vinylidene Fluoride (VDF) E->F

Figure 3: Key industrial synthesis pathway for Vinylidene Fluoride (VDF).

Quantitative Data Summary

The physical properties of these foundational fluorinated olefins are critical to their handling, polymerization, and application. The table below summarizes key quantitative data for each monomer.

PropertyVinyl Fluoride (VF)Tetrafluoroethylene (TFE)Vinylidene Fluoride (VDF)
Chemical Formula C₂H₃FC₂F₄C₂H₂F₂
Molar Mass (g·mol⁻¹) 46.04[3]100.016[4]64.03
Boiling Point (°C) -72.2[3]-76.3[4]-84
Melting Point (°C) -160.5[3]-142.5[4]-144
Density 0.636 g/cm³ (gas)[3]1.519 g/cm³ (at -76 °C)[4]Not specified in results
Year of First Synthesis 1901[3]1933~1940s

References

Theoretical and Computational Deep Dive into (Z)-1,2,3,3,3-Pentafluoropropene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-1,2,3,3,3-Pentafluoropropene, also known as HFO-1225ye(Z), is a fluorinated olefin of significant interest due to its low global warming potential and its role as a key intermediate in the synthesis of next-generation refrigerants and fluoropolymers.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, detailing its molecular structure, spectroscopic properties, and atmospheric reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, outlining detailed experimental and computational protocols, and visualizing key chemical processes.

Introduction

This compound (C₃HF₅) is a colorless gas at room temperature and is characterized by its chemical stability.[1] As a hydrofluoroolefin (HFO), it represents a more environmentally friendly alternative to hydrofluorocarbons (HFCs) due to its shorter atmospheric lifetime.[2] The "Z" designation in its name refers to the specific stereochemistry of the molecule, where the fluorine atom and the trifluoromethyl group are on the same side of the carbon-carbon double bond. This guide will delve into the theoretical and computational methodologies used to elucidate the properties and reactivity of this important molecule.

Molecular Structure and Properties

The molecular structure of this compound has been extensively studied using a combination of experimental techniques and computational methods.

General Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₃HF₅
Molecular Weight 132.03 g/mol [3]
Boiling Point Approximately -21°C
Physical State Colorless gas at room temperature[1]
CAS Number 5528-43-8
Structural Parameters

Ab initio calculations and microwave spectroscopy have been employed to determine the precise structural parameters of the molecule.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy reveals the characteristic vibrational modes of the molecule, arising from its C=C double bond, C-F bonds, and C-H bond.[5] The IR spectrum of the (Z)-isomer shows distinct patterns that differentiate it from the (E)-isomer, particularly in the fingerprint region.[5]

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate data on the rotational constants of this compound, which are essential for determining its three-dimensional structure.[5]

Rotational ConstantExperimental Value (MHz)
A3485.49228(22)
B1409.948044(81)
C1217.072158(75)

Data from Smolecule.[5]

Mass Spectrometry

Mass spectrometry data indicates a molecular ion peak at an m/z of 132, corresponding to the molecular weight.[1] The fragmentation pattern typically involves the cleavage of C-F bonds and the CF₃ group.[1]

Theoretical and Computational Methodologies

A variety of computational methods have been utilized to investigate the properties and reactivity of this compound.

Density Functional Theory (DFT) Calculations

DFT methods are commonly used to study the electronic structure, geometry, and reaction energetics of fluorinated propenes. A typical computational workflow is outlined below.

DFT_Workflow cluster_pre Pre-processing cluster_dft DFT Calculation (e.g., Gaussian) cluster_post Post-processing & Analysis mol_struct Initial Molecular Structure conf_search Conformational Search (e.g., CREST with XTB) mol_struct->conf_search geom_opt Geometry Optimization (e.g., ωB97X-D/6-31+G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search thermo_analysis Thermodynamic Analysis (ZPE, Enthalpy, Entropy) freq_calc->thermo_analysis ts_search->freq_calc reaction_path Reaction Pathway Analysis thermo_analysis->reaction_path

A generalized workflow for DFT calculations on this compound.

Protocol for DFT Calculations:

  • Initial Structure Generation: A 3D model of this compound is generated using molecular modeling software.

  • Conformational Search: A conformational search is performed using a computationally inexpensive method like the semi-empirical XTB method within a tool such as CREST to identify low-energy conformers.[1]

  • Geometry Optimization: The lowest energy conformers are then subjected to geometry optimization at a higher level of theory, such as DFT with a functional like ωB97X-D and a basis set like 6-31+G(d,p).[1] Solvation effects can be included using an implicit solvation model like SMD.[1]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPE) and other thermodynamic data.[1]

  • Transition State Search: For reaction mechanism studies, transition state geometries are located using methods like the Berny algorithm. A single imaginary frequency confirms a true transition state.

  • Thermodynamic and Kinetic Analysis: The calculated energies are used to determine reaction enthalpies, Gibbs free energies, and activation barriers, providing insights into the reaction mechanism and kinetics.

Atmospheric Chemistry: Reactions with OH Radicals

The dominant atmospheric removal process for this compound is its reaction with hydroxyl (OH) radicals.[2] This reaction proceeds primarily through the addition of the OH radical to the carbon-carbon double bond.

Reaction Mechanism

The reaction is initiated by the electrophilic addition of the OH radical to one of the carbon atoms of the double bond, forming two possible radical adducts. The subsequent reactions of these adducts with atmospheric oxygen (O₂) lead to the formation of various degradation products.

OH_Reaction_Pathway cluster_adducts Radical Adduct Formation cluster_oxidation Oxidation & Degradation Reactants (Z)-CF3CF=CHF + •OH Adduct1 CF3CF(•)CHF(OH) Reactants->Adduct1 Adduct2 CF3CF(OH)CHF(•) Reactants->Adduct2 Products1 Further reactions with O2 Adduct1->Products1 Adduct2->Products1 Products2 CF3C(O)F + HC(O)F Products1->Products2

Simplified reaction pathway for the OH-initiated oxidation of this compound.
Reaction Kinetics

The rate coefficients for the reaction of this compound with OH radicals have been determined experimentally.

Temperature (K)Rate Coefficient (cm³ molecule⁻¹ s⁻¹)
298(1.22 ± 0.14) x 10⁻¹²

This data is crucial for determining the atmospheric lifetime of the compound.

Experimental Protocols

Synthesis

A common laboratory-scale synthesis of this compound involves the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane.[5]

General Protocol:

  • Reactant Preparation: 1,1,2,3,3,3-hexafluoropropane is used as the starting material.

  • Reaction Conditions: The dehydrofluorination is typically carried out in the gas phase over a suitable catalyst at elevated temperatures.

  • Product Separation: The resulting mixture of (Z)- and (E)-isomers of 1,2,3,3,3-pentafluoropropene is separated and purified, often using distillation techniques.

Gas-Phase Reactivity Studies

The kinetics of the gas-phase reactions of this compound are often studied using environmental simulation chambers coupled with in-situ analytical techniques like Fourier Transform Infrared (FTIR) spectroscopy.

Experimental Workflow:

Gas_Phase_Workflow cluster_prep Chamber Preparation cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis Chamber Environmental Chamber (e.g., 1080 L quartz-glass) Reactant_Intro Introduction of Reactants ((Z)-HFO-1225ye, Oxidant Precursor) Chamber->Reactant_Intro Initiation Photolytic Generation of Oxidant (e.g., OH from H2O2 photolysis) Reactant_Intro->Initiation Monitoring In-situ Monitoring (e.g., FTIR Spectroscopy) Initiation->Monitoring Concentration_Profiles Generation of Concentration-Time Profiles Monitoring->Concentration_Profiles Rate_Determination Determination of Rate Coefficients Concentration_Profiles->Rate_Determination

A typical experimental workflow for studying gas-phase reactions of HFOs.

Protocol for Gas-Phase Reactivity Studies:

  • Chamber Setup: A large-volume environmental chamber (e.g., 1080 L quartz-glass) is filled with purified air at a controlled temperature and pressure.[6]

  • Reactant Introduction: Known concentrations of this compound and a precursor for the oxidant (e.g., H₂O₂ for OH radicals) are introduced into the chamber.

  • Reaction Initiation: The reaction is initiated by photolysis of the precursor to generate the desired oxidant (e.g., UV irradiation of H₂O₂ to produce OH radicals).

  • In-situ Monitoring: The concentrations of the reactants and products are monitored over time using a long-path FTIR spectrometer.

  • Data Analysis: The concentration-time profiles are used to determine the rate coefficient for the reaction, often using a relative rate method with a reference compound whose reaction rate is well-known.

Conclusion

Theoretical and computational studies have been instrumental in characterizing the molecular properties and reactivity of this compound. The combination of high-level ab initio and DFT calculations with advanced experimental techniques like microwave and FTIR spectroscopy has provided a detailed understanding of this environmentally important molecule. This guide has summarized key quantitative data, outlined detailed experimental and computational protocols, and provided visualizations of important processes to serve as a comprehensive resource for the scientific community. The continued study of HFOs like this compound is crucial for the development of sustainable technologies.

References

A Guide to Quantum Chemical Calculations of Fluoropropene Structures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical calculations used to elucidate the structures and properties of fluoropropene isomers. Fluorine's unique stereoelectronic properties significantly influence molecular conformation and reactivity, making a precise understanding of fluorinated molecules like fluoropropenes crucial in fields ranging from materials science to drug design. This document provides a summary of computational methodologies, quantitative data from various studies, and visualizations of key concepts to facilitate a deeper understanding of the conformational landscape of these molecules.

Introduction to Fluoropropene Isomers

Fluoropropenes, with the chemical formula C₃H₅F, exist as several structural isomers, primarily 1-fluoropropene, 2-fluoropropene, and 3-fluoropropene. The position of the fluorine atom dramatically alters the molecule's electronic structure and, consequently, its physical and chemical properties. Furthermore, isomers like 3-fluoropropene exhibit rotational isomerism, leading to different stable conformers. Quantum chemical calculations are indispensable for determining the relative energies, structures, and spectroscopic properties of these various forms.

Computational Methodologies

A variety of ab initio and density functional theory (DFT) methods have been employed to study fluoropropene structures. The choice of method and basis set is critical for obtaining accurate results that correlate well with experimental data.

Ab Initio Calculations

Ab initio methods, which are based on first principles of quantum mechanics, are widely used for their accuracy. For fluoropropenes, methods such as Møller-Plesset perturbation theory to the second order (MP2) have proven effective in predicting conformational stabilities and structural parameters.[1]

Typical Protocol for Ab Initio Geometry Optimization and Energy Calculation:

  • Initial Structure Generation: A starting geometry for the desired fluoropropene isomer or conformer is generated.

  • Method and Basis Set Selection: An ab initio method (e.g., MP2) and a suitable basis set (e.g., 6-311++G(d,p)) are chosen. The inclusion of diffuse functions (++) and polarization functions (d,p) is often important for accurately describing the electronic structure of fluorine-containing compounds.[1][2]

  • Geometry Optimization: The molecular geometry is optimized to find the minimum energy structure on the potential energy surface. This involves iteratively calculating the forces on the atoms and adjusting their positions until a stationary point is reached.

  • Frequency Calculation: To confirm that the optimized structure is a true minimum (and not a saddle point), vibrational frequencies are calculated. All real frequencies indicate a stable structure.

  • Single-Point Energy Calculation: A more accurate single-point energy calculation may be performed on the optimized geometry using a higher level of theory or a larger basis set.

  • Property Calculation: Other properties of interest, such as rotational constants and dipole moments, are calculated from the optimized wave function.

Density Functional Theory (DFT)

DFT methods offer a balance between computational cost and accuracy, making them suitable for a wide range of applications. Functionals such as M06-2X have been used to investigate the reaction mechanisms of fluoropropenes.[3]

Typical Protocol for DFT Calculations:

  • Functional and Basis Set Selection: A DFT functional (e.g., M06-2X) and a basis set (e.g., 6-311++G(d,p)) are selected.[3]

  • Geometry Optimization and Frequency Calculation: Similar to the ab initio protocol, the geometry is optimized, and vibrational frequencies are calculated to verify the nature of the stationary point.

  • Energy and Property Calculations: Single-point energies and other molecular properties are computed.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various quantum chemical studies on fluoropropene isomers.

Table 1: Calculated Properties of 3-Fluoropropene Conformers
PropertyConformerMP2/6-31G(d,p)MP2/6-311G(d,p)MP2/6-311++G(d,p)Experimental
Relative Energy (cm⁻¹) cis001170[1][4]
gauche130850166 ± 67 cal/mole[5]
Rotational Constants (MHz) cisA=17236.63, B=6002.91, C=4579.82[5][6]
gaucheA=27720.34, B=4263.62, C=4131.98[5][6]
Dipole Moment (Debye) cisµ_total = 1.766 ± 0.014[6]
gaucheµ_total = 1.931 ± 0.015[6]

Note: The calculated relative energies show some variability with the basis set, highlighting the importance of choosing an appropriate level of theory. The experimental energy difference indicates the cis conformer is more stable in the gas phase.[1][6]

Table 2: Calculated Properties of 2,3,3-Trifluoropropene Rotamers
PropertyRotamer (i) (chiral)Rotamer (ii) (achiral)
Relative Energy (cm⁻¹) (Equilibrium) 090[7]
Relative Energy (cm⁻¹) (Zero-point corrected) 096[7]
Rotational Constants (MHz) A=3728.3, B=2197.8, C=1623.5[7]A=4033.4, B=1870.8, C=1497.1[7]
Dipole Moment Components (Debye) µ_a=0.17, µ_b=2.70, µ_c=0.04[7]µ_a=0.69, µ_b=2.53, µ_c=0.00[7]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the quantum chemical study of fluoropropenes.

Computational_Workflow start Define Fluoropropene Isomer/Conformer method Select Computational Method (e.g., MP2, DFT) and Basis Set start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verification Verify Minimum Energy Structure (All real frequencies) freq_calc->verification energy_prop Calculate Energy and Properties (Rotational Constants, Dipole Moment) verification->energy_prop end Analysis and Comparison with Experimental Data energy_prop->end

Caption: Workflow for Quantum Chemical Calculations.

Conformational_Interchange Cis cis-3-Fluoropropene (More Stable) TS Transition State Cis->TS Rotational Barrier Gauche gauche-3-Fluoropropene (Less Stable) Gauche->TS TS->Gauche

Caption: Conformational Interchange in 3-Fluoropropene.

Conclusion

Quantum chemical calculations are a powerful tool for investigating the structures, stabilities, and properties of fluoropropene isomers and their conformers. The choice of computational method and basis set significantly impacts the accuracy of the results. The data and methodologies presented in this guide provide a foundation for researchers to conduct and interpret their own computational studies on fluorinated propenes and other related molecules, ultimately aiding in the rational design of new materials and pharmaceuticals.

References

Comprehensive literature review on hydrofluoroolefins (HFOs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrofluoroolefins (HFOs) represent the fourth generation of fluorinated refrigerants, developed to address the significant environmental concerns associated with their predecessors, namely chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs). HFOs are unsaturated organic compounds containing hydrogen, fluorine, and carbon atoms, with at least one carbon-carbon double bond. This structural feature is key to their favorable environmental properties, as it makes them more reactive in the atmosphere, leading to shorter atmospheric lifetimes and consequently very low Global Warming Potentials (GWPs).[1] This technical guide provides a comprehensive overview of HFOs, including their chemical and physical properties, synthesis methods, applications, environmental impact, and safety considerations.

Core Properties and Data

The selection of a refrigerant for a specific application is dictated by its unique set of thermophysical, safety, and environmental properties. HFOs have been designed to offer a balance of these properties, making them suitable replacements for high-GWP HFCs in various applications.

Thermophysical Properties

The thermodynamic and transport properties of HFOs are crucial for evaluating their performance in refrigeration and air-conditioning systems. Key properties include boiling point, critical temperature and pressure, and heat of vaporization. The table below summarizes the key thermophysical properties of several common HFOs and their blends.

RefrigerantChemical NameMolecular Weight ( g/mol )Boiling Point (°C)Critical Temperature (°C)Critical Pressure (kPa)ODPGWP (AR5)
HFO-1234yf 2,3,3,3-Tetrafluoropropene114.04-29.594.733820<1
HFO-1234ze(E) trans-1,3,3,3-Tetrafluoropropene114.04-19.0109.436360<1
HFO-1233zd(E) trans-1-Chloro-3,3,3-trifluoropropene130.519.0166.53620~01
HFO-1336mzz(Z) cis-1,1,1,4,4,4-Hexafluoro-2-butene164.0633.5171.3290002
R-513A HFO-1234yf/HFC-134a (56/44%)108.2-29.296.538900631
R-454B HFC-32/HFO-1234yf (68.9/31.1%)69.9-46.577.247000466

Data compiled from various sources.

Safety Properties: Flammability and Toxicity

A critical aspect of HFOs is their flammability classification. Many HFOs are classified as A2L, meaning they have low toxicity and low flammability.[2] This is a key distinction from highly flammable hydrocarbon refrigerants (A3) and non-flammable but high-GWP HFCs (A1).

Flammability Data

RefrigerantASHRAE Safety ClassLower Flammability Limit (LFL) (% v/v)Minimum Ignition Energy (MIE) (mJ)Burning Velocity (cm/s)
HFO-1234yf A2L6.25,000 - 10,0001.5
HFO-1234ze(E) A2L6.5>10,000<1.5
HFC-32 A2L14.430 - 1006.7
R-290 (Propane) A32.10.2546

Data compiled from various sources, including Sadaghiani et al. (2021).[3][4]

Toxicity Data

HFOs are generally characterized by low toxicity. The primary metrics for assessing acute toxicity are the 4-hour Lethal Concentration 50% (LC50) and the Acute Toxicity Exposure Limit (ATEL). The Occupational Exposure Limit (OEL) provides guidance for workplace safety during routine handling.

RefrigerantASHRAE Safety Class4-hr LC50 (ppm)ATEL (ppm)OEL (ppm)
HFO-1234yf A>400,00010,000500
HFO-1234ze(E) A>207,00010,000800
HFC-134a A>500,00075,0001000
Ammonia (R-717) B2,00030025

Data compiled from various sources.[5]

Synthesis of Hydrofluoroolefins

The commercial production of HFOs involves multi-step chemical syntheses. The specific routes can vary depending on the target HFO and the available starting materials.

Experimental Protocol: Synthesis of HFO-1234yf

One common laboratory-scale synthesis of HFO-1234yf involves a two-step gas-phase process starting from chlorotrifluoroethylene (CTFE) and methyl chloride.[6][7]

Step 1: Formation of Intermediate Product Stream

  • Reactants: Chlorotrifluoroethylene (CTFE) vapor and methyl chloride vapor.

  • Apparatus: A 50cc nickel tube reactor (R1) heated by an electric furnace.

  • Procedure:

    • Mix CTFE vapor (0.01 mol/min) and methyl chloride (0.01 mol/min).

    • Feed the mixed gases into the nickel tube reactor pre-heated to 650°C.

    • Maintain a residence time of approximately 2 seconds.

    • The effluent gas from this reactor contains the intermediate product stream.

Step 2: Reaction with Hydrogen Fluoride

  • Reactants: The intermediate product stream from Step 1 and anhydrous hydrogen fluoride (HF).

  • Apparatus: A second reactor (R2) containing a fluorinated chromia catalyst, heated to 325°C.

  • Procedure:

    • Feed the effluent gas from the first reactor into the second reactor.

    • Simultaneously, feed HF at a rate of 0.01 mol/min into the second reactor.

    • The contact time in the second reactor is approximately 5 seconds.

    • The major 3-carbon species in the effluent of the second reactor is HFO-1234yf.

    • The final product can be purified by distillation.[2]

Experimental Protocol: Synthesis of HFO-1234ze(E)

A common method for synthesizing HFO-1234ze involves the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa).

  • Reactants: 1,1,1,3,3-pentafluoropropane (HFC-245fa) and a 45% potassium hydroxide (KOH) solution. A phase transfer catalyst, such as Aliquat 336, is also used.

  • Apparatus: A reaction vessel capable of handling pressures greater than 150 psig.

  • Procedure:

    • Charge the reaction vessel with HFC-245fa and a 20% molar excess of 45% KOH solution.

    • Add a small amount of the phase transfer catalyst.

    • Heat the reaction mixture to 60°C and allow the pressure to increase to over 150 psig.

    • The product, a mixture of trans-HFO-1234ze (E-isomer) and cis-HFO-1234ze (Z-isomer), is then collected.

    • Further processing, such as isomerization over a catalyst, can be employed to increase the proportion of the desired trans-isomer.[8]

Applications of HFOs

The favorable properties of HFOs have led to their adoption in a wide range of applications, often as direct replacements for HFCs.

  • Automotive Air Conditioning: HFO-1234yf is now the standard refrigerant in new vehicles, replacing HFC-134a due to its significantly lower GWP.[1]

  • Chillers: HFO-1234ze(E) and HFO-1233zd(E) are used in commercial and industrial chillers for air conditioning large buildings.[9]

  • Refrigeration: HFOs and their blends are increasingly used in commercial refrigeration systems.[9]

  • Heat Pumps: The thermodynamic properties of certain HFOs make them suitable for use in high-temperature heat pumps.[2][9]

  • Foam Blowing Agents: HFOs are used as blowing agents in the production of insulating foams.

  • Aerosol Propellants: The low GWP and non-flammable or mildly flammable nature of some HFOs make them suitable as propellants in aerosol products.

HFO_Applications cluster_properties HFO Properties cluster_applications Applications Low_GWP Low GWP Auto_AC Automotive Air Conditioning Low_GWP->Auto_AC Replaces HFC-134a Foam Foam Blowing Low_GWP->Foam Good_Thermo Good Thermodynamic Properties Chillers Chillers Good_Thermo->Chillers Refrigeration Commercial Refrigeration Good_Thermo->Refrigeration Heat_Pumps Heat Pumps Good_Thermo->Heat_Pumps Low_Toxicity Low Toxicity Low_Toxicity->Auto_AC Low_Toxicity->Chillers Low_Toxicity->Refrigeration Mild_Flammability Mild Flammability (A2L) Mild_Flammability->Auto_AC Requires safety measures

Logical relationship between HFO properties and their applications.

Environmental Impact: Atmospheric Degradation

The key environmental advantage of HFOs is their short atmospheric lifetime, which is a direct result of the carbon-carbon double bond. This double bond is susceptible to attack by hydroxyl radicals (•OH) in the troposphere, initiating a degradation cascade that ultimately prevents the molecule from reaching the stratosphere and contributing to ozone depletion.

A significant environmental consideration for some HFOs, particularly HFO-1234yf, is the formation of trifluoroacetic acid (TFA) as a degradation product. TFA is a persistent and water-soluble substance that can accumulate in aquatic environments. While the current concentrations of TFA from HFO degradation are considered to be low and not an immediate threat, the long-term impact of increasing TFA levels is an area of ongoing research and monitoring.

HFO_Degradation_Pathway HFO_1234yf HFO-1234yf (CF3CF=CH2) Intermediate_1 CF3C(O)FCH2OH HFO_1234yf->Intermediate_1 + •OH OH_Radical •OH Radical Intermediate_2 CF3C(O)F Intermediate_1->Intermediate_2 - CH2O, - H TFA Trifluoroacetic Acid (TFA) (CF3COOH) Intermediate_2->TFA + H2O (hydrolysis) HF Hydrogen Fluoride (HF) Intermediate_2->HF + H2O (hydrolysis)

Atmospheric degradation pathway of HFO-1234yf.

Experimental Protocols for Safety Assessment

The A2L flammability classification of many HFOs necessitates rigorous safety testing to ensure their safe handling and use.

Experimental Protocol: Minimum Ignition Energy (MIE) Testing

The Minimum Ignition Energy (MIE) is a critical parameter for assessing the ease of ignition of a flammable substance by an electrical spark. The following is a generalized protocol based on standard methods like ASTM E2019.

  • Apparatus: A 1.2-liter glass or transparent plastic tube (Hartmann tube) equipped with two electrodes, a dust/vapor dispersion system, and a high-voltage spark generator with adjustable energy output.

  • Sample Preparation: The refrigerant is mixed with air to achieve a specific concentration within its flammability limits.

  • Procedure:

    • Introduce the refrigerant-air mixture into the test vessel.

    • Set the spark generator to a high energy level (e.g., 1000 mJ) and trigger a spark between the electrodes.

    • Visually observe for ignition, indicated by the presence of a flame.

    • If ignition occurs, reduce the spark energy in decrements and repeat the test.

    • If no ignition occurs, increase the refrigerant concentration and repeat the energy reduction steps.

    • The MIE is the lowest energy at which ignition is observed. A series of tests at varying concentrations is performed to find the absolute MIE.

    • For a result of "no ignition" at a given energy level, the test is typically repeated multiple times (e.g., 10-20 times) to ensure statistical reliability.[3][4][10]

MIE_Testing_Workflow start Start prepare_mixture Prepare Refrigerant-Air Mixture start->prepare_mixture set_high_energy Set High Spark Energy (e.g., 1000 mJ) prepare_mixture->set_high_energy trigger_spark Trigger Spark set_high_energy->trigger_spark observe Observe for Ignition trigger_spark->observe ignition Ignition Occurs observe->ignition Yes no_ignition No Ignition observe->no_ignition No reduce_energy Reduce Spark Energy ignition->reduce_energy record_mie Record MIE no_ignition->record_mie reduce_energy->trigger_spark end End record_mie->end

Experimental workflow for Minimum Ignition Energy (MIE) testing.

Conclusion

Hydrofluoroolefins represent a significant advancement in refrigerant technology, offering a viable path towards reducing the climate impact of the cooling and refrigeration industries. Their low GWP, good thermodynamic properties, and low toxicity make them suitable replacements for HFCs in a wide array of applications. However, their mild flammability and the environmental fate of their degradation products necessitate careful consideration in system design, handling, and long-term environmental monitoring. As research and development continue, HFOs and their blends will likely play an increasingly important role in the global transition to more sustainable cooling technologies.

References

Methodological & Application

Synthesis of Hydrofluoroolefins (HFOs) from (Z)-1,2,3,3,3-Pentafluoropropene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various hydrofluoroolefins (HFOs) utilizing (Z)-1,2,3,3,3-pentafluoropropene, also known as (Z)-HFO-1225ye, as a key starting material. HFOs are a significant class of compounds being developed as next-generation refrigerants, propellants, and blowing agents with low global warming potential (GWP), offering more environmentally friendly alternatives to hydrofluorocarbons (HFCs).

Introduction to this compound as a Precursor

This compound (C₃HF₅) is a fluorinated olefin that serves as a critical building block in the synthesis of other valuable HFOs. Its reactivity, centered around the carbon-carbon double bond, allows for several key transformations, including isomerization and addition reactions, which are foundational for producing a range of HFOs with tailored properties. The Z-isomer is noted for its thermodynamic stability compared to the E-isomer.

Key Synthetic Pathways from this compound

The primary synthetic routes involving (Z)-HFO-1225ye include its isomerization to (E)-HFO-1225ye and its use as an intermediate in the multi-step synthesis of other HFOs, such as 2,3,3,3-tetrafluoropropene (HFO-1234yf).

Isomerization of (Z)-HFO-1225ye to (E)-HFO-1225ye

The conversion between the Z and E isomers of 1,2,3,3,3-pentafluoropropene is a reversible, equilibrium-driven reaction. The ratio of the isomers is temperature-dependent, with lower temperatures favoring the more thermodynamically stable Z-isomer. Catalytic processes can be employed to facilitate this isomerization.

This protocol is based on the use of an aluminum chlorofluoride (AlClₓF₃₋ₓ) catalyst.

Objective: To isomerize (Z)-HFO-1225ye to a mixture enriched in (E)-HFO-1225ye.

Materials:

  • This compound (starting material)

  • Aluminum chlorofluoride (AlClₓF₃₋ₓ) catalyst

  • High-pressure reactor equipped with temperature and pressure controls

  • Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

  • Catalyst Preparation: The aluminum chlorofluoride catalyst can be prepared by treating anhydrous aluminum trichloride with a fluorinating agent.

  • Reaction Setup: A high-pressure reactor is charged with the AlClₓF₃₋ₓ catalyst.

  • Reactant Introduction: A known quantity of (Z)-HFO-1225ye is introduced into the reactor.

  • Reaction Conditions: The reactor is heated to a temperature in the range of 300°C to 450°C to favor the formation of the E-isomer. The pressure will be dictated by the temperature and the amount of reactant charged.

  • Monitoring and Analysis: The reaction mixture is periodically sampled and analyzed by GC-MS to determine the ratio of Z to E isomers.

  • Product Isolation: Upon reaching the desired isomer ratio, the reactor is cooled, and the gaseous product mixture is collected. The E-isomer can be separated from the Z-isomer by distillation.

Quantitative Data:

ParameterValueReference
CatalystAluminum chlorofluoride (AlClₓF₃₋ₓ)
Temperature for E-isomer300°C - 450°C
Temperature for Z-isomerAmbient temperature (e.g., 25°C)
Synthesis of HFO-1234yf from (Z)-HFO-1225ye

A key application of (Z)-HFO-1225ye is as an intermediate in the production of HFO-1234yf. This is typically a two-step process involving hydrogenation followed by dehydrofluorination.

Objective: To saturate the double bond of (Z)-HFO-1225ye to form HFC-245eb.

Materials:

  • This compound

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogenation reactor

Procedure:

  • Catalyst Loading: The hydrogenation reactor is charged with a Pd/C catalyst.

  • Reactant Feed: A gaseous stream of (Z)-HFO-1225ye and hydrogen gas is fed into the reactor.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature and pressure to facilitate the hydrogenation process.

  • Product Collection: The product stream, containing HFC-245eb, is cooled and collected.

Objective: To eliminate hydrogen fluoride (HF) from HFC-245eb to form the desired HFO-1234yf.

Materials:

  • 1,1,1,2,3-Pentafluoropropane (HFC-245eb)

  • Aqueous potassium hydroxide (KOH) solution or a solid catalyst (e.g., fluorinated chromia)

  • Dehydrofluorination reactor

Procedure (using aqueous KOH):

  • Reactor Setup: A reactor is charged with an aqueous solution of KOH.

  • Reactant Introduction: Gaseous or liquid HFC-245eb is introduced into the reactor.

  • Reaction Conditions: The reaction mixture is heated to facilitate the elimination reaction.

  • Product Separation: The gaseous HFO-1234yf product is continuously removed from the reactor, cooled, and purified.

Quantitative Data for HFO-1234yf Synthesis:

Reaction StepReactantProductCatalyst/ReagentKey ConditionsConversion/YieldReference
Hydrogenation(Z)-HFO-1225yeHFC-245ebPd/CElevated T & PHighGeneral Knowledge
DehydrofluorinationHFC-245ebHFO-1234yfAqueous KOHElevated T>70% Yield

Synthesis of this compound

(Z)-HFO-1225ye is itself synthesized from other fluorinated precursors, most commonly through the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane (HFC-236ea).

Experimental Protocol: Dehydrofluorination of HFC-236ea

Objective: To produce (Z)-HFO-1225ye from HFC-236ea.

Materials:

  • 1,1,2,3,3,3-Hexafluoropropane (HFC-236ea)

  • Aqueous potassium hydroxide (KOH) solution

  • Phase transfer catalyst (optional)

  • Reactor with a condenser and collection system

Procedure:

  • Reactor Charging: The reactor is charged with a concentrated aqueous solution of KOH. A phase transfer catalyst can be added to improve the reaction rate.

  • Reactant Feed: HFC-236ea is bubbled through the heated KOH solution.

  • Reaction Temperature: The reaction is maintained at a temperature between 110°C and 180°C.

  • Product Collection: The gaseous product, primarily a mixture of (Z)- and (E)-HFO-1225ye, is passed through a condenser to remove any unreacted starting material and water, and then collected in a cold trap.

Quantitative Data for (Z)-HFO-1225ye Synthesis:

ReactantReagentTemperatureConversion of HFC-236eaSelectivity for HFO-1225yeReference
HFC-236ea50% aq. KOH150°C57.8% (after 3.5 h)52.4%
HFC-236ea58-86% aq. KOH110-180°CHighHigh

Diagrams

Reaction Pathway for HFO-1234yf Synthesis

HFO_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_step1 Step 1: Hydrogenation cluster_final Final Product HFC-236ea 1,1,2,3,3,3-Hexafluoropropane (HFC-236ea) Z-HFO-1225ye This compound ((Z)-HFO-1225ye) HFC-236ea->Z-HFO-1225ye -HF (Dehydrofluorination) HFC-245eb 1,1,1,2,3-Pentafluoropropane (HFC-245eb) Z-HFO-1225ye->HFC-245eb +H₂ (Hydrogenation) HFO-1234yf 2,3,3,3-Tetrafluoropropene (HFO-1234yf) HFC-245eb->HFO-1234yf -HF (Dehydrofluorination)

Caption: Synthesis pathway of HFO-1234yf from HFC-236ea.

Experimental Workflow for Isomerization

Isomerization_Workflow Start Start Charge_Reactor Charge Reactor with AlClₓF₃₋ₓ Catalyst Start->Charge_Reactor Introduce_Reactant Introduce (Z)-HFO-1225ye Charge_Reactor->Introduce_Reactant Set_Conditions Set Temperature (300-450°C for E-isomer) Introduce_Reactant->Set_Conditions Monitor_Reaction Monitor Isomer Ratio (GC-MS) Set_Conditions->Monitor_Reaction Monitor_Reaction->Set_Conditions Continue reaction Cool_Down Cool Reactor Monitor_Reaction->Cool_Down Desired ratio achieved Collect_Product Collect Product Mixture Cool_Down->Collect_Product Separate_Isomers Separate Isomers (Distillation) Collect_Product->Separate_Isomers End End Separate_Isomers->End

Caption: Workflow for the catalytic isomerization of (Z)-HFO-1225ye.

Application Notes and Protocols for the Use of (Z)-1,2,3,3,3-Pentafluoropropene in Fluoropolymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-1,2,3,3,3-Pentafluoropropene, also known as HFO-1225ye(Z), is a hydrofluoroolefin that serves as a monomer in the synthesis of advanced fluoropolymers.[1][2] These polymers are of significant interest due to their potential for exceptional thermal stability and chemical resistance, making them suitable for demanding applications such as specialty coatings and membranes.[3] While detailed protocols for the polymerization of this compound are not extensively available in open literature, likely due to proprietary industrial processes, this document provides a generalized framework for its use in fluoropolymer synthesis based on established methods for similar fluorinated monomers. The protocols and data presented are primarily derived from studies on the copolymerization of the related isomer, 1,1,3,3,3-pentafluoropropene (2H-PFP), which can serve as a valuable reference for developing specific applications for this compound.[4][5]

Data Presentation: Copolymerization of Pentafluoropropene Isomers

The following tables summarize quantitative data from radical copolymerization studies of 1,1,3,3,3-pentafluoropropene (2H-PFP) with vinylidene fluoride (VDF). This data is presented as a representative example to guide the experimental design for this compound.

Table 1: Experimental Conditions for Radical Copolymerization of 1,1,3,3,3-Pentafluoropropene (PFP) with Vinylidene Fluoride (VDF) [4][5]

Run No.PFP in Feed (mol%)VDF in Feed (mol%)InitiatorSolventTemperature (°C)Time (h)
18020Trigonox® 101C₄F₅H₅13020
25050Trigonox® 101C₄F₅H₅13020
32080Trigonox® 101C₄F₅H₅13020

Table 2: Properties of poly(PFP-co-VDF) Copolymers [4][5]

Run No.PFP in Copolymer (mol%)VDF in Copolymer (mol%)Molar Mass ( g/mol )Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
13862~20,000-28350
22575~30,000-35380
31090~40,000-40400

Note: The data presented is for the copolymerization of 1,1,3,3,3-pentafluoropropene (2H-PFP) and serves as a reference.

Experimental Protocols

The following are generalized protocols for the radical copolymerization of this compound with a comonomer such as vinylidene fluoride (VDF), based on methodologies reported for similar fluoromonomers.[4][5][6]

Protocol 1: General Procedure for Radical Copolymerization in Solution

This protocol describes a solution polymerization method, which is a common technique for synthesizing fluoropolymers.

Materials:

  • This compound (gas)

  • Vinylidene fluoride (VDF) (gas)

  • Radical initiator (e.g., bis(tert-butylcyclohexyl) peroxydicarbonate)[6]

  • Anhydrous solvent (e.g., dimethyl carbonate, C₄F₅H₅)[4][6]

  • High-pressure reactor (e.g., Hastelloy autoclave) equipped with a magnetic stirrer, pressure gauge, thermocouple, and inlet/outlet valves[6]

  • Vacuum pump

  • Nitrogen gas supply

Procedure:

  • Reactor Preparation: The high-pressure reactor is first cleaned, dried, and then subjected to several cycles of vacuum and nitrogen purging to remove any oxygen and moisture.[6]

  • Charging of Reactants: The anhydrous solvent and the radical initiator are introduced into the reactor under an inert atmosphere.

  • The reactor is then cooled (e.g., using liquid nitrogen) to facilitate the condensation of the gaseous monomers.

  • A predetermined amount of this compound is condensed into the reactor, followed by the condensation of the comonomer (e.g., VDF). The amounts of each monomer will depend on the desired copolymer composition.

  • Polymerization: The reactor is sealed and heated to the desired polymerization temperature (e.g., 60-130 °C) while stirring. The pressure inside the reactor will increase as the temperature rises. The reaction is allowed to proceed for a specified duration (e.g., 4-24 hours).[4][6]

  • Termination and Product Isolation: After the polymerization period, the reactor is cooled to room temperature. Any unreacted monomers are carefully vented.

  • The resulting polymer solution is then precipitated in a non-solvent (e.g., methanol or hexane).

  • The precipitated polymer is collected by filtration, washed with the non-solvent to remove any residual monomers and initiator byproducts, and dried in a vacuum oven until a constant weight is achieved.

Protocol 2: General Procedure for Emulsion Polymerization

Emulsion polymerization is another widely used industrial method for producing fluoropolymers.

Materials:

  • This compound (gas)

  • Comonomer (e.g., Vinylidene Fluoride)

  • Deionized water

  • Fluorinated surfactant (e.g., ammonium perfluorooctanoate)

  • Water-soluble initiator (e.g., potassium persulfate)

  • Buffer solution (to maintain pH)

  • High-pressure reactor with agitation

Procedure:

  • Reactor Setup: A high-pressure reactor is charged with deionized water, a fluorinated surfactant, and a buffer. The solution is deoxygenated by purging with nitrogen.

  • Monomer Addition: The reactor is pressurized with the gaseous comonomer and this compound to the desired partial pressures.

  • Initiation: The reactor is heated to the target temperature (e.g., 50-80 °C), and the initiator solution is then pumped into the reactor to start the polymerization.

  • Polymerization: The reaction is continued under constant agitation, and the pressure is maintained by feeding additional monomers as they are consumed.

  • Termination: Once the desired polymer concentration is reached, the monomer feed is stopped, and the reactor is cooled.

  • Product Recovery: The resulting polymer latex can be coagulated by adding a salt solution, and the polymer is then washed and dried.

Mandatory Visualizations

The following diagrams illustrate the general workflow and logical relationships in the synthesis and characterization of fluoropolymers using this compound.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Characterization Stage Monomers This compound + Comonomer (e.g., VDF) Polymerization Polymerization (Solution or Emulsion) Monomers->Polymerization Initiator Radical Initiator Initiator->Polymerization Solvent Solvent/Aqueous Medium Solvent->Polymerization Reactor High-Pressure Reactor Reactor->Polymerization Precipitation Precipitation in Non-Solvent Polymerization->Precipitation Crude Polymer Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying NMR NMR Spectroscopy (Composition, Microstructure) Drying->NMR Purified Fluoropolymer GPC Gel Permeation Chromatography (Molar Mass, PDI) Drying->GPC DSC Differential Scanning Calorimetry (Tg, Tm) Drying->DSC TGA Thermogravimetric Analysis (Thermal Stability) Drying->TGA

Caption: Experimental workflow for fluoropolymer synthesis and characterization.

G Monomer_Selection Monomer Selection (this compound, Comonomers) Copolymer_Properties Desired Copolymer Properties (Thermal Stability, Chemical Resistance, Mechanical Strength) Monomer_Selection->Copolymer_Properties Polymerization_Method Polymerization Method (Solution, Emulsion, etc.) Polymerization_Method->Copolymer_Properties Reaction_Conditions Reaction Conditions (Temperature, Pressure, Initiator) Reaction_Conditions->Copolymer_Properties Application Target Application (Coatings, Membranes, Elastomers) Copolymer_Properties->Application

Caption: Logical relationships in fluoropolymer development.

References

Application Notes and Protocols: Reaction Mechanisms of (Z)-1,2,3,3,3-Pentafluoropropene with Hydroxyl Radicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-1,2,3,3,3-Pentafluoropropene ((Z)-CF₃CF=CHF), a hydrofluoroolefin (HFO), is a compound of significant interest due to its applications as a refrigerant, foam blowing agent, and as a monomer in the synthesis of fluoropolymers. Its atmospheric fate is primarily determined by its reaction with hydroxyl (OH) radicals, a key oxidant in the troposphere. Understanding the detailed mechanisms of this reaction is crucial for assessing its environmental impact, including its atmospheric lifetime and contribution to the formation of secondary pollutants. This document provides a comprehensive overview of the reaction mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Reaction Mechanisms

The gas-phase reaction between this compound and hydroxyl radicals is initiated by the electrophilic addition of the OH radical to the carbon-carbon double bond. This addition can occur at two positions: the α-carbon (Cα, the carbon atom bonded to the trifluoromethyl group) and the β-carbon (Cβ, the carbon atom bonded to the hydrogen atom). Theoretical studies suggest that both addition pathways are possible, leading to the formation of two primary radical adducts.

Following the initial addition, these highly unstable fluoroalkyl radicals rapidly react with molecular oxygen (O₂) in the atmosphere to form peroxy radicals. These peroxy radicals then undergo a series of complex reactions, including reactions with nitric oxide (NO) and other radical species, which ultimately lead to the cleavage of the carbon-carbon bond of the initial adduct. The major experimentally observed products of this reaction cascade are trifluoroacetyl fluoride (CF₃C(O)F) and formyl fluoride (HC(O)F), with molar yields approaching 100%. This indicates that the C-C bond scission is the dominant degradation pathway for the intermediate radicals.

While H-atom abstraction from the molecule by the OH radical is a theoretically possible reaction channel, computational studies have shown that the energy barrier for this pathway is significantly higher than that for the addition pathway. Therefore, at typical atmospheric temperatures, the addition mechanism is the predominant reaction pathway.

Quantitative Data

The kinetics of the reaction between (Z)-CF₃CF=CHF and OH radicals have been investigated experimentally over a range of temperatures. The rate coefficients are essential for determining the atmospheric lifetime of (Z)-CF₃CF=CHF.

Table 1: Rate Coefficients for the Reaction of (Z)-CF₃CF=CHF with OH Radicals

Temperature (K)Rate Coefficient, k (cm³ molecule⁻¹ s⁻¹)Experimental MethodReference
296(1.29 ± 0.06) x 10⁻¹²PLP-LIF
296(1.22 ± 0.14) x 10⁻¹²Smog Chamber-FTIR
206 - 380k(T) = (1.6 ± 0.2) x 10⁻¹⁸ T² exp(655 ± 50 / T)PLP-LIF
200 - 300k(T) = (7.30 ± 0.7) x 10⁻¹³ exp(165 ± 20 / T)PLP-LIF (Arrhenius fit for atmospheric modeling)

Table 2: Product Yields from the Reaction of (Z)-CF₃CF=CHF with OH Radicals

ProductMolar Yield (%)Experimental MethodReference
Trifluoroacetyl fluoride (CF₃C(O)F)Indistinguishable from 100%Smog Chamber-FTIR
Formyl fluoride (HC(O)F)Indistinguishable from 100%Smog Chamber-FTIR

Experimental Protocols

Protocol 1: Determination of Reaction Rate Coefficients using Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)

This protocol describes a general method for determining the rate coefficient of the reaction of (Z)-CF₃CF=CHF with OH radicals using the PLP-LIF technique.

1. Experimental Setup:

  • A temperature-controlled reaction cell made of quartz or Pyrex.

  • A photolysis laser (e.g., KrF excimer laser at 248 nm or a frequency-quadrupled Nd:YAG laser at 266 nm) to generate OH radicals from a precursor.

  • A probe laser (e.g., a tunable dye laser pumped by a Nd:YAG laser, frequency-doubled to ~282 nm) to excite the OH radicals.

  • A fluorescence detection system, typically a photomultiplier tube (PMT) equipped with a narrow bandpass filter centered at the OH fluorescence wavelength (~309 nm).

  • Gas handling and flow control systems for introducing reactants and bath gas (e.g., He, N₂) into the reaction cell at controlled pressures and flow rates.

  • A data acquisition system to record the fluorescence signal as a function of the delay time between the photolysis and probe laser pulses.

2. Reagents:

  • This compound (high purity).

  • OH radical precursor (e.g., hydrogen peroxide, H₂O₂, or nitric acid, HNO₃).

  • Bath gas (e.g., Helium or Nitrogen, high purity).

3. Procedure:

  • Prepare a gaseous mixture of the OH precursor and the bath gas and flow it through the reaction cell.

  • Introduce a known concentration of (Z)-CF₃CF=CHF into the main gas flow.

  • Set the temperature and pressure of the reaction cell to the desired values.

  • Generate OH radicals by firing the photolysis laser, which photolyzes the precursor.

  • After a variable time delay, fire the probe laser to excite the remaining OH radicals.

  • Detect the resulting laser-induced fluorescence (LIF) signal from the excited OH radicals using the PMT.

  • Vary the delay time between the photolysis and probe lasers to obtain the temporal profile of the OH radical concentration.

  • Repeat steps 4-7 in the absence of (Z)-CF₃CF=CHF to measure the background decay of OH radicals.

  • Perform experiments at several different concentrations of (Z)-CF₃CF=CHF.

  • The pseudo-first-order rate coefficient (k') for the decay of OH radicals is determined at each (Z)-CF₃CF=CHF concentration by fitting the decay profiles to an exponential function.

  • The bimolecular rate coefficient (k) is then obtained from the slope of a plot of k' versus the concentration of (Z)-CF₃CF=CHF.

Protocol 2: Product Analysis using a Smog Chamber with FTIR Spectroscopy

This protocol outlines a general procedure for identifying and quantifying the products of the reaction between (Z)-CF₃CF=CHF and OH radicals in a simulated atmospheric environment.

1. Experimental Setup:

  • A large-volume (typically 100 - 1000 L) environmental chamber (smog chamber) made of FEP Teflon film or quartz.

  • A broad-spectrum UV irradiation source (e.g., blacklamps) to initiate photochemistry.

  • A Fourier Transform Infrared (FTIR) spectrometer with a long-path gas cell coupled to the chamber for in-situ monitoring of reactants and products.

  • A system for introducing and mixing gases into the chamber.

  • Instrumentation for monitoring temperature and pressure inside the chamber.

2. Reagents:

  • This compound.

  • An OH radical precursor (e.g., methyl nitrite/NO or hydrogen peroxide).

  • Synthetic air (a mixture of N₂ and O₂).

  • Reference compounds for calibration of the FTIR spectrometer (e.g., CF₃C(O)F, HC(O)F).

3. Procedure:

  • Evacuate and flush the smog chamber with purified air to remove any contaminants.

  • Introduce a known concentration of (Z)-CF₃CF=CHF and the OH radical precursor into the chamber.

  • Fill the chamber to atmospheric pressure with synthetic air.

  • Allow the mixture to equilibrate and record an initial FTIR spectrum.

  • Initiate the reaction by turning on the UV lamps, which photolyze the precursor to generate OH radicals.

  • Record FTIR spectra at regular intervals to monitor the decay of the reactant and the formation of products.

  • Identify the products by comparing their infrared absorption features with reference spectra.

  • Quantify the product concentrations using pre-calibrated absorption cross-sections.

  • Plot the concentration of the products formed versus the concentration of (Z)-CF₃CF=CHF consumed. The slope of this plot gives the product yield.

Protocol 3: Computational Investigation of the Reaction Mechanism

This protocol provides a general framework for the theoretical investigation of the reaction mechanism between (Z)-CF₃CF=CHF and the OH radical using computational chemistry methods.

1. Computational Methods:

  • Quantum Chemical Methods: Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, are commonly used for geometry optimizations and frequency calculations. For higher accuracy in energy calculations, coupled-cluster methods like CCSD(T) can be employed.

  • Basis Sets: A sufficiently large and flexible basis set, such as 6-311++G(d,p) or aug-cc-pVTZ, should be used to accurately describe the electronic structure of the molecules.

2. Procedure:

  • Geometry Optimization: Optimize the geometries of the reactants ((Z)-CF₃CF=CHF and OH), transition states (for addition and abstraction pathways), intermediates (radical adducts), and products.

  • Frequency Analysis: Perform vibrational frequency calculations for all optimized structures to confirm that reactants, intermediates, and products correspond to minima on the potential energy surface (no imaginary frequencies) and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculations: Calculate the single-point energies of all species at a higher level of theory and/or with a larger basis set to obtain more accurate reaction enthalpies and activation energies.

  • Reaction Pathway Analysis: Trace the intrinsic reaction coordinate (IRC) from the transition state to the corresponding reactants and products to ensure that the transition state connects the correct species.

  • Rate Constant Calculations: Use Transition State Theory (TST) or more advanced theories like Canonical Variational Transition State Theory (CVT) with small-curvature tunneling (SCT) corrections to calculate the temperature-dependent rate coefficients for the different reaction channels.

  • Branching Ratio Determination: Calculate the branching ratios for the different reaction pathways (e.g., addition to Cα vs. Cβ) based on the calculated rate coefficients for each channel.

Visualizations

Application Notes and Protocols: Regioselectivity of Addition Reactions to (Z)-1,2,3,3,3-Pentafluoropropene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-1,2,3,3,3-Pentafluoropropene, also known as (Z)-HFO-1225ye, is a fluorinated olefin of significant interest in the development of new refrigerants, polymers, and as a versatile building block in organic synthesis.[1][2] Its chemical reactivity is dominated by the carbon-carbon double bond, which is activated by the presence of five fluorine atoms. This activation influences the regioselectivity of addition reactions, a critical aspect for the controlled synthesis of novel fluorinated compounds. These application notes provide a detailed overview of the regioselectivity of various addition reactions to this compound, supported by quantitative data, experimental protocols, and mechanistic insights.

Free-Radical Additions

Free-radical additions to this compound proceed with notable regioselectivity, influenced by the stability of the resulting radical intermediates.

Data Presentation

The following table summarizes the quantitative data for the regioselectivity of free-radical addition reactions to 1,2,3,3,3-pentafluoropropene.

ReagentConditionsMajor RegioisomerMinor RegioisomerProduct Ratio (Major:Minor)Reference
HBrPhotochemicalerythro- and threo-1-Bromo-1,2,3,3,3-pentafluoropropane2-Bromo-1,1,1,2,3-pentafluoropropane70:16[3]
CF₃IPhotochemicalerythro- and threo-1,1,1,2,3,4,4,4-Octafluoro-2-iodobutane1,1,1,2,3-Pentafluoro-3-iodo-2-trifluoromethylpropane56:4[3]
CF₃IThermalerythro- and threo-1,1,1,2,3,4,4,4-Octafluoro-2-iodobutane1,1,1,2,3-Pentafluoro-3-iodo-2-trifluoromethylpropane50:7[3]

Note: The reactions were performed on a 95:5 mixture of cis- and trans-1H-pentafluoropropene.

Experimental Protocols

1.2.1. Photochemical Addition of Hydrogen Bromide

This protocol is adapted from the study of free-radical additions to fluorinated olefins.[3]

Materials:

  • This compound

  • Hydrogen Bromide (anhydrous)

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Vacuum line

  • NMR spectrometer for product analysis

Procedure:

  • A known amount of this compound is condensed into a quartz reaction vessel cooled with liquid nitrogen.

  • An excess of anhydrous hydrogen bromide is then condensed into the same vessel.

  • The reaction vessel is sealed and allowed to warm to room temperature.

  • The vessel is irradiated with a UV lamp for a specified period to initiate the reaction.

  • After the reaction is complete, the vessel is cooled again with liquid nitrogen, and the excess hydrogen bromide and any unreacted starting material are removed under vacuum.

  • The remaining product mixture is analyzed by NMR spectroscopy to determine the ratio of the regioisomers.

Mechanistic Pathway

The regioselectivity of the free-radical addition of HBr is governed by the stability of the intermediate radical. The bromine radical (Br•) can add to either carbon of the double bond.

FreeRadicalAddition cluster_initiation Initiation cluster_propagation Propagation cluster_pathA Path A (Major) cluster_pathB Path B (Minor) HBr HBr H• + Br• H• + Br• HBr->H• + Br• UV light PFP (Z)-CF3-CF=CH-F Intermediate_A CF3-CF(•)-CH(Br)-F (More stable secondary radical) PFP->Intermediate_A + Br• Intermediate_B CF3-CF(Br)-CH(•)-F (Less stable primary radical) PFP->Intermediate_B + Br• Product_A CF3-CF(H)-CH(Br)-F (1-Bromo-1,2,3,3,3-pentafluoropropane) Intermediate_A->Product_A + HBr - Br• Product_B CF3-CF(Br)-CH(H)-F (2-Bromo-1,1,1,2,3-pentafluoropropane) Intermediate_B->Product_B + HBr - Br•

Caption: Free-radical addition of HBr to this compound.

The addition of the bromine radical to the C-2 carbon results in a more stable secondary radical, leading to the major product. Addition to the C-1 carbon forms a less stable primary radical, resulting in the minor product.

Electrophilic Additions

The highly electronegative fluorine atoms significantly influence the electronic distribution of the double bond, directing the outcome of electrophilic additions.

Regioselectivity Principles

The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group and the fluorine atom on the double bond deactivates the alkene towards electrophilic attack. However, when reactions do occur, the regioselectivity is dictated by the formation of the most stable carbocation intermediate.

Protonation is expected to occur at the C-2 carbon, which is bonded to the -CF₃ group. This leads to the formation of a secondary carbocation at C-1, which is destabilized by the adjacent fluorine atom but is still considered more stable than the alternative primary carbocation at C-2 that would be highly destabilized by the neighboring -CF₃ group.

Mechanistic Pathway

ElectrophilicAddition PFP (Z)-CF3-CF=CH-F Intermediate CF3-CF(H)-C(+)-F (More stable carbocation) PFP->Intermediate + H⁺ HX H-X X_ion X⁻ H⁺ H⁺ Product CF3-CF(H)-CH(X)-F Intermediate->Product + X⁻

Caption: Proposed mechanism for electrophilic addition to this compound.

Nucleophilic Additions

Due to the electron-withdrawing nature of the fluorine substituents, this compound is susceptible to nucleophilic attack.

Regioselectivity Principles

Nucleophilic addition is expected to occur at the C-2 carbon, which is bonded to the trifluoromethyl group. This is because the inductive effect of the -CF₃ group makes the C-2 carbon more electrophilic and better able to stabilize the resulting carbanionic intermediate through delocalization of the negative charge onto the electronegative fluorine atoms.

Experimental Protocol: General Procedure for Nucleophilic Addition

Materials:

  • This compound

  • Nucleophile (e.g., alkoxides, amines, thiols)

  • Aprotic solvent (e.g., THF, DMF)

  • Reaction vessel equipped with a stirring mechanism and temperature control

Procedure:

  • A solution of the nucleophile in an appropriate aprotic solvent is prepared in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to a suitable temperature (e.g., 0 °C or -78 °C) to control the reaction rate.

  • This compound is slowly bubbled through the solution or added as a condensed liquid.

  • The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by GC or TLC).

  • The reaction is quenched with a suitable proton source (e.g., water or a mild acid).

  • The product is extracted, purified by distillation or chromatography, and characterized by spectroscopic methods to determine the regioselectivity of the addition.

Mechanistic Pathway

NucleophilicAddition PFP (Z)-CF3-CF=CH-F Intermediate CF3-C(Nu)⁻-CH(F) PFP->Intermediate + Nu⁻ Nu Nu⁻ Product CF3-C(Nu)(H)-CH(F) Intermediate->Product + H⁺

Caption: General mechanism for nucleophilic addition to this compound.

Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound makes it a good candidate for cycloaddition reactions, particularly with electron-rich dienes in Diels-Alder reactions.

Regioselectivity Principles

In a [4+2] cycloaddition with an electron-rich diene, this compound acts as the dienophile. The regioselectivity will be governed by the electronic and steric interactions in the transition state. The more electrophilic carbon of the dienophile (C-2, due to the -CF₃ group) will preferentially align with the more nucleophilic terminal carbon of the diene.

Experimental Workflow

CycloadditionWorkflow Reactants Mix (Z)-PFP and Diene in a suitable solvent Reaction Heat the mixture (if necessary) Reactants->Reaction Monitoring Monitor reaction progress (GC, TLC, NMR) Reaction->Monitoring Workup Quench and extract Monitoring->Workup Purification Purify by chromatography or distillation Workup->Purification Analysis Characterize product and determine regioselectivity (NMR, MS) Purification->Analysis

Caption: General workflow for a cycloaddition reaction with this compound.

Conclusion

The addition reactions to this compound exhibit a high degree of regioselectivity, which is primarily dictated by the electronic effects of the fluorine substituents. Free-radical additions are directed by the stability of the radical intermediate, while electrophilic and nucleophilic additions are governed by the stability of the corresponding carbocation and carbanion intermediates, respectively. The electron-deficient nature of the double bond also makes it a promising substrate for cycloaddition reactions. The provided data and protocols serve as a valuable resource for chemists aiming to utilize this compound in the synthesis of novel fluorinated molecules for various applications, including pharmaceuticals and advanced materials. Further research into the cycloaddition reactions of this versatile fluorinated building block is warranted to fully explore its synthetic potential.

References

Application Notes and Protocols for the Catalytic Isomerization of (Z)-1,2,3,3,3-Pentafluoropropene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Z)-1,2,3,3,3-Pentafluoropropene, also known as HFO-1225ye(Z), is a hydrofluoroolefin (HFO) of significant interest in the development of next-generation refrigerants, blowing agents, and as a monomer for fluoropolymers. The stereochemistry of HFO-1225ye plays a crucial role in its physical and chemical properties. While the (Z)-isomer is thermodynamically more stable, the (E)-isomer is often desired for specific applications. This document provides detailed protocols for the catalytic isomerization of this compound to its (E)-isomer, primarily focusing on a gas-phase method using an aluminum chlorofluoride catalyst. Additionally, a liquid-phase protocol for the reverse isomerization from the (E)- to the (Z)-isomer is described.

These protocols are intended for researchers, scientists, and professionals in the fields of chemistry and drug development who are working with fluorinated compounds.

Gas-Phase Isomerization of this compound to (E)-1,2,3,3,3-Pentafluoropropene

This protocol describes the continuous gas-phase isomerization of this compound to a mixture enriched in the (E)-isomer by passing it over a heated aluminum chlorofluoride catalyst.[1]

Experimental Workflow

Gas_Phase_Isomerization_Workflow cluster_setup Reactor Setup cluster_reaction Isomerization Reaction cluster_analysis Product Analysis catalyst_prep Catalyst Preparation (AlClxF3-x) reactor_packing Reactor Packing catalyst_prep->reactor_packing system_purge System Purge (Inert Gas) reactor_packing->system_purge heating Heat Reactor (300-450 °C) system_purge->heating reactant_feed Introduce Gaseous (Z)-HFO-1225ye heating->reactant_feed isomerization Catalytic Isomerization reactant_feed->isomerization product_collection Collect Effluent isomerization->product_collection gc_analysis GC-MS Analysis (Z/E Ratio) product_collection->gc_analysis

Caption: Workflow for the gas-phase isomerization of (Z)-HFO-1225ye.

Catalyst

The catalyst used is aluminum chlorofluoride (AlClₓF₃₋ₓ), where x can range from approximately 0.01 to 2.99.[1]

Experimental Protocol
  • Catalyst Preparation and Reactor Setup:

    • A suitable packed-bed reactor (e.g., a stainless steel or nickel alloy tube) is loaded with the aluminum chlorofluoride catalyst.

    • The reactor is placed in a furnace with precise temperature control.

    • The system is purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Reaction Conditions:

    • The reactor is heated to the desired temperature, typically in the range of 300°C to 450°C.[1]

    • A stream of gaseous this compound is passed through the heated catalyst bed.

    • The flow rate of the reactant can be controlled using a mass flow controller to achieve a specific contact time with the catalyst.

    • The reaction is typically carried out at or near atmospheric pressure.

  • Product Collection and Analysis:

    • The effluent gas stream from the reactor, containing a mixture of (Z)- and (E)-isomers, is passed through a cold trap to condense the products.

    • The composition of the product mixture is analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the ratio of (Z)- to (E)-1,2,3,3,3-pentafluoropropene.

Quantitative Data

The ratio of (Z)- to (E)-1,2,3,3,3-pentafluoropropene in the product is dependent on the reaction temperature. Increasing the temperature favors the formation of the (E)-isomer.[1]

Temperature (°C)Predominant Isomer in Product Mixture(Z)/(E) Ratio
300(E)Decreased
350(E)Further Decreased
400(E)Significantly Decreased
450(E)Approaching Equilibrium

Note: Specific conversion and selectivity data are not detailed in the publicly available literature. The table illustrates the expected trend based on the provided information.

Liquid-Phase Isomerization of (E)-1,2,3,3,3-Pentafluoropropene to this compound

This protocol is based on the work of Burton et al. and describes the isomerization of the (E)-isomer to the thermodynamically more stable (Z)-isomer in the liquid phase using an antimony pentafluoride catalyst.[1]

Catalytic Cycle

Liquid_Phase_Isomerization_Cycle catalyst SbF5 Catalyst e_isomer (E)-HFO-1225ye intermediate Carbocation Intermediate e_isomer->intermediate + SbF5 z_isomer (Z)-HFO-1225ye intermediate->z_isomer Rotation & -SbF5 z_isomer->e_isomer Equilibrium

References

Application Notes and Protocols for NMR Spectroscopy of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of fluorinated compounds. Fluorine (¹⁹F) NMR is a powerful analytical technique in drug discovery and development due to its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the large chemical shift dispersion, which often leads to simplified spectra with minimal signal overlap.[1][2][3][4][5][6] The absence of endogenous fluorine in most biological systems makes ¹⁹F NMR an ideal tool for studying drug molecules, their metabolites, and their interactions with biological targets without background interference.[1][5][7]

This document outlines standard operating procedures for one-dimensional ¹⁹F NMR, quantitative ¹⁹F NMR (qNMR), and two-dimensional correlation experiments such as ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

Introduction to ¹⁹F NMR Spectroscopy

The ¹⁹F nucleus possesses a spin of 1/2 and a high gyromagnetic ratio, making it highly receptive to NMR analysis.[4] Its chemical shift range spans approximately 800 ppm, although for most organofluorine compounds, the relevant range is narrower, typically from -50 to -220 ppm.[4] This wide spectral dispersion is a significant advantage over ¹H NMR, as it minimizes the likelihood of signal overlap, even in complex mixtures.[8][9]

Key Advantages of ¹⁹F NMR:

  • High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as the ¹H nucleus.[3][10]

  • 100% Natural Abundance: The ¹⁹F isotope is the only naturally occurring isotope of fluorine.[3][4]

  • Large Chemical Shift Dispersion: Reduces signal overlap and simplifies spectral analysis.[3][4][5][6][11]

  • No Background Signal: The scarcity of naturally occurring fluorinated compounds in biological systems eliminates background interference.[1][5]

  • Sensitive to Chemical Environment: The ¹⁹F chemical shift is highly sensitive to changes in the local electronic environment, making it an excellent probe for binding events and conformational changes.[7][12]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR data. The following is a general protocol that can be adapted for specific applications.

Materials:

  • Fluorinated compound of interest

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • Internal standard (for quantitative analysis, e.g., trifluorotoluene, 3,5-bis(trifluoromethyl)benzoic acid)[13]

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

Protocol:

  • Dissolve the Sample: Accurately weigh the fluorinated compound and dissolve it in a known volume of deuterated solvent. For quantitative analysis, also add a known amount of an internal standard. A typical concentration for small molecules is 5-20 mg/mL. For protein-ligand studies, concentrations can be much lower (µM range).[14]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and does not react with it. The solvent should also have a low viscosity to ensure sharp NMR signals.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The standard sample volume is typically 600-700 µL.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Temperature Equilibration: Allow the sample to equilibrate to the spectrometer's temperature before starting the experiment, typically 25 °C (298 K).[15]

One-Dimensional (1D) ¹⁹F NMR Spectroscopy

1D ¹⁹F NMR is the most fundamental experiment and is used for initial characterization, purity assessment, and screening.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve Sample & Internal Standard transfer Transfer to NMR Tube prep->transfer homogenize Homogenize transfer->homogenize load Load Sample into Spectrometer homogenize->load tune Tune & Match Probe load->tune setup Setup 1D ¹⁹F Experiment tune->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate G cluster_1D 1D Spectra cluster_2D 2D Correlation Spectra cluster_info Structural Information H1 ¹H NMR HSQC ¹H-¹⁹F HSQC (¹JHF, ²JHF) H1->HSQC HMBC ¹H-¹⁹F HMBC (ⁿJHF, n=2-4) H1->HMBC HETCOR ¹H-¹⁹F HETCOR H1->HETCOR F19 ¹⁹F NMR F19->HSQC F19->HMBC F19->HETCOR direct Direct ¹H-¹⁹F Connectivity HSQC->direct long_range Long-Range ¹H-¹⁹F Connectivity HMBC->long_range HETCOR->direct G cluster_lib Library & Target Prep cluster_screen Screening cluster_analysis Data Analysis cluster_followup Hit Validation lib Prepare Fluorinated Fragment Library mix Mix Library with Target lib->mix target Prepare Target Protein Solution target->mix acquire Acquire 1D ¹⁹F NMR mix->acquire compare Compare with Reference Spectra (No Target) acquire->compare identify Identify Hits (Chemical Shift/Line Broadening) compare->identify validate Validate Hits with Orthogonal Assays identify->validate

References

Application Note: Mass Spectrometry Fragmentation Analysis of (Z)-1,2,3,3,3-Pentafluoropropene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation patterns of (Z)-1,2,3,3,3-Pentafluoropropene (C₃HF₅). Due to its increasing relevance in materials science and as a next-generation refrigerant, understanding its mass spectral behavior is crucial for identification and quality control. This application note outlines a proposed fragmentation pathway, presents the anticipated quantitative data in a tabular format, and provides a comprehensive experimental protocol for its analysis.

Introduction

This compound is a fluorinated alkene with significant industrial applications. Mass spectrometry is a primary analytical technique for the structural elucidation and identification of such compounds. Under electron ionization, the molecule undergoes characteristic fragmentation, providing a unique fingerprint. The fragmentation is primarily dictated by the positions of the double bond and the highly electronegative fluorine atoms, which influence bond stabilities within the molecular ion.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of C-C and C-F bonds. The molecular ion ([C₃HF₅]⁺•) is expected to be observed at a mass-to-charge ratio (m/z) of 132, corresponding to its molecular weight.[1] The subsequent fragmentation is predicted to involve the loss of fluorine atoms and functional groups like the trifluoromethyl group (•CF₃).

Table 1: Predicted m/z Values and Relative Abundance of Major Fragments
m/zProposed Fragment IonProposed Neutral LossPredicted Relative Abundance
132[C₃HF₅]⁺• (Molecular Ion)-Moderate
113[C₃F₄]⁺••HFLow
93[C₂HF₂]⁺•CF₃High
82[C₂F₂]⁺••CHF₃Moderate
69[CF₃]⁺•C₂HF₂High (Often Base Peak)
63[C₂HF]⁺••CF₄Low
51[CHF₂]⁺•C₂F₃Moderate
31[CF]⁺•C₂HF₄Moderate

Note: The relative abundances are predicted based on general principles of mass spectrometry and data from similar fluorinated compounds. Actual experimental values may vary.

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion is initiated by the removal of an electron to form an energetically unstable radical cation. This is followed by a series of cleavage and rearrangement reactions to yield more stable fragment ions. The trifluoromethyl group ([CF₃]⁺) is a particularly stable cation and is therefore expected to be a prominent peak, potentially the base peak.

Fragmentation_Pathway M [C₃HF₅]⁺• m/z = 132 F1 [C₂HF₂]⁺ m/z = 93 M->F1 - •CF₃ F2 [CF₃]⁺ m/z = 69 M->F2 - •C₂HF₂ F3 [C₃F₄]⁺• m/z = 113 M->F3 - HF F4 [CHF₂]⁺ m/z = 51 F1->F4 - C₂ F5 [CF]⁺ m/z = 31 F1->F5 - C₂F

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol

This protocol describes the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation
  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary Column: A non-polar or mid-polar column (e.g., DB-5ms, HP-5ms) is suitable for separation. A typical dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

Reagents and Materials
  • This compound gas or a certified solution in a suitable volatile solvent (e.g., methanol, hexane).

  • High-purity helium (99.999%) as the carrier gas.

GC-MS Parameters

Gas Chromatograph (GC) Conditions:

  • Injection Mode: Split/Splitless

  • Injector Temperature: 200 °C

  • Injection Volume: 1 µL (for liquid samples) or via a gas sampling valve.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[2]

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 30 - 200

  • Scan Rate: 2 scans/second

  • Solvent Delay: 2 minutes (to prevent filament damage from the solvent)

Sample Preparation
  • For gaseous samples, use a gas-tight syringe or a gas sampling loop for introduction into the GC.

  • For liquid solutions, ensure the concentration is appropriate to avoid detector saturation. A concentration in the range of 1-10 ppm is typically suitable.

Data Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum from the apex of the chromatographic peak.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the obtained spectrum with a library of known spectra (if available) or with the predicted fragmentation pattern for confirmation.

Logical Workflow for Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound provides a valuable reference for its identification and characterization. The protocol outlined in this application note offers a standardized method for obtaining high-quality mass spectral data for this and similar fluorinated compounds. Adherence to these guidelines will facilitate accurate structural elucidation and purity assessment in research and industrial settings.

References

Application Notes & Protocols: Experimental Design for Gas-Phase Reactions of Hydrofluoroolefins (HFOs)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hydrofluoroolefins (HFOs) are a new generation of refrigerants, blowing agents, and aerosol propellants designed to replace hydrofluorocarbons (HFCs), which have high global warming potentials (GWPs).[1] The environmental advantage of HFOs lies in their chemical structure, specifically the presence of a carbon-carbon double bond. This feature makes them more reactive in the atmosphere, leading to significantly shorter atmospheric lifetimes and lower GWPs.[1][2] However, to fully assess their environmental impact, it is crucial to study their gas-phase reactions, identify their degradation products, and quantify their reaction rates. These application notes provide an overview of the experimental design and detailed protocols for investigating the atmospheric chemistry of HFOs.

The primary atmospheric loss processes for HFOs are reactions with hydroxyl radicals (OH), ozone (O₃), and to a lesser extent, chlorine atoms (Cl).[2][3] The reaction with OH radicals is typically the dominant degradation pathway in the troposphere.[2]

Experimental Protocols

Protocol 1: Determining Reaction Rate Constants using the Relative Rate Method

The relative rate method is a widely used technique to determine the rate constant of a reaction between a compound of interest (e.g., an HFO) and an oxidant (e.g., OH radical) without needing to know the absolute concentration of the oxidant. The decay of the HFO is measured relative to a reference compound with a well-known rate constant.

Objective: To determine the rate constant (k_HFO) for the reaction of an HFO with OH radicals at a specific temperature and pressure.

Materials & Equipment:

  • Environmental simulation chamber (smog chamber), typically made of quartz glass or FEP Teflon film (e.g., 1080 L quartz-glass reactor).[3]

  • Fourier-Transform Infrared (FTIR) spectrometer for monitoring reactant concentrations.[3]

  • UV broadband lamps (for OH radical generation).

  • Gas handling system for precise introduction of gases.

  • HFO of interest, reference compound (e.g., toluene, n-pentane), OH precursor (e.g., methyl nitrite, H₂O₂), and synthetic air.[4]

Procedure:

  • Chamber Preparation: Evacuate the reaction chamber to remove impurities.

  • Reactant Introduction: Introduce known concentrations of the HFO, the reference compound, and the OH radical precursor into the chamber. The concentrations are typically in the parts-per-billion (ppb) range.

  • Homogenization: Allow the mixture to homogenize within the chamber for a set period.

  • Initial Measurement: Record the initial concentrations of the HFO and the reference compound ([HFO]₀ and [Ref]₀) using the FTIR spectrometer.

  • Reaction Initiation: Initiate the reaction by turning on the UV lamps to photolyze the precursor and generate OH radicals.

  • Monitoring: Periodically record the concentrations of the HFO and the reference compound over several hours as they decay due to reaction with OH radicals.

  • Data Analysis: The rate constant for the HFO (k_HFO) is determined from the following relationship:

    ln([HFO]₀ / [HFO]t) = (k_HFO / k_Ref) * ln([Ref]₀ / [Ref]t)

    A plot of ln([HFO]₀ / [HFO]t) versus ln([Ref]₀ / [Ref]t) should yield a straight line passing through the origin. The slope of this line is the ratio of the rate constants (k_HFO / k_Ref). Since k_Ref is known, k_HFO can be calculated.[5]

Protocol 2: Product Identification and Quantification

Objective: To identify and quantify the stable end-products formed from the atmospheric degradation of HFOs.

Materials & Equipment:

  • Environmental simulation chamber.

  • FTIR spectrometer with a long-path gas cell.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of complex mixtures.[6]

  • Solid Phase Microextraction (SPME) fibers for sample collection (for GC-MS).

  • Derivatization agents, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to aid in the analysis of carbonyl products.[6]

Procedure:

  • Reaction Setup: Introduce a higher concentration of the HFO (ppm level) and the oxidant precursor into the chamber.

  • Reaction Initiation: Initiate the reaction as described in Protocol 1 and allow it to proceed for a sufficient duration to generate measurable product concentrations.

  • FTIR Analysis: Use the FTIR spectrometer to identify and quantify products that have characteristic infrared absorption spectra (e.g., CO, COF₂, formic acid, trifluoroacetic acid).

  • GC-MS Analysis:

    • Collect gas samples from the chamber at various time intervals using SPME fibers or by drawing a known volume of the chamber air through a sorbent tube.

    • For carbonyl compounds, derivatize the collected sample with PFBHA.[6]

    • Analyze the samples using GC-MS to separate and identify the reaction products based on their retention times and mass spectra.

  • Quantification: Product yields are calculated as the change in the product concentration divided by the amount of HFO reacted.

Data Presentation

Table 1: Rate Constants for Gas-Phase Reactions of Selected HFOs with OH Radicals at 298 K
HFO CompoundChemical Formulak_OH (x 10⁻¹² cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (days)
HFO-1234yfCF₃CF=CH₂1.3 ± 0.2~11
HFO-1234ze(E)trans-CF₃CH=CHF0.15 ± 0.03~10
HFO-1336mzz(Z)cis-CF₃CH=CHCF₃0.05 ± 0.01~21
2-fluoropropeneCH₃CF=CH₂10.5 ± 1.2[3]~1
(E/Z)-pentafluoropropene(E/Z)-CF₃CF=CHF0.44 ± 0.07[3]~26

Note: Atmospheric lifetimes are calculated assuming an average global OH concentration of 1 x 10⁶ molecules cm⁻³.

Table 2: Product Yields from HFO Gas-Phase Reactions
HFO CompoundOxidantProductMolar Yield (%)Reference
HFO-1234ze(E)O₃Trifluoromethane (HFC-23)up to 3%[7]
HFO-1336mzz(Z)O₃Trifluoromethane (HFC-23)0.0005% (overall yield)[8]
HFO-1234yfO₃Trifluoromethane (HFC-23)Not formed[8]
Various HFOsOHTrifluoroacetaldehyde (CF₃CHO)Intermediate Product[9]
Various HFOsOHTrifluoroacetic Acid (TFA)Terminal Product[2]

Visualizations

Experimental and Atmospheric Pathways

The following diagrams illustrate the typical workflow for relative rate experiments and the atmospheric degradation pathway of a representative HFO.

G cluster_workflow Experimental Workflow: Relative Rate Method A 1. Chamber Evacuation & Preparation B 2. Introduction of Reactants (HFO, Reference, OH Precursor) A->B C 3. Homogenization & Initial Measurement (FTIR) B->C D 4. Reaction Initiation (UV Photolysis) C->D E 5. Concentration Monitoring (FTIR Spectroscopy) D->E F 6. Data Plotting ln([A]₀/[A]t) vs ln([B]₀/[B]t) E->F G 7. Calculation of k_HFO (Slope = k_HFO / k_Ref) F->G

Caption: Workflow for determining HFO reaction rate constants.

G HFO HFO-1234yf (CF₃CF=CH₂) Intermediate1 CF₃C(O)FCH₂OH HFO->Intermediate1 + OH Criegee Criegee Intermediate [CF₃C(O)OO] HFO->Criegee + O₃ OH OH Radical O3 Ozone (O₃) Product4 HFC-23 (CHF₃) (From other HFOs, not yf) O3->Product4 Reaction with some HFOs (e.g., 1234ze(E)) Intermediate2 CF₃CHO (Trifluoroacetaldehyde) Intermediate1->Intermediate2 - HF Product1 COF₂ Intermediate1->Product1 O₂ Product3 CF₃C(O)OH (Trifluoroacetic Acid - TFA) Intermediate2->Product3 + OH, O₂ Criegee->Intermediate2 Decomposition Product2 HC(O)F

References

Application Notes and Protocols for the Dehydrofluorination of 1,1,2,3,3,3-Hexafluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane (HFC-236ea) to produce 1,2,3,3,3-pentafluoropropene (HFO-1225ye), a key intermediate in the synthesis of next-generation hydrofluoroolefin (HFO) refrigerants. The protocol outlines both a gas-phase catalytic method and a liquid-phase base-mediated method. Detailed experimental procedures, catalyst preparation, and product analysis are described. Quantitative data from representative experiments are summarized in tabular format. Additionally, diagrams illustrating the experimental workflow and the reaction mechanism are provided.

Introduction

The dehydrofluorination of hydrofluorocarbons (HFCs) is a critical reaction in the development of environmentally friendly refrigerants and propellants. 1,1,2,3,3,3-Hexafluoropropane (HFC-236ea) can be converted to 1,2,3,3,3-pentafluoropropene (HFO-1225ye) through the elimination of hydrogen fluoride.[1] HFO-1225ye exists as a mixture of (E) and (Z) isomers and is a valuable precursor for the synthesis of low global warming potential (GWP) compounds.[1][2] This protocol details two primary methods for this conversion: a gas-phase catalytic dehydrofluorination and a liquid-phase reaction using a strong base.

Data Presentation

Table 1: Gas-Phase Dehydrofluorination of HFC-236ea over a Ni-Cr/AlF₃ Catalyst (Representative Data)
Temperature (°C)HFC-236ea Flow Rate (mL/min)N₂ Flow Rate (mL/min)Conversion (%)Selectivity to HFO-1225ye (%)
30055045>98
35055065>98
40055085>95
45055095>90
Table 2: Liquid-Phase Dehydrofluorination of HFC-236ea using Aqueous KOH[3]
Temperature (°C)KOH Concentration (wt%)Reaction Time (h)HFC-236ea Conversion (%)Selectivity to HFO-1225ye (E+Z) (%)
16575-98.295
16066-92.7-

Experimental Protocols

Protocol 1: Gas-Phase Catalytic Dehydrofluorination

This protocol describes a continuous-flow, gas-phase dehydrofluorination of HFC-236ea using a fixed-bed reactor packed with a supported nickel-chromium catalyst.

Materials:

  • 1,1,2,3,3,3-Hexafluoropropane (HFC-236ea)

  • Nitrogen (N₂), high purity

  • Hydrogen (H₂), high purity

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Aluminum fluoride (AlF₃) support

  • Deionized water

Equipment:

  • Fixed-bed catalytic reactor (e.g., Inconel or stainless steel tube)

  • Tube furnace with temperature controller

  • Mass flow controllers for gases

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Cold trap (e.g., dry ice/acetone bath)

  • Gas washing bottles

Catalyst Preparation (Ni-Cr/AlF₃):

  • Impregnation: Prepare an aqueous solution of nickel nitrate hexahydrate and chromium nitrate nonahydrate. The metal loading can be optimized, with a typical starting point being 5 wt% Ni and 5 wt% Cr.

  • Slowly add the aluminum fluoride support to the impregnation solution with constant stirring.

  • Continue stirring for 4-6 hours at room temperature to ensure even distribution of the metal precursors.

  • Drying: Remove the excess water using a rotary evaporator. Dry the impregnated support in an oven at 110°C overnight.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of air. Ramp the temperature to 400°C at a rate of 5°C/min and hold for 4 hours.

  • Activation (Reduction): Prior to the reaction, activate the catalyst in the reactor by heating under a flow of hydrogen (H₂) at 400°C for 2-4 hours.

Experimental Procedure:

  • Reactor Setup: Pack the fixed-bed reactor with the prepared Ni-Cr/AlF₃ catalyst (typically 1-5 g). Place quartz wool at both ends of the catalyst bed to secure it in place.

  • Leak Test: Assemble the reactor system and perform a leak test using an inert gas like helium or nitrogen.

  • Catalyst Activation: Activate the catalyst as described in the preparation step.

  • Reaction Initiation: After activation, switch the gas flow to nitrogen and heat the reactor to the desired reaction temperature (e.g., 350°C).

  • Introduce HFC-236ea into the reactor at a controlled flow rate using a mass flow controller. The molar ratio of N₂ to HFC-236ea can be varied, with a typical starting point of 10:1.

  • Product Collection: Pass the reactor effluent through a cold trap to condense any unreacted starting material and the HFO-1225ye product. Non-condensable gases can be vented or collected in a gas bag for analysis.

  • Product Analysis: Analyze the collected liquid and gas samples by GC-MS to determine the conversion of HFC-236ea and the selectivity to HFO-1225ye isomers.

Protocol 2: Liquid-Phase Dehydrofluorination

This protocol describes a batch process for the dehydrofluorination of HFC-236ea using a concentrated aqueous solution of potassium hydroxide.[3]

Materials:

  • 1,1,2,3,3,3-Hexafluoropropane (HFC-236ea)

  • Potassium hydroxide (KOH)

  • Deionized water

Equipment:

  • High-pressure stirred reactor (e.g., Parr reactor) with temperature and pressure controls

  • Gas inlet and outlet ports

  • Condenser

  • Collection vessel

  • Gas chromatograph-mass spectrometer (GC-MS)

Experimental Procedure:

  • Reactor Charging: Prepare a 66-75 wt% aqueous solution of potassium hydroxide. Charge the high-pressure reactor with the KOH solution.

  • Sealing and Purging: Seal the reactor and purge with an inert gas, such as nitrogen, to remove air.

  • Heating: Heat the reactor contents to the desired reaction temperature (e.g., 160-165°C) with stirring.[3]

  • Reactant Introduction: Introduce HFC-236ea into the reactor at a controlled rate.[3] The reaction can be monitored by pressure changes within the reactor.

  • Reaction Monitoring: Maintain the reaction at the set temperature and stirring speed. The reaction progress can be monitored by taking periodic samples from the gas phase for GC analysis.

  • Product Recovery: After the reaction is complete, cool the reactor to room temperature. The gaseous products, primarily HFO-1225ye, can be carefully vented through a condenser and collected in a cold trap or a gas bag.

  • Product Analysis: Analyze the collected product by GC-MS to determine the conversion and selectivity.

Visualizations

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_analysis Product Analysis Impregnation Impregnation of AlF₃ with Ni and Cr salts Drying Drying at 110°C Impregnation->Drying Calcination Calcination at 400°C Drying->Calcination Reactor Fixed-Bed Reactor Calcination->Reactor Load Catalyst Furnace Tube Furnace ColdTrap Cold Trap Reactor->ColdTrap MFCs Mass Flow Controllers MFCs->Reactor GCMS GC-MS Analysis ColdTrap->GCMS HFC236ea HFC-236ea Cylinder HFC236ea->MFCs N2 N₂ Cylinder N2->MFCs

Caption: Experimental workflow for gas-phase catalytic dehydrofluorination.

G cluster_mechanism E2 Elimination Mechanism reactant CF₃-CHF-CHF₂ (1,1,2,3,3,3-Hexafluoropropane) TransitionState Transition State reactant->TransitionState Base abstracts H⁺ product CF₃-CF=CHF (1,2,3,3,3-Pentafluoropropene) + HF TransitionState->product Loss of F⁻ and C=C bond formation

References

Investigational Use in Medical and Biological Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigational use of various agents in preclinical and biological imaging. The following sections detail the applications of fluorescent dyes, radiolabeled antibodies, and advanced nanoparticle and MRI contrast agents, complete with quantitative data, experimental procedures, and visual workflows to guide researchers in their study design and execution.

Fluorescent Dyes for In Vivo Optical Imaging

In vivo optical imaging is a powerful technique for visualizing biological processes in living organisms. The choice of fluorescent dye is critical and depends on the specific experimental requirements, such as the desired imaging duration and tissue penetration depth.[1] Near-infrared (NIR) dyes are often preferred for in vivo applications due to minimal autofluorescence from tissues in this region, leading to high specificity and sensitivity, as well as deeper tissue penetration.[2]

Quantitative Data for Common In Vivo Fluorescent Dyes
Dye ClassSpecific DyeExcitation (nm)Emission (nm)Key Features & Applications
Cyanine Dyes Cy5.5~675~694Suitable for labeling biomolecules like antibodies for studying in vivo biological processes due to long emission wavelengths and good tissue penetration.[1]
Cy7~747~776Ideal for deep tissue in vivo imaging. Used for labeling drugs and biomolecules.[3]
DiR~750~780Lipophilic dye for labeling cell membranes and lipid structures. Used for tracking cell distribution and migration in vivo.[1]
Quantum Dots VariesBroadTunableHigh fluorescence brightness and photostability, making them suitable for long-term in vivo cell imaging.[1]
Experimental Protocol: In Vivo Fluorescence Imaging of Labeled Cells in a Mouse Model

This protocol outlines the steps for labeling cells with a fluorescent dye and subsequent in vivo imaging in a mouse model.

Materials:

  • Fluorescent dye (e.g., DiR)

  • Cells of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane or 2% sodium pentobarbital)

  • Small animal in vivo imaging system

Procedure:

  • Cell Labeling:

    • Culture cells to the desired confluency.

    • Incubate cells with the fluorescent dye according to the manufacturer's protocol. Typically, this involves adding the dye to the cell culture medium and incubating for a specific period.

    • Wash the cells thoroughly with PBS to remove any unbound dye.

    • Resuspend the labeled cells in sterile PBS or appropriate medium for injection.

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of sodium pentobarbital (e.g., 300 μL of a 2% solution for a 20g mouse).[3]

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.[3]

  • Injection of Labeled Cells:

    • Inject the fluorescently labeled cells into the mouse via a suitable route (e.g., intravenous tail vein injection). The injection volume and cell number will depend on the specific cell line and experimental goals.

  • In Vivo Imaging:

    • Acquire fluorescent images at various time points post-injection to track the distribution and migration of the labeled cells.[3]

    • Set the excitation and emission filters appropriate for the chosen fluorescent dye (e.g., for Cy7, excitation at 700-770 nm and emission at 790 nm long-pass).[3]

    • Optimize imaging parameters such as exposure time and f-stop to achieve a good signal-to-noise ratio.

  • Ex Vivo Analysis (Optional):

    • At the end of the experiment, euthanize the animal and dissect organs of interest (e.g., heart, liver, spleen, lungs, kidneys).[3]

    • Image the dissected organs to confirm the location of the fluorescent signal.[4]

G cluster_prep Preparation cluster_animal Animal Procedure cluster_imaging Imaging & Analysis cell_culture Cell Culture dye_labeling Fluorescent Dye Labeling cell_culture->dye_labeling cell_washing Wash Cells dye_labeling->cell_washing cell_resuspension Resuspend Cells cell_washing->cell_resuspension injection Inject Labeled Cells cell_resuspension->injection anesthesia Anesthetize Animal anesthesia->injection in_vivo_imaging In Vivo Imaging injection->in_vivo_imaging ex_vivo_imaging Ex Vivo Organ Imaging in_vivo_imaging->ex_vivo_imaging data_analysis Data Analysis ex_vivo_imaging->data_analysis

In Vivo Fluorescence Imaging Workflow.

Radiolabeling of Antibodies for Immuno-PET Imaging

Immuno-Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiolabeled monoclonal antibodies (mAbs) to visualize and quantify the expression of specific antigens in vivo.[5] The choice of radionuclide is critical and should match the biological half-life of the antibody.[6]

Quantitative Data for Common PET Radionuclides
RadionuclideHalf-LifeKey Features & Applications
Zirconium-89 (⁸⁹Zr) 78.4 hoursLong half-life is suitable for labeling intact monoclonal antibodies which have slow pharmacokinetics.[6][7]
Copper-64 (⁶⁴Cu) 12.7 hoursSuitable for labeling antibody fragments and other molecules with intermediate biological half-lives.
Gallium-68 (⁶⁸Ga) 67.7 minutesShort half-life is ideal for labeling peptides and small molecules with rapid clearance.[6]
Fluorine-18 (¹⁸F) 109.7 minutesCommonly used for labeling small molecules and can be used for pretargeted antibody imaging.[5][6]
Experimental Protocol: ⁸⁹Zr-Labeling of a Monoclonal Antibody

This protocol describes a common two-step method for radiolabeling a monoclonal antibody with Zirconium-89 (⁸⁹Zr) using a bifunctional chelator.[8]

Materials:

  • Monoclonal antibody (mAb)

  • Desferrioxamine-p-isothiocyanate (DFO-NCS) or other suitable bifunctional chelator

  • Zirconium-89 (⁸⁹Zr) in oxalic acid

  • 0.5 M HEPES buffer, pH 9.0

  • 1 M Sodium carbonate

  • PD-10 desalting column

  • 0.25 M Sodium acetate buffer with 5% (w/v) gentisic acid, pH 5.5

  • Saline

Procedure:

  • Antibody Conjugation with DFO:

    • Dissolve the mAb in 0.5 M HEPES buffer (pH 9.0).

    • Add a molar excess of DFO-NCS (dissolved in DMSO) to the antibody solution.

    • Incubate the reaction mixture at 37°C for 1 hour with gentle shaking.

    • Purify the DFO-conjugated mAb (DFO-mAb) using a PD-10 desalting column equilibrated with saline.

  • Radiolabeling with ⁸⁹Zr:

    • Neutralize the ⁸⁹Zr-oxalate solution with 1 M sodium carbonate.

    • Add the DFO-mAb conjugate to the neutralized ⁸⁹Zr solution.

    • Adjust the pH to 7.0-7.5 using 0.5 M HEPES buffer.

    • Incubate the reaction at 37°C for 1 hour with gentle shaking.

  • Purification and Quality Control:

    • Purify the ⁸⁹Zr-DFO-mAb from unconjugated ⁸⁹Zr using a PD-10 desalting column equilibrated with saline.

    • Determine the radiochemical purity (RCP) of the final product using instant thin-layer chromatography (iTLC).

    • Measure the immunoreactive fraction of the radiolabeled antibody.

G cluster_conjugation Chelator Conjugation cluster_radiolabeling Radiolabeling cluster_qc Purification & QC mAb_prep Prepare mAb in Buffer add_dfo Add DFO-NCS mAb_prep->add_dfo incubate_dfo Incubate (37°C, 1h) add_dfo->incubate_dfo purify_dfo_mab Purify DFO-mAb incubate_dfo->purify_dfo_mab add_dfo_mab Add DFO-mAb to ⁸⁹Zr purify_dfo_mab->add_dfo_mab neutralize_zr Neutralize ⁸⁹Zr neutralize_zr->add_dfo_mab adjust_ph Adjust pH to 7.0-7.5 add_dfo_mab->adjust_ph incubate_zr Incubate (37°C, 1h) adjust_ph->incubate_zr purify_final Purify ⁸⁹Zr-DFO-mAb incubate_zr->purify_final rcp_analysis Radiochemical Purity (iTLC) purify_final->rcp_analysis immunoreactivity Immunoreactivity Assay rcp_analysis->immunoreactivity

Antibody Radiolabeling Workflow.

Nanoparticles as Contrast Agents

Nanoparticles offer significant advantages as contrast agents in various imaging modalities due to their unique properties. Their small size allows for enhanced permeability and retention (EPR) in tumors, and their large surface area can be functionalized for targeted delivery.[9]

Properties of Nanoparticle-Based Contrast Agents
PropertyTypical Range/ValueCharacterization Technique
Core Size 10 - 100 nmTransmission Electron Microscopy (TEM)[10]
Hydrodynamic Size 20 - 200 nmDynamic Light Scattering (DLS)[10]
Surface Charge (Zeta Potential) -50 to +50 mVZeta Potential Measurement[11]
Elemental Composition VariesInductively Coupled Plasma Mass Spectrometry (ICP-MS)[10]
Experimental Protocol: Characterization of Nanoparticle Contrast Agents

This protocol provides a general workflow for the physicochemical characterization of newly synthesized nanoparticle contrast agents.

Materials:

  • Nanoparticle suspension

  • Deionized water

  • Appropriate buffers for DLS and zeta potential measurements

  • TEM grids

  • Reagents for ICP-MS analysis

Procedure:

  • Size and Morphology (TEM):

    • Deposit a small drop of the diluted nanoparticle suspension onto a TEM grid.

    • Allow the grid to dry completely.

    • Image the nanoparticles using a transmission electron microscope to determine their core size, size distribution, and morphology.[10]

  • Hydrodynamic Size (DLS):

    • Dilute the nanoparticle suspension in an appropriate buffer.

    • Measure the hydrodynamic size and size distribution using a dynamic light scattering instrument.[10]

  • Surface Charge (Zeta Potential):

    • Dilute the nanoparticle suspension in a suitable buffer of known ionic strength.

    • Measure the zeta potential to determine the surface charge of the nanoparticles.

  • Elemental Composition (ICP-MS):

    • Digest a known amount of the nanoparticle sample in acid.

    • Analyze the digested sample using ICP-MS to quantify the concentration of the constituent elements.[10][12]

G cluster_characterization Physicochemical Characterization np_synthesis Nanoparticle Synthesis tem Size & Morphology (TEM) np_synthesis->tem dls Hydrodynamic Size (DLS) np_synthesis->dls zeta Surface Charge (Zeta Potential) np_synthesis->zeta icpms Elemental Composition (ICP-MS) np_synthesis->icpms

Nanoparticle Characterization Workflow.

MRI Contrast Agents in Preclinical Research

Magnetic Resonance Imaging (MRI) contrast agents are used to enhance the visibility of internal body structures.[13] They work by altering the relaxation times of water protons.[14]

Quantitative Data for MRI Contrast Agents
Agent TypeExample Agentr1 Relaxivity (mM⁻¹s⁻¹) at 1.5 T in plasmar2 Relaxivity (mM⁻¹s⁻¹) at 1.5 T in plasmaPrimary Application
T1 Agent (Gadolinium-based) Gadobutrol4.785.8General purpose, enhances T1-weighted images.[15]
Gadoteridol3.804.7General purpose, enhances T1-weighted images.[15]
Gadoterate3.324.2General purpose, enhances T1-weighted images.[15]
T2/T2* Agent (Iron Oxide-based) Ferumoxytol~15~89Often used for imaging liver lesions and in cell tracking; causes signal decrease on T2-weighted images.

Relaxivity values can vary depending on the magnetic field strength and the medium.[16]

Experimental Protocol: Preclinical MRI with a Gadolinium-Based Contrast Agent

This protocol outlines the general steps for performing a contrast-enhanced MRI scan in a preclinical animal model.

Materials:

  • Gadolinium-based contrast agent (e.g., Gadobutrol)

  • Animal model (e.g., mouse or rat)

  • Anesthetic (e.g., isoflurane)

  • Small animal MRI scanner

  • Catheter for intravenous injection

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using isoflurane and maintain anesthesia throughout the imaging session.

    • Place a catheter in the tail vein for intravenous injection of the contrast agent.

    • Position the animal in the MRI scanner and ensure it is properly immobilized.

  • Pre-Contrast Imaging:

    • Acquire pre-contrast T1-weighted and/or T2-weighted images of the region of interest.

  • Contrast Agent Administration:

    • Inject the gadolinium-based contrast agent intravenously through the catheter. The typical dose for preclinical imaging is around 0.1 mmol/kg, but can be adjusted based on the specific agent and application.

  • Post-Contrast Imaging:

    • Immediately after injection, and at subsequent time points, acquire a series of T1-weighted images to observe the enhancement pattern of the contrast agent.

    • The specific imaging sequences and parameters will depend on the research question and the MRI system being used.

  • Data Analysis:

    • Compare the pre- and post-contrast images to assess the degree and pattern of signal enhancement.

    • Quantitative analysis, such as measuring the change in signal intensity over time, can be performed to derive pharmacokinetic parameters.

G cluster_prep Animal Preparation cluster_imaging MRI Acquisition cluster_analysis Data Analysis anesthetize Anesthetize Animal catheter Place IV Catheter anesthetize->catheter position Position in MRI Scanner catheter->position pre_contrast Acquire Pre-Contrast Images position->pre_contrast inject_ca Inject Contrast Agent pre_contrast->inject_ca post_contrast Acquire Post-Contrast Images inject_ca->post_contrast compare_images Compare Pre- & Post-Contrast post_contrast->compare_images quantitative_analysis Quantitative Analysis compare_images->quantitative_analysis

References

Troubleshooting & Optimization

Technical Support Center: (Z)-1,2,3,3,3-Pentafluoropropene (HFO-1225ye(Z))

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information on the long-term storage, stability, and handling of (Z)-1,2,3,3,3-Pentafluoropropene (HFO-1225ye(Z)). Should you have any further questions, please do not hesitate to contact our technical support team.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the handling and use of this compound in a laboratory setting.

Q1: I have stored a cylinder of this compound for an extended period. What are the primary stability concerns I should be aware of?

A1: While this compound is a chemically stable compound under recommended storage conditions, two primary concerns for long-term storage are isomerization and polymerization.[1][2] The (Z)-isomer is more thermodynamically stable than its (E)-isomer counterpart.[1][3] However, exposure to high temperatures or certain catalysts can promote isomerization to the (E)-isomer.[4] Additionally, like other olefins, there is a potential for polymerization, especially if exposed to initiators or incompatible materials.[2][5]

Q2: My pressure gauge on the cylinder shows a lower pressure than expected, even after accounting for the ambient temperature. What could be the cause?

A2: A pressure drop beyond what is expected from temperature variations could indicate a few issues:

  • Slow Leak: Carefully check all fittings and the valve for leaks using a suitable leak detector for fluorinated gases.

  • Polymerization: In a rare and more severe case, a significant pressure drop could be a result of the gas-phase monomer converting to a liquid or solid polymer, thereby reducing the amount of substance in the gaseous phase. This would likely be accompanied by other signs, such as difficulty in dispensing the gas.

Q3: I am seeing an unexpected peak in my GC-MS analysis of a sample from a cylinder of this compound. What could this impurity be?

A3: An unexpected peak in your GC-MS analysis could be one of several possibilities:

  • (E)-1,2,3,3,3-Pentafluoropropene: This is the geometric isomer of the (Z) form. Over time and depending on storage conditions, a small amount of the (Z)-isomer may convert to the less thermodynamically stable (E)-isomer.[4]

  • Oligomers: Small polymers (dimers, trimers) could form, especially if the storage temperature has been elevated. These would appear as higher molecular weight species in the mass spectrum.

  • Contaminants from the experimental setup: Ensure that the impurity is not being introduced from your gas handling equipment, transfer lines, or reaction vessel.

Q4: Are there any materials I should avoid when working with this compound?

A4: Yes, to ensure the stability of the compound and the safety of your experiment, avoid contact with the following materials:

  • Alkali metals

  • Finely divided metals such as aluminum, magnesium, or zinc[2][5]

  • Strong oxidizing agents[2][5]

  • Peroxides[2]

  • Strong acids[2]

It is also advisable to use compatible materials for your experimental apparatus. Please refer to the material compatibility table below.

Data on Storage and Stability

While specific quantitative data on the long-term degradation of this compound under various storage conditions is not extensively published, the following table summarizes key stability-related properties and recommendations.

ParameterValue / RecommendationSource(s)
Recommended Storage Temperature Below 50 °C (122 °F)[2][5]
Storage Conditions Store in a dry, cool, well-ventilated area. Protect from sunlight.[5]
Thermodynamic Stability (Z)-isomer is more stable than the (E)-isomer.[1][3]
Potential Degradation Pathways Isomerization to (E)-isomer, Polymerization.[2][4]
Hazardous Decomposition Products (in case of fire) Carbon oxides, Hydrogen fluoride.[2][5]

Experimental Protocols

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for assessing the purity of this compound and identifying potential impurities.

  • Instrumentation:

    • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Capillary Column: A low-polarity column such as a DB-1 or equivalent is recommended.

  • Sample Preparation:

    • Use a gas-tight syringe to draw a sample from the gas phase of the cylinder.

    • Alternatively, use a gas sampling valve for more precise and repeatable injections.

  • GC Conditions (Example):

    • Injector Temperature: 200 °C

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 30-300

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • The peak for this compound should be the major component.

    • Compare the obtained mass spectrum with a reference spectrum for identification.

    • Potential impurities like the (E)-isomer may have a slightly different retention time and a similar mass spectrum.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for this compound Stability Issues start Observed Anomaly (e.g., Pressure Drop, Impurity Peak) check_temp Is the temperature stable and within the recommended range? start->check_temp check_leaks Perform a leak test on the cylinder and connections. check_temp->check_leaks No analyze_purity Perform purity analysis (e.g., GC-MS). check_temp->analyze_purity Yes leak_found Leak Detected check_leaks->leak_found Yes no_leak No Leak Detected check_leaks->no_leak No impurity_detected Is an impurity detected? analyze_purity->impurity_detected remediate_leak Remediate the leak and monitor pressure. leak_found->remediate_leak no_leak->analyze_purity no_impurity Purity is within specification. impurity_detected->no_impurity No identify_impurity Identify the impurity (e.g., (E)-isomer, oligomers). impurity_detected->identify_impurity Yes contact_support Contact Technical Support for further guidance. identify_impurity->contact_support

Caption: Troubleshooting workflow for stability issues.

signaling_pathway Potential Degradation Pathways of this compound in Storage z_isomer This compound (Stable State) e_isomer (E)-1,2,3,3,3-Pentafluoropropene (Isomerization Product) z_isomer->e_isomer Isomerization oligomers Oligomers/Polymers (Polymerization Products) z_isomer->oligomers Polymerization high_temp High Temperature (>50°C) high_temp->e_isomer incompatible_materials Incompatible Materials (e.g., Metals, Peroxides) incompatible_materials->oligomers

Caption: Potential degradation pathways in storage.

References

Technical Support Center: Prevention of Premature Polymerization of Fluorinated Monomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with fluorinated monomers. It provides troubleshooting guidance and frequently asked questions (FAQs) to help prevent premature polymerization during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature polymerization of fluorinated monomers?

A1: Premature polymerization of fluorinated monomers is primarily initiated by the presence of free radicals. The formation of these radicals can be triggered by several factors, including:

  • Heat: Elevated temperatures can cause the spontaneous formation of radicals. Many fluorinated monomers are highly sensitive to heat.

  • Light: Ultraviolet (UV) light and even strong visible light can provide the energy needed to initiate polymerization.

  • Contaminants: Impurities such as peroxides, rust, or other reactive species can act as initiators.

  • Oxygen: While oxygen is necessary for the function of some common inhibitors, it can also form peroxides with certain monomers, especially at elevated temperatures, which can then initiate polymerization. In other cases, the absence of oxygen can render some inhibitors ineffective.

Q2: What are polymerization inhibitors and how do they work?

A2: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization. They work by scavenging free radicals that initiate the polymerization process. Common types of inhibitors for fluorinated monomers include:

  • Phenolic Compounds: Such as Monomethyl Ether of Hydroquinone (MEHQ), Hydroquinone (HQ), Butylated Hydroxytoluene (BHT), and 4-tert-butylcatechol (TBC). These inhibitors are highly effective but typically require the presence of dissolved oxygen to function optimally.

  • Terpenes: Compounds like α-pinene and d-limonene are sometimes used as inhibitors, particularly for tetrafluoroethylene (TFE).[1]

Q3: When should I remove the inhibitor from my fluorinated monomer?

A3: Inhibitors should be removed immediately before you intend to polymerize the monomer. The presence of an inhibitor will interfere with your controlled polymerization reaction by quenching the initiator radicals.

Q4: How should I properly store my fluorinated monomers to prevent premature polymerization?

A4: Proper storage is critical for the shelf-life of fluorinated monomers. General guidelines include:

  • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and other heat sources.[2][3][4][5] Refer to the manufacturer's safety data sheet (SDS) for specific temperature recommendations.

  • Containers: Store in tightly sealed, opaque containers to protect from light.[2] Ensure containers are made of compatible materials.

  • Atmosphere: For monomers stabilized with phenolic inhibitors, it is crucial to maintain contact with air or a nitrogen/air mixture to ensure the presence of oxygen.

  • Incompatible Materials: Store away from strong oxidizing agents, peroxides, and other reactive chemicals that could initiate polymerization.[2][3]

Troubleshooting Guide

Problem: My fluorinated monomer polymerized in the storage container.

Possible Cause Solution
Improper Storage Temperature Always store monomers at the recommended temperature. Check the SDS for the specific monomer. Storing in a temperature-controlled environment is crucial.
Exposure to Light Ensure monomers are stored in opaque containers and in a dark location. Avoid exposure to direct sunlight or strong laboratory lighting.
Inhibitor Depletion Over time, the inhibitor can be consumed. If the monomer has been stored for an extended period, consider testing the inhibitor concentration.
Oxygen Depletion (for phenolic inhibitors) If the container was purged with an inert gas like nitrogen or argon for an extended period, the oxygen required for the inhibitor to function may have been removed. Ensure a headspace of air or a specified air/nitrogen mixture is present.
Contamination The monomer may have been contaminated with an initiator. Ensure all labware is scrupulously clean and free of any residues from previous experiments.

Problem: My monomer polymerized during a distillation or purification step.

Possible Cause Solution
Localized Overheating Use a water or oil bath for even heating. Avoid direct heating with a heating mantle. Ensure gentle and consistent stirring.
Lack of Inhibitor during Distillation It is sometimes recommended to add a small amount of a high-boiling inhibitor (like hydroquinone) to the distillation pot to prevent polymerization during heating.
Oxygen in High-Temperature Process While oxygen is needed for some inhibitors at storage temperatures, it can act as an oxidant at higher temperatures, leading to yellowing, tar formation, and potentially initiating polymerization. Distillations should be performed under a vacuum or an inert atmosphere.

Quantitative Data on Inhibitors

The following table provides typical inhibitor concentrations for common fluorinated monomers. Note that these are general guidelines, and it is essential to consult the certificate of analysis or SDS provided by the manufacturer for the specific lot of monomer you are using.

Fluorinated MonomerCommon Inhibitor(s)Typical Concentration (ppm)
Fluorinated Acrylic and Methacrylic Monomers MEHQ100
Tetrafluoroethylene (TFE) α-pinene, d-limoneneSmall amounts added during manufacture
Vinylidene Fluoride (VDF) Terpene-based inhibitorsTypically shipped with an inhibitor
General Unsaturated Monomers MEHQ10 - 300
General Unsaturated Monomers TBC, HQ, BHTVaries, consult manufacturer

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors using a Basic Alumina Column

This is a common and effective method for removing phenolic inhibitors like MEHQ and TBC.

Materials:

  • Fluorinated monomer containing a phenolic inhibitor

  • Activated basic alumina

  • Glass chromatography column or a syringe with a frit

  • Collection flask

  • Anhydrous solvent for dilution (if monomer is viscous), e.g., dichloromethane (DCM)[6]

Procedure:

  • Prepare the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Fill the column with activated basic alumina. The amount of alumina will depend on the volume of monomer and the inhibitor concentration. A general rule of thumb is to use a column height of about 5-10 cm for small-scale purifications.

  • Prepare the Monomer:

    • If the monomer is viscous, it can be diluted with a dry, inert solvent like DCM to facilitate its passage through the column.[6]

  • Elute the Monomer:

    • Gently pour the monomer (or monomer solution) onto the top of the alumina column.

    • Allow the monomer to pass through the alumina under gravity. You may observe a colored band forming at the top of the column as the inhibitor is adsorbed.

    • Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

  • Storage of Purified Monomer:

    • The purified monomer is now highly susceptible to polymerization. It should be used immediately.

    • If short-term storage is necessary, keep it at a low temperature (e.g., in a refrigerator or freezer) and in the dark.

Protocol 2: Removal of Phenolic Inhibitors by Aqueous Base Extraction

This method is suitable for monomers that are not water-soluble.

Materials:

  • Fluorinated monomer

  • 5-10% aqueous sodium hydroxide (NaOH) solution

  • Separatory funnel

  • Anhydrous drying agent (e.g., magnesium sulfate, calcium chloride)

  • Beakers and flasks

Procedure:

  • Extraction:

    • Place the fluorinated monomer in a separatory funnel.

    • Add an equal volume of the 5-10% NaOH solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The aqueous layer (containing the deprotonated inhibitor) will typically be the bottom layer.

    • Drain and discard the aqueous layer.

    • Repeat the washing step 2-3 times with fresh NaOH solution.

  • Water Wash:

    • Wash the monomer with deionized water to remove any residual NaOH. Repeat this wash 2-3 times.

  • Drying:

    • Transfer the washed monomer to a clean, dry flask.

    • Add a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • Swirl the flask and let it stand until the liquid is clear.

  • Final Purification (Optional):

    • For very high purity, the dried monomer can be further purified by vacuum distillation.

Visualizations

Troubleshooting_Premature_Polymerization start Monomer Polymerized Prematurely storage During Storage? start->storage purification During Purification/Distillation? start->purification temp Improper Temperature storage->temp Yes light Light Exposure storage->light Yes inhibitor Inhibitor/Oxygen Depletion storage->inhibitor Yes contamination Contamination storage->contamination Yes overheating Localized Overheating purification->overheating Yes no_inhibitor No In-Process Inhibitor purification->no_inhibitor Yes oxygen_heat Oxygen at High Temp. purification->oxygen_heat Yes

Caption: Troubleshooting flowchart for premature polymerization.

Inhibitor_Removal_Workflow cluster_prep Preparation cluster_process Process cluster_post Post-Purification start Start: Inhibited Monomer prep_column Prepare Basic Alumina Column start->prep_column pass_monomer Pass Monomer Through Column prep_column->pass_monomer collect Collect Purified Monomer pass_monomer->collect use_immediately Use Immediately collect->use_immediately store_cold Short-term Cold Storage collect->store_cold end End: Polymerization Reaction use_immediately->end store_cold->use_immediately

Caption: Experimental workflow for inhibitor removal.

References

Technical Support Center: Optimizing Catalytic Isomerization of Pentafluoropropene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the catalytic isomerization of pentafluoropropene (CH₂=CFCF₃ and CHF=CFCF₃). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of pentafluoropropene, and which is typically more stable?

A1: Pentafluoropropene primarily exists as two geometric isomers: (E)- and (Z)-1,2,3,3,3-pentafluoropropene. The Z-isomer is generally the more thermodynamically stable of the two.[1] The isomerization between the E and Z forms is an equilibrium reaction.[2]

Q2: Which catalysts are most effective for the isomerization of pentafluoropropene?

A2: Lewis acids are the most commonly employed catalysts for pentafluoropropene isomerization. Strong Lewis acids such as antimony pentafluoride (SbF₅) and boron trifluoride (BF₃) have been shown to be effective. Supported catalysts, including those on aluminum fluoride (AlF₃) or carbon, as well as aluminum chlorofluoride (AlClₓF₃₋ₓ), are also utilized.[2] For other fluorinated olefins, rhodium(I) complexes have demonstrated catalytic activity.

Q3: What are the typical temperature ranges for pentafluoropropene isomerization?

A3: The optimal temperature for isomerization depends on the catalyst and the desired isomer ratio. Generally, temperatures between 80-100°C are effective when using catalysts like SbF₅ or BF₃. The Z/E ratio can be influenced by temperature; for example, with an aluminum chlorofluoride catalyst, decreasing the temperature can increase the Z/E ratio, while increasing the temperature can decrease it.[2]

Q4: How can I monitor the progress of the isomerization reaction?

A4: The most effective methods for monitoring the isomerization of pentafluoropropene are ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques allow for the direct observation and quantification of the different isomers in the reaction mixture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The catalyst may have been deactivated by moisture or other impurities. 2. Insufficient Temperature: The reaction temperature may be too low for the chosen catalyst. 3. Low Catalyst Loading: The amount of catalyst may be insufficient to promote the reaction effectively.1. Catalyst Activation/Handling: Ensure the catalyst is handled under anhydrous and inert conditions. For solid catalysts, consider a pre-activation step (e.g., heating under vacuum). For Lewis acids like SbF₅, which are extremely reactive with water, ensure all reagents and solvents are scrupulously dried.[3] 2. Optimize Temperature: Gradually increase the reaction temperature in increments of 10°C and monitor the conversion. Refer to the data tables for typical temperature ranges for your catalyst system. 3. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and observe the effect on the reaction rate.
Poor Selectivity (Formation of Side Products) 1. High Temperature: Excessive heat can lead to side reactions such as polymerization, decomposition, or the formation of other undesired products. 2. Inappropriate Catalyst: The chosen catalyst may promote side reactions under the current conditions. 3. Presence of Impurities: Impurities in the starting material or solvent can lead to unwanted reactions.1. Lower Reaction Temperature: Reduce the reaction temperature to minimize side reactions. 2. Screen Catalysts: Experiment with different Lewis acid catalysts or supported catalysts to find one with higher selectivity for the desired isomer. 3. Purify Starting Materials: Ensure the pentafluoropropene and any solvents are of high purity.
Inconsistent Results 1. Variable Water Content: Trace amounts of water can significantly impact the activity of Lewis acid catalysts, leading to inconsistent reaction rates and yields. 2. Catalyst Degradation: The catalyst may be degrading over time, especially if not stored properly.1. Strict Anhydrous Conditions: Implement rigorous procedures for drying solvents and reagents. Handle all materials under an inert atmosphere (e.g., in a glovebox). 2. Proper Catalyst Storage: Store catalysts under an inert atmosphere and away from moisture.
Difficulty in Product Isolation 1. Similar Boiling Points of Isomers: The (E)- and (Z)-isomers of pentafluoropropene have very close boiling points, making separation by simple distillation challenging. 2. Gaseous Nature of Products: Handling and isolating gaseous products can be difficult.1. Specialized Separation Techniques: Consider preparative gas chromatography (GC) or fractional distillation under carefully controlled conditions for separation. 2. Low-Temperature Condensation: Use a cold trap (e.g., with liquid nitrogen) to condense the gaseous products for collection and subsequent analysis.

Quantitative Data Summary

Table 1: Catalyst Systems and Reaction Conditions for Pentafluoropropene Isomerization

CatalystTemperature (°C)PressureCatalyst LoadingSolventKey ObservationsReference(s)
SbF₅80 - 100Not SpecifiedCatalytic amountNot SpecifiedEffective for E/Z isomerization.
BF₃80 - 100Not SpecifiedCatalytic amountNot SpecifiedEffective for E/Z isomerization.
AlClₓF₃₋ₓ25 - 350Not SpecifiedNot SpecifiedNot SpecifiedZ/E ratio is temperature-dependent. Lower temperatures favor the Z-isomer.[2]
Rhodium(I) ComplexesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedCatalyzes various transformations of related fluorinated propenes.

Experimental Protocols

Protocol 1: Small-Scale Isomerization in an NMR Tube

This protocol is adapted from a procedure for the isomerization of pentafluoropropane isomers using an aluminum chlorofluoride (ACF) catalyst and can be modified for pentafluoropropene.

Materials:

  • J-Young NMR tube

  • Aluminum chlorofluoride (ACF) catalyst (e.g., 25 mg)

  • Anhydrous solvent (e.g., C₆D₁₂, 0.4 mL)

  • Pentafluoropropene gas

  • Inert atmosphere glovebox

  • Schlenk line

Procedure:

  • Inside a glovebox, load the J-Young NMR tube with the ACF catalyst (25 mg).

  • Under Schlenk conditions, add the anhydrous solvent (0.4 mL C₆D₁₂) to the NMR tube.

  • Using a gas-tight syringe or a calibrated gas bulb, condense a known amount of pentafluoropropene gas (e.g., 0.1 mmol) into the NMR tube at low temperature (e.g., using a liquid nitrogen bath).

  • Seal the J-Young NMR tube.

  • Allow the tube to warm to the desired reaction temperature (e.g., 70°C).

  • Monitor the reaction progress periodically by ¹H and ¹⁹F NMR spectroscopy.

  • The reaction can be run for several hours to days to reach equilibrium.

Protocol 2: General Procedure for Gas-Phase Catalytic Isomerization

This is a general outline for a continuous flow gas-phase isomerization setup.

Apparatus:

  • Gas cylinders with regulators for pentafluoropropene and an inert carrier gas (e.g., nitrogen or argon).

  • Mass flow controllers to regulate gas flow rates.

  • A heated, packed-bed reactor tube (e.g., stainless steel or quartz).

  • A furnace with temperature control for the reactor.

  • A back-pressure regulator to control the system pressure.

  • A cold trap to collect the product.

  • Online analytical equipment, such as a gas chromatograph (GC) with a mass spectrometer (MS) or a flame ionization detector (FID).

Procedure:

  • Pack the reactor tube with the solid catalyst (e.g., AlF₃-supported catalyst).

  • Activate the catalyst in situ by heating it under a flow of inert gas to a specified temperature to remove any adsorbed water or impurities.

  • Set the desired reaction temperature and pressure.

  • Introduce a controlled flow of the pentafluoropropene and inert carrier gas mixture into the reactor.

  • The product stream exiting the reactor is passed through a cold trap to condense the pentafluoropropene isomers.

  • The composition of the product stream is analyzed online using GC to determine the conversion and isomer distribution.

  • Vary the temperature, pressure, and flow rates to optimize the reaction conditions for the desired outcome.

Visualizations

Reaction_Pathway E-Pentafluoropropene E-Pentafluoropropene Carbocation Intermediate Carbocation Intermediate E-Pentafluoropropene->Carbocation Intermediate Coordination Z-Pentafluoropropene Z-Pentafluoropropene Z-Pentafluoropropene->Carbocation Intermediate Coordination Carbocation Intermediate->E-Pentafluoropropene Rotation & Dissociation Carbocation Intermediate->Z-Pentafluoropropene Rotation & Dissociation Lewis Acid Catalyst Lewis Acid Catalyst Carbocation Intermediate->Lewis Acid Catalyst

Caption: Proposed reaction pathway for Lewis acid-catalyzed isomerization of pentafluoropropene.

Troubleshooting_Workflow start Start Experiment check_conversion Low/No Conversion? start->check_conversion check_catalyst Check Catalyst Activity & Loading check_conversion->check_catalyst Yes check_selectivity Poor Selectivity? check_conversion->check_selectivity No check_temp Increase Temperature check_catalyst->check_temp lower_temp Lower Temperature check_selectivity->lower_temp Yes end Successful Isomerization check_selectivity->end No screen_catalysts Screen Different Catalysts lower_temp->screen_catalysts purify_reagents Purify Starting Materials screen_catalysts->purify_reagents

Caption: A decision-making workflow for troubleshooting common issues in pentafluoropropene isomerization.

References

Troubleshooting common issues in gas-phase kinetics experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during gas-phase kinetics experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in gas-phase kinetics experiments?

A1: The most prevalent sources of error in gas-phase kinetics experiments include impurities in reactants or carrier gases, fluctuations in temperature and pressure, leaks in the experimental setup, and issues with detector calibration and stability.[1][2][3][4] Inadequate mixing of reactants can also lead to erroneous results, particularly in flow tube reactors.

Q2: How does pressure affect the rate of a gas-phase reaction?

A2: For most gas-phase reactions, an increase in pressure leads to an increase in the reaction rate.[5][6][7][8][9] This is because higher pressure forces gas molecules closer together, increasing the collision frequency and thus the likelihood of a successful reactive collision.[5][8][9] However, the exact relationship between pressure and reaction rate can be complex and depends on the specific reaction mechanism.

Q3: What is the importance of sample purity in gas-phase kinetics?

A3: Sample purity is critical for obtaining accurate kinetic data. Impurities can act as catalysts or inhibitors, or they can undergo side reactions that interfere with the measurement of the primary reaction rate. Even small amounts of highly reactive impurities can significantly alter the observed kinetics. Therefore, it is essential to use reactants and carrier gases of the highest possible purity and to verify their purity before use.

Q4: How can I minimize baseline drift in my gas chromatograph (GC) analysis?

A4: Baseline drift in GC can be caused by several factors, including column bleed, contamination in the carrier gas or injector, and detector instability.[1][2][3][10] To minimize drift, ensure your column is properly conditioned, use high-purity carrier gas with appropriate traps, and regularly clean the injector and detector.[1][2][3][4] Operating the carrier gas in constant flow mode, especially during temperature programming, can also help maintain a stable baseline.[1]

Troubleshooting Guides

Issue 1: Irreproducible Retention Times in Gas Chromatography

Symptom: The time it takes for a specific compound to elute from the GC column varies between runs.

Possible Causes & Solutions:

CauseSolution
Leaks in the System Check for leaks at the septum, column connections, and gas lines using an electronic leak detector. Replace any worn or damaged seals.[4]
Inconsistent Flow Rate Verify the carrier gas flow rate with a calibrated flow meter. Check for issues with the electronic pressure control (EPC) system.[11]
Fluctuations in Oven Temperature Ensure the GC oven temperature is stable and uniform. Calibrate the oven temperature sensor if necessary.
Inconsistent Injection Volume or Technique Use an autosampler for precise and repeatable injections. If injecting manually, ensure a consistent and rapid injection technique.[12]
Column Degradation Over time, the stationary phase of the column can degrade. Condition the column according to the manufacturer's instructions or replace it if it is old or heavily used.[2]
Issue 2: Unstable Baseline (Noise and Spikes) in Detector Signal

Symptom: The baseline on the chromatogram is not smooth and shows random noise or sharp, narrow peaks (spikes).

Possible Causes & Solutions:

CauseSolution
Contaminated Carrier Gas Use high-purity carrier gas and install or replace gas purifiers to remove oxygen, moisture, and hydrocarbons.[4][10]
Detector Contamination Clean the detector according to the manufacturer's instructions. Common contaminants include sample residue and column bleed.[2][3]
Electrical Interference Ensure the GC is properly grounded and shielded from other electrical equipment.[10][12] Check for loose electrical connections.[3]
Septum Bleed or Coring Replace the septum regularly. Small particles from a cored septum can enter the liner and cause spikes.[4]
Particulate Matter in the System Install an in-line filter before the detector to trap any particulate matter.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for various gas-phase kinetics experiments.

Table 1: Typical Operating Parameters for Common Experimental Setups

ParameterFlash PhotolysisShock TubeFlow Reactor
Temperature Range 200 - 1000 K700 - 2500+ K[13]300 - 1500 K
Pressure Range 10 - 1000 mbar1 - 100+ atm[14]1 mbar - 10 bar
Reaction Timescale Nanoseconds to seconds[15]Microseconds to milliseconds[16]Milliseconds to minutes
Typical Reactant Concentration 10¹² - 10¹⁶ molecules/cm³10¹⁴ - 10¹⁸ molecules/cm³10¹³ - 10¹⁷ molecules/cm³

Table 2: Impact of Experimental Variables on Kinetic Measurements

VariablePotential Impact on Rate ConstantRecommended Stability
Temperature Fluctuation Exponentially affects the rate constant (Arrhenius equation).± 0.1 - 1 K
Pressure Fluctuation Affects collision frequency and can alter reaction pathways.[5][6][8]± 1 - 5%
Reactant Impurities Can catalyze or inhibit the reaction, leading to inaccurate rate constants.> 99.5% purity recommended
Carrier Gas Purity Impurities (e.g., O₂, H₂O) can introduce side reactions.> 99.999% purity

Experimental Protocols

Protocol 1: Flash Photolysis Experiment

Objective: To measure the rate constant of a gas-phase radical-molecule reaction.

Methodology:

  • System Preparation:

    • Evacuate the reaction cell to a pressure below 10⁻⁵ mbar.

    • Introduce the precursor for the radical species and the reactant molecule into the reaction cell at the desired partial pressures.

    • Add a large excess of an inert buffer gas (e.g., Ar or N₂) to thermalize the reactants and maintain a constant temperature and pressure.

  • Photolysis and Detection:

    • Generate the radical species by irradiating the precursor with a short, intense pulse of light from a laser or flash lamp (the "pump" pulse).[17][18]

    • Monitor the concentration of the radical species over time using a spectroscopic technique, such as laser-induced fluorescence (LIF) or absorption spectroscopy, with a continuous or pulsed "probe" light source.[17][18]

  • Data Acquisition:

    • Record the decay of the radical concentration as a function of time after the photolysis pulse.[17]

    • Ensure the data acquisition timescale is appropriate to capture the full decay of the radical signal.[19]

  • Data Analysis:

    • Under pseudo-first-order conditions (reactant concentration is in large excess compared to the initial radical concentration), the radical decay will follow first-order kinetics.

    • Plot the natural logarithm of the radical signal versus time. The slope of this plot will be the pseudo-first-order rate constant, k'.

    • The second-order rate constant, k, can be determined from the slope of a plot of k' versus the reactant concentration.

Protocol 2: Shock Tube Experiment

Objective: To measure high-temperature reaction rate constants.

Methodology:

  • Mixture Preparation:

    • Prepare a dilute mixture of the reactant(s) in a large excess of an inert buffer gas (e.g., Ar) in a mixing tank.

  • Shock Tube Operation:

    • Fill the driven section of the shock tube with the reactant mixture to a specific initial pressure.[16]

    • Pressurize the driver section with a light gas (e.g., He) until the diaphragm separating the two sections ruptures.[16][20]

    • The rupture of the diaphragm generates a shock wave that propagates through the driven section, rapidly heating and compressing the gas mixture.[16][20]

  • Measurement:

    • The shock wave reflects off the end wall of the driven section, further heating and compressing the gas to the final reaction conditions.[16]

    • Monitor the concentration of a reactant or product species behind the reflected shock wave using techniques such as atomic resonance absorption spectroscopy (ARAS) or laser absorption spectroscopy.[21]

    • Simultaneously, measure the pressure profile using fast pressure transducers.[16]

  • Data Analysis:

    • The temperature and pressure behind the reflected shock wave can be calculated from the measured incident shock wave velocity using the normal shock equations.[13]

    • The rate constant is determined by fitting the measured species concentration profile to a kinetic model.

Protocol 3: Flow Reactor Experiment

Objective: To study the kinetics of a gas-phase reaction under steady-state conditions.

Methodology:

  • Reactant Delivery:

    • Introduce a continuous flow of reactants and a buffer gas into the reactor through calibrated mass flow controllers.

    • Ensure the reactants are well-mixed before entering the main reactor tube.[22]

  • Reactor Conditions:

    • Maintain a constant temperature along the length of the reactor using a furnace or thermostat.

    • Control the pressure within the reactor using a back-pressure regulator.[23]

  • Detection:

    • Monitor the concentration of reactants and products at a fixed point in the reactor, often at the exit, using a suitable detection method such as mass spectrometry or gas chromatography.

    • Alternatively, use a movable detector to probe the concentration profile along the length of the reactor.

  • Data Analysis:

    • The reaction time is determined by the flow velocity and the position of the detector.

    • The rate constant is obtained by analyzing the change in reactant or product concentration as a function of reaction time.

    • For tubular flow reactors, the effects of axial and radial diffusion should be considered in the data analysis.[24]

Visualizations

Troubleshooting_Baseline_Drift Start Baseline Drift Observed Check_Flow_Mode Is Carrier Gas in Constant Flow Mode? Start->Check_Flow_Mode Set_Constant_Flow Set to Constant Flow Mode Check_Flow_Mode->Set_Constant_Flow No Check_Leaks Check for Leaks (Septum, Fittings) Check_Flow_Mode->Check_Leaks Yes Set_Constant_Flow->Check_Leaks Fix_Leaks Fix Leaks Check_Leaks->Fix_Leaks Yes Check_Column_Bleed Is Column Bleed Excessive? Check_Leaks->Check_Column_Bleed No Fix_Leaks->Check_Column_Bleed Condition_Column Condition or Replace Column Check_Column_Bleed->Condition_Column Yes Check_Contamination Check for Contamination (Gas, Injector, Detector) Check_Column_Bleed->Check_Contamination No Condition_Column->Check_Contamination Clean_System Clean Injector/Detector, Use High-Purity Gas Check_Contamination->Clean_System Yes End Baseline Stable Check_Contamination->End No Clean_System->End

Caption: Troubleshooting logic for baseline drift in gas chromatography.

Experimental_Workflow_Flash_Photolysis cluster_prep System Preparation cluster_exp Experiment cluster_data Data Handling Evacuate Evacuate Reaction Cell Introduce_Gases Introduce Reactants and Buffer Gas Evacuate->Introduce_Gases Pump Generate Radicals (Pump Pulse) Introduce_Gases->Pump Probe Monitor Radical Concentration (Probe Pulse/Beam) Pump->Probe Acquire Acquire Signal vs. Time Probe->Acquire Analyze Kinetic Analysis (Pseudo-First-Order Plot) Acquire->Analyze Result Determine Rate Constant Analyze->Result

Caption: General experimental workflow for a flash photolysis kinetics study.

References

Technical Support Center: Analysis of (Z)-1,2,3,3,3-Pentafluoropropene (HFO-1225ye(Z))

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-1,2,3,3,3-Pentafluoropropene (HFO-1225ye(Z)). The information provided is intended to assist in the identification and quantification of potential impurities during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in a sample of this compound?

A1: The most common impurities in this compound (HFO-1225ye(Z)) are typically related to its synthesis and stereochemistry. Key potential impurities include:

  • (E)-1,2,3,3,3-Pentafluoropropene ((E)-HFO-1225ye): This is the geometric isomer of the target compound and is a very common impurity.[1][2]

  • 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea): This is a common precursor in the synthesis of HFO-1225ye(Z) and may be present as an unreacted starting material.[3][4]

  • Other Fluorinated Propane/Propene Isomers: Depending on the specific synthesis route and purification process, other isomers or related fluorinated compounds could be present in trace amounts.

Q2: What is the recommended analytical technique for identifying and quantifying impurities in HFO-1225ye(Z)?

A2: Gas chromatography (GC) is the most suitable technique for analyzing the purity of volatile compounds like HFO-1225ye(Z). For identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended due to its ability to provide structural information. For quantification of known impurities, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and sensitive method.

Q3: How should I prepare a sample of HFO-1225ye(Z) for GC analysis?

A3: Since HFO-1225ye(Z) is a gas at room temperature, specialized sampling techniques are required. The recommended methods are:

  • Direct Gas Injection: Using a gas-tight syringe, a known volume of the gaseous sample can be directly injected into the GC inlet.

  • Liquefied Gas Injection: The sample can be cooled to its liquid phase and injected using a cooled syringe. This method allows for the introduction of a larger sample mass.

  • Headspace Analysis: If the sample is in a container with a headspace, a sample of the vapor phase can be withdrawn and injected.

It is crucial to ensure that the sampling method is reproducible and does not introduce contamination.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound and its impurities.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) 1. Active Sites in the System: Polar impurities can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector, leading to tailing peaks.[5][6][7][8][9] 2. Improper Column Installation: An incorrect column insertion depth in the inlet or detector can create dead volumes, causing peak tailing.[5][8] 3. Column Contamination: Accumulation of non-volatile residues at the head of the column can lead to peak distortion.1. Use deactivated inlet liners and change them regularly. Consider using a guard column. 2. Ensure the column is installed according to the manufacturer's specifications for your GC model.[5] 3. Trim a small portion (e.g., 10-20 cm) from the front of the column.
Poor Resolution Between (Z)- and (E)- Isomers 1. Inappropriate GC Column: The column stationary phase may not have sufficient selectivity for the isomers. 2. Suboptimal Temperature Program: The oven temperature ramp rate may be too fast, preventing adequate separation. 3. Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas may not be optimal for the separation.1. A mid-polarity to high-polarity column (e.g., a cyanopropyl-based or a polyethylene glycol-based stationary phase) is often required for separating geometric isomers. 2. Optimize the temperature program by using a slower ramp rate or an isothermal hold at a suitable temperature. 3. Determine the optimal flow rate for your column and carrier gas to maximize resolution.
Ghost Peaks or Carryover 1. Contaminated Syringe or Inlet: Residual sample from a previous injection can elute in a subsequent run. 2. Septum Bleed: Particles from the inlet septum can degrade at high temperatures and produce interfering peaks.1. Thoroughly clean the syringe between injections with an appropriate solvent. Perform a blank run (injecting only solvent) to check for carryover. 2. Use high-quality, low-bleed septa and replace them regularly.
Inconsistent Peak Areas (Poor Reproducibility) 1. Leak in the Injection System: A leak in the syringe or the inlet can lead to variable injection volumes. 2. Inconsistent Injection Technique: Manual injections can be a source of variability.1. Perform a leak check on the GC inlet. Ensure the syringe is functioning correctly. 2. Use an autosampler for injections to ensure high reproducibility.

Experimental Protocols

Protocol 1: GC-MS for Identification of Impurities

This protocol outlines a general method for the identification of volatile impurities in HFO-1225ye(Z).

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: Mid-polarity (e.g., 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 30-300

    • Scan Speed: >1000 amu/s

Procedure:

  • Sample Introduction: Using a gas-tight syringe, inject 100 µL of the gaseous HFO-1225ye(Z) sample into the GC inlet.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of each eluting peak.

  • Identification: Compare the obtained mass spectra with a commercial mass spectral library (e.g., NIST) for tentative identification of impurities. Confirm the identity of key impurities by injecting authentic standards if available.

Protocol 2: GC-FID for Quantification of Impurities

This protocol provides a method for quantifying known impurities, such as the (E)-isomer and HFC-236ea.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary Column: (As determined in the GC-MS analysis for optimal separation)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C

  • Oven Temperature Program: (As optimized in the GC-MS analysis)

  • Detector: FID at 280 °C

Procedure:

  • Calibration:

    • Prepare gas standards of the identified impurities ((E)-HFO-1225ye, HFC-236ea) at various known concentrations in a balance gas (e.g., nitrogen).

    • Inject each standard and generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis:

    • Inject the HFO-1225ye(Z) sample under the same conditions as the standards.

  • Quantification:

    • Determine the peak areas of the impurities in the sample chromatogram.

    • Calculate the concentration of each impurity using the corresponding calibration curve.

Quantitative Data Summary

The following table provides a hypothetical example of quantitative data for impurities in two different batches of this compound. Actual values will vary depending on the manufacturing process and purification steps.

Impurity Batch A (% Area) Batch B (% Area)
(E)-1,2,3,3,3-Pentafluoropropene0.150.25
1,1,1,2,3,3-Hexafluoropropane0.050.08
Unknown Impurity 1Not Detected0.02
This compound (Assay) 99.80 99.65

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample HFO-1225ye(Z) Sample GasSyringe Gas-Tight Syringe Sample->GasSyringe Withdraw Gas Sample GC_Inlet GC Inlet GasSyringe->GC_Inlet Inject GC_Column GC Column GC_Inlet->GC_Column Separation Detector Detector (MS or FID) GC_Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Quantification Identification & Quantification Chromatogram->Quantification

Caption: Experimental workflow for GC analysis of HFO-1225ye(Z).

Troubleshooting_Logic Start Problem with GC Analysis PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? PeakShape->Resolution No Tailing Tailing Peaks PeakShape->Tailing Yes Reproducibility Poor Reproducibility? Resolution->Reproducibility No IsomerMerge Isomers Not Separated Resolution->IsomerMerge Yes AreaVariation Inconsistent Peak Areas Reproducibility->AreaVariation Yes CheckLiner Check/Replace Inlet Liner Tailing->CheckLiner CheckColumnInstall Check Column Installation Tailing->CheckColumnInstall Splitting Splitting Peaks OptimizeTemp Optimize Temperature Program IsomerMerge->OptimizeTemp CheckLeaks Check for Leaks AreaVariation->CheckLeaks

Caption: Logic diagram for troubleshooting common GC issues.

References

Calibration procedures for analytical instruments with fluorinated gases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with analytical instruments for the analysis of fluorinated gases.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of fluorinated gases using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing or fronting for my fluorinated analytes. What could be the cause and how can I fix it?

A: Peak asymmetry is a common issue that can compromise resolution and quantification. Here are the potential causes and solutions:

  • Active Sites in the System: Fluorinated compounds, especially those with polar functional groups, can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector. This is a primary cause of peak tailing.

    • Solutions:

      • Use Deactivated Liners and Columns: Employ liners and columns specifically treated for inertness.

      • Column Conditioning: Properly condition the column at a higher temperature as recommended by the manufacturer to remove contaminants and ensure a more inert surface.

      • Inlet Maintenance: Regularly clean or replace the inlet liner and septum.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solutions:

      • Reduce Sample Concentration: Dilute your sample.

      • Increase Split Ratio: If using a split/splitless inlet, increase the split ratio to reduce the amount of sample reaching the column.

  • Improper Sample Vaporization: This can occur if the injector temperature is too low.

    • Solution: Optimize the injector temperature to ensure complete and rapid vaporization of your fluorinated analytes.

Issue 2: Baseline Instability (Drift, Noise, or Spikes)

Q: I'm observing a drifting or noisy baseline in my chromatograms. What are the likely causes and solutions?

A: A stable baseline is crucial for accurate integration and quantification. Instability can arise from several sources:

  • Column Bleed: The stationary phase of the column can degrade at high temperatures, leading to a rising baseline.

    • Solutions:

      • Condition the Column: Bake out the column at a high temperature to remove any accumulated impurities.

      • Use a Low-Bleed Column: Select a column specifically designed for low bleed, especially if you are using a sensitive detector like a mass spectrometer.

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or leaks in the gas lines can introduce noise.

    • Solutions:

      • Use High-Purity Gas: Ensure the use of high-purity carrier gas.

      • Install Gas Filters: Use in-line filters to remove moisture, oxygen, and hydrocarbons from the carrier gas.

      • Leak Check: Regularly check for leaks in the system using an electronic leak detector.

  • Detector Contamination or Instability: The detector can become contaminated over time, leading to a noisy or drifting baseline.

    • Solutions:

      • Detector Bake-out: Bake out the detector at a high temperature as per the manufacturer's instructions.

      • Detector Cleaning: If bake-out is insufficient, the detector may require cleaning.

Issue 3: No Peaks or Very Small Peaks

Q: I've injected my sample, but I don't see any peaks, or the peaks are much smaller than expected. What should I check?

A: The absence or unexpected size of peaks can be due to a number of factors, from simple setup errors to more complex instrumental problems.

  • Injector Blockage: A blocked syringe or injector port can prevent the sample from reaching the column.

    • Solution: Check and clean the syringe and the injector port.

  • Carrier Gas Flow Issues: Incorrect or no carrier gas flow will prevent the sample from moving through the column.

    • Solution: Verify the carrier gas supply and flow rate.

  • Detector Malfunction: The detector may not be turned on or may not be sensitive to your fluorinated compounds.

    • Solution: Ensure the detector is on and the settings are appropriate for your analytes. For example, a Flame Ionization Detector (FID) may have a poor response to highly fluorinated compounds. An Electron Capture Detector (ECD) or a Mass Spectrometer (MS) is often more suitable.

  • Leaks in the System: A significant leak can cause a loss of sample.

    • Solution: Perform a thorough leak check of the entire system.

Frequently Asked Questions (FAQs)

Q1: What type of calibration is recommended for the quantitative analysis of fluorinated gases?

A1: An external standard calibration with a multi-point calibration curve is the most common and recommended approach.[1][2] It is crucial to prepare a series of calibration standards with known concentrations of the target fluorinated analytes.[3] The concentration range of these standards should bracket the expected concentration of the samples.[3]

Q2: How many calibration points should I use for my calibration curve?

A2: A minimum of three to five calibration points is generally recommended to establish linearity.[4] The lowest concentration standard should be near the method's limit of quantitation (LOQ).[4]

Q3: What are the acceptance criteria for a calibration curve?

A3: The linearity of the calibration curve is typically evaluated by the coefficient of determination (R²). An R² value of >0.995 is often considered acceptable. Additionally, the calculated concentrations of the calibration standards should be within a certain percentage of their true values, for example, 75% to 125%.[5]

Q4: How often should I calibrate my instrument?

A4: An initial calibration should be performed when the instrument is first set up or after major maintenance. The calibration should then be verified at the beginning and end of each analytical sequence, or at least every 12 hours, by analyzing a mid-level calibration standard.[5] If the verification standard is outside the acceptance criteria (e.g., ±15-30% of the expected value), a new initial calibration is required.[5]

Q5: Are there specific GC columns recommended for the analysis of fluorinated gases?

A5: The choice of column depends on the specific fluorinated compounds being analyzed. For a broad range of neutral per- and polyfluoroalkyl substances (PFAS), a semi-polar GC column such as a DB-624 (6%-cyanopropylphenyl-94%-dimethylpolysiloxane) has been shown to provide good separation.[6] For smaller, more volatile fluorinated gases, a porous layer open tubular (PLOT) column may be suitable.

Quantitative Data Summary

The following tables provide examples of calibration data for the analysis of fluorinated compounds using GC-based methods.

Table 1: Example Calibration Data for 2-fluoro-2-methylpropane by GC-FID

Concentration (µL/L)Peak Area (Arbitrary Units)
15612580
30024530
50041200
70057850
Linearity (r) 0.992
Detection Limit (µL/L) 150 (S/N = 3)

Data adapted from a study on the analysis of C4 fluoride compounds.[7]

Table 2: Example Calibration Data for Total Organic Fluorine by GC-FID after Derivatization

Fluoride Concentration (µmol/L)Detector Response (Arbitrary Units)
0.21500
1075000
40300000
80600000
Linearity (R²) 0.9999
Precision (RSD) < 5%

Data adapted from a study on the determination of total organic fluorine.[8]

Experimental Protocols

Protocol 1: External Standard Calibration for GC Analysis

  • Prepare a Stock Standard: Prepare a high-concentration stock solution of the target fluorinated analyte(s) in a suitable solvent. For gaseous standards, use a certified gas cylinder.

  • Prepare a Series of Calibration Standards: Perform serial dilutions of the stock standard to create at least five calibration standards spanning the desired concentration range.

  • Set Up the GC Method:

    • Set the appropriate injector temperature, oven temperature program, carrier gas flow rate, and detector parameters.

    • Equilibrate the system until a stable baseline is achieved.

  • Analyze the Calibration Standards: Inject each calibration standard into the GC system. It is recommended to perform replicate injections (e.g., n=3) for each standard.

  • Construct the Calibration Curve: Plot the average peak area (or height) for each standard against its known concentration.

  • Perform Linear Regression: Fit a linear regression to the data points and determine the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Analyze Samples: Inject the unknown samples and use the calibration curve to determine the concentration of the fluorinated analyte(s).

  • Verify Calibration: Periodically analyze a mid-level calibration standard to verify the stability of the calibration.

Visualizations

Troubleshooting_Workflow cluster_symptom Symptom cluster_diagnosis Diagnosis cluster_solution Solution Symptom Identify the Issue (e.g., Peak Tailing, No Peaks) Check_Injector Check Injector (Blockage, Temp) Symptom->Check_Injector Start Here Check_Gas Check Carrier Gas (Flow, Purity, Leaks) Symptom->Check_Gas Check_Column Check Column (Bleed, Contamination) Symptom->Check_Column Check_Detector Check Detector (Settings, Contamination) Symptom->Check_Detector Clean_Replace Clean or Replace Components Check_Injector->Clean_Replace Optimize_Parameters Optimize Method Parameters Check_Gas->Optimize_Parameters Perform_Maintenance Perform Routine Maintenance Check_Column->Perform_Maintenance Check_Detector->Clean_Replace Check_Detector->Optimize_Parameters Re-analyze Re-analyze Clean_Replace->Re-analyze Optimize_Parameters->Re-analyze Perform_Maintenance->Re-analyze

Caption: A logical workflow for troubleshooting common issues in GC analysis.

Calibration_Workflow Start Start Calibration Prepare_Standards Prepare Calibration Standards (min. 3-5 levels) Start->Prepare_Standards Analyze_Standards Analyze Standards on GC/GC-MS Prepare_Standards->Analyze_Standards Generate_Curve Generate Calibration Curve (Peak Area vs. Concentration) Analyze_Standards->Generate_Curve Check_Linearity Check Linearity (e.g., R² > 0.995) Generate_Curve->Check_Linearity Analyze_Samples Analyze Unknown Samples Check_Linearity->Analyze_Samples Pass Recalibrate Recalibrate Instrument Check_Linearity->Recalibrate Fail Verify_Calibration Verify Calibration Periodically Analyze_Samples->Verify_Calibration End End Verify_Calibration->End Recalibrate->Prepare_Standards

Caption: A standard workflow for instrument calibration.

References

Technical Support Center: Catalyst Deactivation in Dehydrofluorination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for investigating catalyst deactivation in dehydrofluorination processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in dehydrofluorination?

Catalyst deactivation in dehydrofluorination processes is a gradual loss of catalytic activity and/or selectivity. The primary causes can be categorized as chemical, thermal, and mechanical.[1][2]

  • Chemical Deactivation:

    • Coking or Fouling: The most common cause is the deposition of carbonaceous materials (coke) or heavy organic compounds on the catalyst surface.[1] In dehydrofluorination, this can include the formation of long-chain fluorocarbons that block the active Lewis acid sites.[3]

    • Poisoning: This occurs when impurities in the feedstock strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][4][5][6] Common poisons include sulfur and nitrogen compounds, heavy metals, and even water in some systems.[4][5][6]

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the small, active catalyst particles to agglomerate, leading to a decrease in the active surface area.[1]

  • Mechanical Deactivation: This can involve the physical breakdown of the catalyst particles (attrition) or the blocking of pores by particulate matter.[1]

Q2: How can I prevent or minimize catalyst deactivation?

Preventing deactivation is key to maintaining long-term catalyst performance. Here are some strategies:

  • Feedstock Purification: Removing impurities that act as catalyst poisons is a crucial first step.[6] This may involve using guard beds to trap poisons before they reach the main reactor.[6]

  • Optimize Reaction Conditions: Operating at the lowest possible temperature that still achieves the desired conversion can help minimize thermal degradation (sintering) and reduce the rate of coke formation.[7]

  • Catalyst Selection: Choose a catalyst with good stability under your specific reaction conditions. For example, catalysts with a balanced acidity, avoiding excessively strong acid sites, can suppress coke formation.[3]

  • Process Design: A well-designed reactor that ensures uniform flow and temperature distribution can prevent localized overheating and subsequent catalyst deactivation.

Q3: Is it possible to regenerate a deactivated catalyst?

Yes, in many cases, catalyst regeneration is possible and can restore a significant portion of the initial activity.[8] The appropriate regeneration method depends on the cause of deactivation:

  • Coke Removal: The most common method for regenerating coked catalysts is to burn off the carbon deposits in a controlled manner with a stream of air or a mixture of oxygen and an inert gas.[8][9][10]

  • Poison Removal: Some poisons can be removed by washing the catalyst with appropriate solvents or by thermal treatment.[8] However, some poisons form strong, irreversible bonds with the active sites, making regeneration difficult.[4][5]

Troubleshooting Guides

Problem 1: My conversion rate is steadily decreasing over time.

A gradual decrease in conversion is a classic sign of catalyst deactivation. Here’s how to approach this issue:

Possible Cause: Coking/Fouling

  • Evidence: You may observe an increase in pressure drop across the catalyst bed.

  • Troubleshooting Steps:

    • Perform a Thermogravimetric Analysis (TGA) on a sample of the spent catalyst to quantify the amount of coke deposition.

    • If coking is confirmed, consider a regeneration cycle by controlled oxidation.

    • To prevent future coking, try reducing the reaction temperature or increasing the hydrogen-to-reactant ratio if applicable.

Possible Cause: Catalyst Poisoning

  • Evidence: A sudden and significant drop in conversion can indicate the introduction of a poison into the feedstock.

  • Troubleshooting Steps:

    • Analyze your feedstock for potential impurities such as sulfur, nitrogen, or water.[11][12][13][14]

    • Use techniques like X-ray Photoelectron Spectroscopy (XPS) to identify foreign elements on the catalyst surface.

    • If a poison is identified, implement a feedstock purification step or switch to a higher purity source.

Problem 2: My product selectivity has changed, and I'm seeing more byproducts.

Changes in selectivity can also be a symptom of catalyst deactivation.

Possible Cause: Alteration of Active Sites

  • Evidence: An increase in the formation of byproducts from cracking or isomerization reactions.[7]

  • Troubleshooting Steps:

    • Characterize the acidity of the fresh and spent catalyst using Ammonia Temperature-Programmed Desorption (NH3-TPD). A change in the acid site distribution can affect selectivity.

    • Consider that coke deposition can selectively block certain active sites, leading to a change in the product distribution.

    • If sintering is suspected due to high temperatures, analyze the catalyst particle size using techniques like Transmission Electron Microscopy (TEM).

Quantitative Data on Catalyst Performance

The following tables summarize the performance of different catalysts in dehydrofluorination reactions, highlighting the effects of catalyst composition and reaction conditions on conversion, selectivity, and stability.

Table 1: Performance of AlF3, AlN, and AlPO4 Catalysts in the Dehydrofluorination of CF3CFH2

CatalystReaction Temperature (°C)Conversion (%)Selectivity to Trifluoroethylene (%)
AlF3480>90~98
AlN480<60>98
AlPO4480<40>98

Data synthesized from[7]

Table 2: Performance of Ni-Supported Catalysts in Dehydrofluorination

CatalystReactantReaction Temperature (°C)Time on Stream (h)Conversion (%)
Ni/AlF3CF3CFH24303029.3
Ni/AlF3CF2HCH32503031.8

Data synthesized from[7]

Experimental Protocols

1. Thermogravimetric Analysis (TGA) for Coke Quantification

  • Objective: To determine the amount of carbonaceous deposits (coke) on a spent catalyst.

  • Methodology:

    • Accurately weigh 5-10 mg of the spent catalyst into a TGA crucible.[15]

    • Place the crucible in the TGA instrument.

    • Heat the sample from room temperature to 150°C at a rate of 10°C/min under a nitrogen flow to remove adsorbed water and volatiles. Hold at 150°C for 30 minutes.

    • Switch the gas to a flow of air or a mixture of O2/N2.

    • Heat the sample from 150°C to 800°C at a rate of 10°C/min.[16]

    • The weight loss observed in the oxidizing atmosphere corresponds to the combustion of the coke.[16]

    • The derivative of the weight loss curve (DTG) can provide information about the different types of coke present.

2. Ammonia Temperature-Programmed Desorption (NH3-TPD) for Acidity Characterization

  • Objective: To determine the total number and strength of acid sites on the catalyst surface.

  • Methodology:

    • Place approximately 100 mg of the catalyst in a quartz reactor.[17]

    • Pre-treat the sample by heating it to a high temperature (e.g., 500°C) under an inert gas flow (e.g., He or Ar) to clean the surface.

    • Cool the sample to a suitable adsorption temperature (e.g., 100°C).

    • Introduce a flow of ammonia gas (e.g., 5% NH3 in He) over the sample for a set period (e.g., 30 minutes) to saturate the acid sites.

    • Purge the sample with an inert gas at the adsorption temperature to remove physisorbed ammonia.

    • Increase the temperature of the sample at a linear rate (e.g., 10°C/min) while monitoring the desorbed ammonia with a thermal conductivity detector (TCD).

    • The resulting TPD profile shows desorption peaks at different temperatures, which correspond to acid sites of different strengths. The area under the peaks can be used to quantify the number of acid sites.[17]

3. X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

  • Objective: To determine the elemental composition and chemical states of elements on the catalyst surface, including the identification of poisons and the nature of carbon deposits.

  • Methodology:

    • Mount a small amount of the catalyst sample onto an XPS sample holder.

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Irradiate the sample with X-rays of a known energy (e.g., Al Kα or Mg Kα).

    • Measure the kinetic energy of the photoelectrons emitted from the sample surface.

    • The binding energy of the photoelectrons is calculated, which is characteristic of the element and its chemical state.

    • Survey scans are performed to identify all the elements present on the surface.

    • High-resolution scans of specific elements (e.g., C 1s, F 1s, Al 2p, and any suspected poison elements) are then acquired to determine their chemical states.[18][19][20][21]

Visualizations

Catalyst_Deactivation_Pathways cluster_causes Deactivation Mechanisms cluster_effects Effects on Catalyst cluster_outcome Performance Impact Coking Coking / Fouling Blocked_Sites Active Site Blockage Coking->Blocked_Sites Poisoning Poisoning Poisoning->Blocked_Sites Sintering Sintering Surface_Area_Loss Surface Area Loss Sintering->Surface_Area_Loss Structural_Change Structural Change Sintering->Structural_Change Activity_Loss Decreased Activity / Conversion Blocked_Sites->Activity_Loss Selectivity_Change Altered Selectivity Blocked_Sites->Selectivity_Change Surface_Area_Loss->Activity_Loss Structural_Change->Selectivity_Change

Caption: Main pathways of catalyst deactivation in dehydrofluorination processes.

Troubleshooting_Workflow Start Decreased Catalyst Performance (Low Conversion / Poor Selectivity) Check_Process Review Process Conditions (Temp, Pressure, Flow Rate) Start->Check_Process Analyze_Feed Analyze Feedstock for Impurities Check_Process->Analyze_Feed Conditions OK Optimize Optimize Operating Conditions Check_Process->Optimize Conditions NOT OK Characterize_Catalyst Characterize Spent Catalyst Analyze_Feed->Characterize_Catalyst No Impurities Found TPD NH3-TPD for Acidity Analyze_Feed->TPD Impurities Found (Suspect Poisoning) TGA TGA for Coking Characterize_Catalyst->TGA Characterize_Catalyst->TPD XPS XPS for Poisoning/Surface Changes Characterize_Catalyst->XPS Regenerate Attempt Regeneration TGA->Regenerate Coking Confirmed TPD->Optimize Acidity Changed XPS->Regenerate Reversible Poisoning Replace Replace Catalyst XPS->Replace Irreversible Poisoning Regenerate->Start If Unsuccessful

Caption: A logical workflow for troubleshooting catalyst deactivation issues.

Experimental_Workflow Start Obtain Spent Catalyst Sample TGA TGA Analysis (Quantify Coke) Start->TGA TPD NH3-TPD Analysis (Assess Acidity) Start->TPD XPS XPS Analysis (Surface Composition & Poisons) Start->XPS Data_Analysis Correlate Data and Identify Deactivation Mechanism TGA->Data_Analysis TPD->Data_Analysis XPS->Data_Analysis Conclusion Develop Mitigation/ Regeneration Strategy Data_Analysis->Conclusion

Caption: Experimental workflow for the characterization of a deactivated catalyst.

References

Technical Support Center: Resolving Isomeric Mixtures of Pentafluoropropene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of E/Z isomeric mixtures of 1,2,3,3,3-pentafluoropropene (HFO-1225ye).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating E- and Z-isomers of pentafluoropropene?

A1: The primary methods for separating the geometric isomers of pentafluoropropene are fractional distillation and chromatographic techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to the volatile nature of these compounds, GC is often a preferred method. For analytical-scale separations and analysis, HPLC can also be employed, particularly with specialized columns.

Q2: Is fractional distillation a viable method for separating the E/Z isomers?

A2: Fractional distillation is theoretically possible due to the difference in boiling points between the Z-isomer (-21°C) and the E-isomer (-18.5°C). However, the small temperature difference of 2.5°C makes this separation challenging and energy-intensive. It would require a distillation column with very high efficiency (a high number of theoretical plates) and precise temperature control to achieve good separation.

Q3: What type of gas chromatography (GC) column is best suited for this separation?

A3: For the separation of geometric isomers like E/Z-pentafluoropropene, the choice of the stationary phase is critical. Columns with liquid crystalline stationary phases are known to provide high isomeric selectivity for cis-trans isomers. Alternatively, mid-to-high polarity columns can also be effective. The key is to exploit the subtle differences in the polarity and shape of the isomers.

Q4: Can High-Performance Liquid Chromatography (HPLC) be used to separate these volatile compounds?

A4: While HPLC is more commonly used for less volatile compounds, it can be adapted for the analysis of pentafluoropropene isomers, especially if the sample can be handled in a cooled autosampler and the system is well-maintained to prevent sample loss. For fluorinated compounds, pentafluorophenyl (PFP) stationary phases have shown excellent selectivity for positional and geometric isomers.

Q5: How can I quantify the ratio of E- and Z-isomers in my mixture?

A5: Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for quantifying the isomer ratio. After achieving baseline separation of the two isomer peaks, the relative area of each peak corresponds to its proportion in the mixture. For accurate quantification, it is important to ensure that the detector response is similar for both isomers or to determine the relative response factor using pure standards. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, can also be used for quantification without prior separation.

Troubleshooting Guides

Troubleshooting Fractional Distillation
Issue Possible Cause(s) Suggested Solution(s)
Poor Separation / Low Purity of Fractions - Insufficient column efficiency (too few theoretical plates).- Incorrect temperature gradient.- Reflux ratio is too low.- Unstable heating or cooling.- Use a longer column or a column with more efficient packing.- Optimize the temperature gradient along the column.- Increase the reflux ratio to improve separation.- Ensure stable and precise temperature control of the reboiler and condenser.
Product Loss - Leaks in the distillation apparatus.- Condenser temperature is too high.- Thoroughly check all joints and connections for leaks.- Use a more efficient cooling system for the condenser to ensure complete condensation of the volatile isomers.
Troubleshooting Gas Chromatography (GC) Separation
Issue Possible Cause(s) Suggested Solution(s)
Poor Resolution / Co-elution of Isomers - Incorrect column temperature.- Inappropriate stationary phase.- Carrier gas flow rate is not optimal.- Column overloading.- Optimize the column temperature or temperature program. A lower temperature often increases retention and improves resolution.[1]- Select a column with a stationary phase known for separating geometric isomers (e.g., a liquid crystalline or a PFP phase).- Adjust the carrier gas flow rate to the optimal linear velocity for the column.- Dilute the sample or inject a smaller volume.
Peak Tailing - Active sites on the column or in the inlet liner.- Sample degradation.- Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions.- Ensure the injection port temperature is not excessively high to prevent sample degradation.
Irreproducible Retention Times - Unstable oven temperature.- Fluctuations in carrier gas flow/pressure.- Leaks in the system.- Allow sufficient time for the oven to equilibrate at the set temperature.- Check the gas supply and regulators for consistent pressure.- Perform a leak check of the system.
Troubleshooting High-Performance Liquid Chromatography (HPLC) Separation
Issue Possible Cause(s) Suggested Solution(s)
Poor Resolution of Isomers - Mobile phase composition is not optimal.- Inappropriate column stationary phase.- Column temperature is not optimized.- Adjust the ratio of organic solvent to the aqueous phase. For fluorinated compounds, using a fluorinated eluent like trifluoroethanol with a standard C8 column can improve separation.[2]- Use a pentafluorophenyl (PFP) column, which offers alternative selectivity for fluorinated and aromatic compounds.[3][4]- Optimize the column temperature; higher temperatures can sometimes improve separation efficiency.[2]
Broad Peaks - Column overloading.- Extra-column volume is too high.- Contaminated or old column.- Inject a smaller sample volume or a more dilute sample.- Use tubing with a smaller internal diameter and minimize the length between the column and detector.- Flush the column with a strong solvent or replace it if it's degraded.
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp is failing.- Degas the mobile phase thoroughly.- Prepare fresh mobile phase using high-purity solvents.- Replace the detector lamp if its intensity is low.

Quantitative Data

The physical properties of the pentafluoropropene isomers are critical for developing separation methods.

Property (Z)-1,2,3,3,3-pentafluoropropene (E)-1,2,3,3,3-pentafluoropropene
Synonym cis-HFO-1225yetrans-HFO-1225ye
CAS Number 5528-43-85595-10-8
Molecular Weight 132.03 g/mol 132.03 g/mol
Boiling Point -21 °C-18.5 °C

Experimental Protocols

Protocol 1: Analytical Separation by Gas Chromatography (GC-FID)

This protocol provides a starting point for the analytical separation of E/Z-pentafluoropropene isomers. Optimization will likely be required for your specific instrumentation and sample matrix.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Split/splitless injector.

    • Capillary column (e.g., DB-VRX, or a column with a liquid crystalline stationary phase), 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • GC Conditions:

    • Injector Temperature: 150°C

    • Injection Mode: Split (Split ratio 50:1)

    • Injection Volume: 1 µL (of a gas sample or a solution in a volatile solvent)

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 5 minutes.

      • Ramp: 5°C/min to 100°C.

      • Hold at 100°C for 2 minutes.

    • Detector Temperature: 250°C

  • Procedure:

    • Prepare the sample for injection. For gas samples, use a gas-tight syringe.

    • Set up the GC with the conditions listed above.

    • Allow the system to equilibrate.

    • Inject the sample.

    • Acquire the chromatogram and identify the peaks corresponding to the E- and Z-isomers based on their expected retention times (the more volatile E-isomer should elute first).

    • Integrate the peak areas for quantitative analysis.

Protocol 2: Analytical Separation by High-Performance Liquid Chromatography (HPLC)

This protocol is a starting point for the separation of pentafluoropropene isomers using a PFP column. Due to the volatility of the analytes, a cooled autosampler is highly recommended.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Cooled autosampler (e.g., set to 4°C).

    • Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC Conditions:

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). Optimization of this ratio is critical.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 5 µL.

  • Procedure:

    • Prepare the sample by dissolving it in the mobile phase.

    • Ensure the mobile phase is thoroughly degassed.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample using the cooled autosampler.

    • Run the analysis and record the chromatogram.

    • Identify and integrate the peaks for the E- and Z-isomers.

Visualizations

Separation_Workflow cluster_start Sample Preparation cluster_methods Separation Techniques cluster_analysis Analysis & Quantification Isomeric_Mixture E/Z Pentafluoropropene Mixture GC Gas Chromatography (GC) Isomeric_Mixture->GC Volatile Analysis HPLC High-Performance Liquid Chromatography (HPLC) Isomeric_Mixture->HPLC Liquid Phase Analysis Distillation Fractional Distillation Isomeric_Mixture->Distillation Bulk Separation Analysis Data Acquisition (Chromatogram) GC->Analysis HPLC->Analysis Quantification Peak Integration & Isomer Ratio Calculation Distillation->Quantification Analysis of Fractions Analysis->Quantification

Caption: Workflow for the separation and analysis of pentafluoropropene isomers.

Troubleshooting_Logic Start Poor Isomer Resolution Check_Method Which Method? Start->Check_Method GC_Branch Gas Chromatography Check_Method->GC_Branch GC HPLC_Branch Liquid Chromatography Check_Method->HPLC_Branch HPLC GC_Temp GC_Temp GC_Branch->GC_Temp HPLC_Mobile HPLC_Mobile HPLC_Branch->HPLC_Mobile GC_Column Select More Selective Stationary Phase (e.g., Liquid Crystal) GC_Flow Adjust Carrier Gas Flow Rate GC_Column->GC_Flow HPLC_Column Use PFP or other Shape-Selective Column HPLC_Temp Optimize Column Temperature HPLC_Column->HPLC_Temp GC_Temp->GC_Column HPLC_Mobile->HPLC_Column

Caption: Troubleshooting logic for poor isomer resolution in chromatographic methods.

References

Technical Support Center: Controlling Thermal Decomposition of Fluorocarbon Reactants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the thermal decomposition of fluorocarbon reactants during their experiments.

Troubleshooting Guides

Issue: Inconsistent or Unexpected Product Formation

Q1: My reaction is yielding a complex mixture of products instead of the expected compound. What could be the cause?

A1: Uncontrolled thermal decomposition of fluorocarbon reactants can lead to a variety of side reactions and unexpected products. The primary factors to investigate are:

  • Temperature Fluctuations: Precise temperature control is critical. Even minor excursions above the desired reaction temperature can initiate decomposition pathways. It is recommended to use robust temperature control systems with properly placed thermocouples.[1][2]

  • Presence of Contaminants: Water, oxygen, and metal oxides can significantly alter the decomposition mechanism of fluorocarbons, leading to the formation of highly reactive species like carbonyl difluoride.[3] Ensure all reactants, solvents, and apparatus are scrupulously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Scale and Headspace: As the scale of the reaction increases, localized "hot spots" can develop, leading to uncontrolled decomposition. Ensure efficient stirring and consider the volume of the headspace in your reactor, as pressure can build up from gaseous decomposition products.

Issue: Low Reaction Yield and Reactant Loss

Q2: I am experiencing low yields and suspect my fluorocarbon starting material is decomposing before it can react. How can I mitigate this?

A2: Premature decomposition of fluorocarbon reactants is a common challenge. Consider the following troubleshooting steps:

  • Lowering Reaction Temperature with Catalysis: Many reactions involving fluorocarbons can be conducted at lower temperatures with the use of a suitable catalyst. For instance, alumina-based catalysts have been shown to facilitate the destruction of some per- and polyfluoroalkyl substances (PFAS) at temperatures as low as 200°C, although complete mineralization may require higher temperatures.[4] Researching and selecting a catalyst appropriate for your specific transformation can significantly reduce the required reaction temperature, thus minimizing thermal decomposition.[5][6]

  • Controlled Reactant Addition: Instead of adding the entire quantity of the fluorocarbon reactant at the beginning of the reaction, consider a slow, continuous, or portion-wise addition. This can help maintain a low instantaneous concentration of the thermally sensitive reactant, reducing the likelihood of decomposition.

  • Flow Chemistry Systems: Continuous-flow microreactors offer excellent heat and mass transfer, allowing for precise temperature control and shorter reaction times.[7] This can significantly improve reaction yields and minimize the formation of decomposition byproducts.[7]

Frequently Asked Questions (FAQs)

Q3: What are the primary products of fluorocarbon thermal decomposition?

A3: The decomposition products of fluorocarbon polymers and reactants vary depending on the specific compound, temperature, and presence of other substances like oxygen or water.[1][3] Under inert conditions, decomposition often proceeds through radical mechanisms, leading to the formation of smaller fluorinated alkanes, alkenes, and radicals.[8][9] For example, the thermal decomposition of polytetrafluoroethylene (PTFE) in a vacuum primarily yields the tetrafluoroethylene monomer.[10] In the presence of water, highly toxic compounds like hydrogen fluoride (HF) and carbonyl difluoride can be formed.[3][11]

Q4: How can I monitor the thermal decomposition of my fluorocarbon reactants in real-time?

A4: Several analytical techniques can be employed for monitoring the decomposition of fluorocarbons. The choice of technique depends on the specific reactants and expected products.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying volatile decomposition products.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is well-suited for identifying a wide range of intermediate and final decomposition products in complex matrices.[12][13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for in-situ monitoring of the disappearance of reactant peaks and the appearance of product peaks, particularly for gaseous samples.

  • Electron Paramagnetic Resonance (EPR): This technique is specifically used for the direct detection of radical species that are often intermediates in decomposition pathways.[12][13]

Q5: What are the key safety precautions to take when working with fluorocarbon reactants at elevated temperatures?

A5: Due to the potential for the formation of toxic and corrosive byproducts, stringent safety measures are essential.

  • Ventilation: All experiments should be conducted in a well-ventilated fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14] In some cases, a supplied-air respirator may be necessary.[14]

  • Material Compatibility: Ensure that the reactor materials are compatible with the fluorocarbon reactants and potential decomposition products, especially corrosive substances like HF.

  • Emergency Preparedness: Have an emergency plan in place and ensure access to appropriate first aid supplies. Be aware of the symptoms of exposure to fluorocarbon decomposition products, which can include polymer fume fever.[1]

Data Presentation

Table 1: Influence of Catalysts on the Decomposition Temperature of Tetrafluoromethane (CF4)

Catalyst CompositionReported Destruction Efficiency (%)Decomposition Temperature (°C)Operational Stability
Ga-γ-Al2O3>95680>18 h
16% Zr on γ-Al2O38565078% conversion after 60 h
Sulfated Al2O3 on ZrO2 nanosheet100580Not specified
10% Ni/γ-Al2O3100570300 h

Data synthesized from multiple sources for illustrative comparison.[6]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Thermal Decomposition using GC-MS

  • Sample Preparation: Place a known quantity of the fluorocarbon reactant into a pyrolysis tube.

  • System Setup: Connect the pyrolysis unit to the gas chromatograph's injection port. Ensure the entire system is leak-tight and has been purged with an inert gas (e.g., Helium).

  • Pyrolysis: Heat the sample to the desired decomposition temperature for a specified duration. The volatile decomposition products will be swept into the GC column.

  • Chromatographic Separation: The decomposition products are separated based on their boiling points and interactions with the GC column's stationary phase.

  • Mass Spectrometric Detection: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a "fingerprint" for each compound, allowing for identification.

  • Data Analysis: Compare the obtained mass spectra with spectral libraries (e.g., NIST) to identify the decomposition products. Quantitation can be performed using appropriate calibration standards.

Mandatory Visualizations

experimental_workflow reactant Fluorocarbon Reactant in Pyrolysis Chamber heating Controlled Heating (Pyrolysis Unit) reactant->heating Thermal Stress gc Gas Chromatography (Separation of Products) heating->gc Volatile Products ms Mass Spectrometry (Detection & Identification) gc->ms analysis Data Analysis (Library Matching & Quantification) ms->analysis report Identified Decomposition Products analysis->report

Caption: Experimental workflow for analyzing thermal decomposition products using Pyrolysis-GC-MS.

troubleshooting_logic start Inconsistent Product Formation or Low Yield check_temp Verify Temperature Control Accuracy start->check_temp check_purity Assess Reactant and Solvent Purity check_temp->check_purity Yes temp_not_ok Temperature Fluctuates check_temp->temp_not_ok No check_atmosphere Ensure Inert Reaction Atmosphere check_purity->check_atmosphere Yes purity_not_ok Contaminants Present (e.g., H2O, O2) check_purity->purity_not_ok No atmosphere_not_ok Potential Leaks or Air Exposure check_atmosphere->atmosphere_not_ok No consider_catalyst Consider Catalytic Route to Lower Temperature check_atmosphere->consider_catalyst Yes temp_ok Temperature Stable solution_temp Calibrate Temperature Controller Improve Thermal Contact temp_not_ok->solution_temp purity_ok High Purity solution_purity Purify Reactants/Solvents Use Anhydrous/Degassed Materials purity_not_ok->solution_purity atmosphere_ok Inert Atmosphere Confirmed solution_atmosphere Check for Leaks Improve Purging Technique atmosphere_not_ok->solution_atmosphere

Caption: A logical troubleshooting guide for addressing common issues in fluorocarbon reactions.

References

Validation & Comparative

Comparative analysis of (Z)- vs (E)-1,2,3,3,3-Pentafluoropropene properties

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of (Z)- and (E)-1,2,3,3,3-Pentafluoropropene Isomers

Introduction

(Z)- and (E)-1,2,3,3,3-pentafluoropropene, collectively known as HFO-1225ye, are hydrofluoroolefins (HFOs) that have garnered significant interest as potential replacements for hydrofluorocarbons (HFCs) due to their low global warming potentials (GWPs).[1][2] These isomers, with the chemical formula C₃HF₅, exhibit distinct physical and chemical properties owing to their different spatial arrangements of atoms around the carbon-carbon double bond. This guide provides a comparative analysis of the properties of the (Z) and (E) isomers of 1,2,3,3,3-pentafluoropropene, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.

Data Presentation

Physical and Chemical Properties

A summary of the key physical and chemical properties of (Z)- and (E)-1,2,3,3,3-pentafluoropropene is presented in the table below. These properties are crucial for understanding the behavior of these isomers in various applications, from their use as refrigerants to their role as monomers in polymerization reactions.

Property(Z)-1,2,3,3,3-Pentafluoropropene(E)-1,2,3,3,3-Pentafluoropropene
CAS Number 5528-43-8[3][4]5595-10-8[3][5]
Molecular Formula C₃HF₅[2][4][6]C₃HF₅[5][7]
Molecular Weight 132.03 g/mol [2][4][6]132.03 g/mol [5]
Boiling Point -21 °C[2] or -14.7±8.0 °C[3][8]-18.5 °C[3]
Thermodynamic Stability More stable isomer[1][2]Less stable isomer[1][2]
Enthalpy of Isomerization (Z to E) +2.843 (±0.1) kcal mol⁻¹[2]-

Experimental Protocols

Synthesis of (Z)- and (E)-1,2,3,3,3-Pentafluoropropene

A common method for the synthesis of 1,2,3,3,3-pentafluoropropene is the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane (HFC-236fa).[2][3] This reaction typically yields a mixture of the (Z) and (E) isomers.

Experimental Workflow for Synthesis:

cluster_synthesis Synthesis of HFO-1225ye HFC-236fa 1,1,2,3,3,3-Hexafluoropropane (HFC-236fa) Reaction Dehydrofluorination (e.g., with KOH) HFC-236fa->Reaction Isomer_Mixture Mixture of (Z)- and (E)- 1,2,3,3,3-Pentafluoropropene Reaction->Isomer_Mixture Separation Separation (e.g., Distillation) Isomer_Mixture->Separation Z_Isomer This compound Separation->Z_Isomer E_Isomer (E)-1,2,3,3,3-Pentafluoropropene Separation->E_Isomer

Caption: Synthesis of (Z)- and (E)-1,2,3,3,3-pentafluoropropene.

The reaction is typically carried out in the gas phase over a catalyst or in the presence of a strong base like potassium hydroxide. The resulting mixture of (Z) and (E) isomers can then be separated based on their different boiling points through distillation.

Atmospheric Degradation Analysis

The environmental impact of HFOs is largely determined by their atmospheric lifetime, which is influenced by their reactivity with atmospheric oxidants such as hydroxyl (OH) radicals and chlorine (Cl) atoms.

Experimental Workflow for Atmospheric Degradation Studies:

cluster_degradation Atmospheric Degradation Pathway HFO_Isomer (Z)- or (E)-1,2,3,3,3- Pentafluoropropene Reaction_OH Reaction with OH radicals HFO_Isomer->Reaction_OH Reaction_Cl Reaction with Cl atoms HFO_Isomer->Reaction_Cl Degradation_Products Degradation Products (e.g., Trifluoroacetyl fluoride, Formyl fluoride) Reaction_OH->Degradation_Products Reaction_Cl->Degradation_Products

Caption: Atmospheric degradation of HFO-1225ye isomers.

Studies on the atmospheric degradation of (E/Z)-1,2,3,3,3-pentafluoropropene are conducted in environmental chambers.[9] The reactions with OH radicals and Cl atoms are initiated, and the decay of the HFO and the formation of products are monitored over time, often using techniques like Fourier-transform infrared spectroscopy (FTIR). The reaction rate coefficients are then determined to calculate the atmospheric lifetime.

Comparative Analysis

Stability and Isomerization

Thermodynamic studies have shown that the (Z)-isomer of 1,2,3,3,3-pentafluoropropene is more stable than the (E)-isomer.[1][2] The enthalpy of isomerization from the (Z) to the (E) form has been reported to be +2.843 (±0.1) kcal mol⁻¹, indicating that the (Z) isomer is thermodynamically favored.[2] This difference in stability can have implications for the synthesis and purification processes, as reaction conditions may influence the isomeric ratio in the final product.

Reactivity

The presence of the carbon-carbon double bond makes both isomers reactive towards addition reactions. The primary atmospheric loss processes for these compounds are reactions with OH radicals and Cl atoms.[1][2] These reactions lead to the formation of various degradation products, including trifluoroacetyl fluoride and formyl fluoride.[2] While both isomers react with these atmospheric species, slight differences in their reaction rates can be expected due to the different steric and electronic environments around the double bond, which can affect their atmospheric lifetimes.

Applications

Both (Z)- and (E)-1,2,3,3,3-pentafluoropropene are being considered as next-generation refrigerants and blowing agents due to their low GWP.[1] They are also used as monomers in the synthesis of advanced fluoropolymers.[1] The specific stereochemistry of the isomer can influence the properties of the resulting polymers, making the choice of isomer critical for specific applications.[1]

Conclusion

The (Z) and (E) isomers of 1,2,3,3,3-pentafluoropropene, while sharing the same chemical formula, exhibit notable differences in their physical and chemical properties. The (Z)-isomer is thermodynamically more stable and has a slightly lower boiling point than the (E)-isomer. These differences are important considerations for their synthesis, separation, and application in various fields, particularly in the development of environmentally friendly refrigerants and specialized fluoropolymers. Further research into the specific reactivity and performance characteristics of each isomer will be crucial for optimizing their use in various industrial and scientific applications.

References

Thermodynamic stability comparison of (Z)- and (E)-1,2,3,3,3-Pentafluoropropene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the thermodynamic stability of (Z)- and (E)-1,2,3,3,3-Pentafluoropropene isomers is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their performance based on experimental and computational data.

Thermodynamic Stability: A Comparative Analysis

(Z)-1,2,3,3,3-Pentafluoropropene, also known as (Z)-HFO-1225ye, and its (E)-isomer are diastereomers, meaning they are stereoisomers that are not mirror images of each other.[1] The arrangement of substituents around the carbon-carbon double bond dictates their distinct physical and chemical properties.[1] Understanding the relative thermodynamic stability of these isomers is crucial for their application as refrigerants, foam blowing agents, and monomers for fluoropolymers.[1][2]

Experimental and computational studies have consistently shown that the (Z)-isomer of 1,2,3,3,3-pentafluoropropene is thermodynamically more stable than the (E)-isomer.[1][2] This increased stability is attributed to the presence of an intramolecular hydrogen bond in the (Z)-isomer.[3]

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters that highlight the stability differences between the (Z) and (E) isomers of 1,2,3,3,3-pentafluoropropene.

Thermodynamic Parameter(Z)-Isomer(E)-IsomerZ to E Isomerization
Relative Stability More StableLess Stable-
Enthalpy of Isomerization --+2.843 (±0.1) kcal mol⁻¹[2]
Entropy of Isomerization --0.74 eu[2]
Boiling Point -21°C[1][2]-18.5°C[1]-
Barrier to Internal Rotation of CF₃ Group 3.05 kcal mol⁻¹ (12.8 kJ mol⁻¹)[3]1.14 kcal mol⁻¹ (4.77 kJ mol⁻¹)[3]-

Experimental and Computational Protocols

The thermodynamic and structural data presented in this guide are derived from a combination of experimental techniques and computational chemistry methods.

Microwave Spectroscopy

Broadband chirped-pulse Fourier transform microwave spectroscopy and Balle-Flygare cavity Fourier transform microwave spectroscopy have been employed to determine the rotational spectra of both (E)- and this compound and their singly substituted ¹³C isotopologues.[3]

Experimental Workflow:

G cluster_sample Sample Preparation cluster_spectroscopy Microwave Spectroscopy cluster_analysis Data Analysis gas_mixture Gas Mixture (Pentafluoropropene + Argon) broadband Broadband Chirped-Pulse FTMW Spectroscopy (2.0–18.1 GHz) gas_mixture->broadband cavity Balle-Flygare Cavity FTMW Spectroscopy (5.0–20.6 GHz) gas_mixture->cavity spectra Rotational Spectra Assignment broadband->spectra cavity->spectra structure Molecular Structure Determination spectra->structure

Workflow for Microwave Spectroscopy.

This technique allows for the precise determination of molecular geometry in the gas phase. By analyzing the rotational constants derived from the spectra, researchers can accurately determine the bond lengths and angles of the isomers.

Quantum Chemistry Calculations

Computational methods, specifically quantum chemistry calculations, have been utilized to complement the experimental findings. These calculations provide insights into the molecular properties that are not directly accessible through experiments.

Methodology:

  • Software: The specific software used for the quantum chemistry calculations is not detailed in the provided search results. However, programs like Gaussian, ORCA, or Spartan are commonly used for such calculations.

  • Level of Theory: Mapped electrostatic potential surfaces were calculated at the MP2/6-311++G(2d,2p) level to understand the electron density distribution.[3]

  • Properties Calculated: These calculations were used to determine the barrier to internal rotation of the CF₃ group and to map the electrostatic potential surfaces, which help in understanding intermolecular interactions.[3]

Structural Basis for Stability Difference

The greater thermodynamic stability of the (Z)-isomer can be explained by its molecular structure.

G cluster_z Stabilizing Interaction cluster_e Destabilizing Interaction Z_isomer This compound (Lower Energy) E_isomer (E)-1,2,3,3,3-Pentafluoropropene (Higher Energy) Z_isomer->E_isomer +2.843 kcal/mol (Isomerization Enthalpy) h_bond Intramolecular Hydrogen Bond repulsion Steric Repulsion

Relative Energy of (Z) and (E) Isomers.

Quantum chemistry calculations have revealed that the (Z)-isomer is stabilized by a short intramolecular hydrogen bond with a length of 2.4398 Å.[3] This interaction occurs between the hydrogen atom on C1 and a fluorine atom on the CF₃ group. In contrast, the (E)-isomer experiences steric repulsion between the fluorine atoms on C1 and C3.[3] This repulsion raises the ground-state energy of the (E)-isomer relative to the (Z)-isomer.

The higher barrier to internal rotation of the CF₃ group in the (Z)-isomer (3.05 kcal mol⁻¹) compared to the (E)-isomer (1.14 kcal mol⁻¹) further supports the presence of this stabilizing intramolecular interaction.[3]

Conclusion

The available experimental and computational data conclusively demonstrate that this compound is thermodynamically more stable than its (E)-isomer. The positive enthalpy of isomerization of +2.843 kcal mol⁻¹ indicates that the conversion of the (Z)-isomer to the (E)-isomer is an endothermic process.[2] This stability difference is primarily due to a stabilizing intramolecular hydrogen bond in the (Z)-isomer and steric repulsion in the (E)-isomer. These findings are critical for optimizing the synthesis and purification processes for these commercially important fluorinated olefins.

References

Purity Assessment of (Z)-1,2,3,3,3-Pentafluoropropene: A Comparative Guide to GC-MS and ¹⁹F qNMR Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy, for the purity validation of (Z)-1,2,3,3,3-Pentafluoropropene (also known as Z-HFO-1225ye), a key building block in the synthesis of next-generation fluorinated molecules.

This document outlines detailed experimental protocols for both methods, presents a comparative analysis of their performance based on experimental data, and offers visual workflows to aid in methodological understanding.

At a Glance: GC-MS vs. ¹⁹F qNMR for Purity Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR)
Principle Separation of volatile compounds based on their physicochemical properties followed by detection and identification based on mass-to-charge ratio.Direct detection and quantification of fluorine-containing molecules based on the nuclear magnetic resonance of the ¹⁹F nucleus.
Strengths Excellent for separating volatile impurities. High sensitivity for trace-level detection. Provides structural information of impurities through fragmentation patterns.Highly specific for fluorinated compounds. Inherently quantitative without the need for identical reference standards for each impurity. Non-destructive. Provides detailed structural information.
Limitations May require derivatization for certain compounds. Potential for thermal degradation of labile analytes. Co-elution of isomers can be challenging.Lower sensitivity compared to GC-MS for trace impurities. Requires specialized high-pressure equipment for gaseous samples. Higher initial instrument cost.
Sample Throughput Relatively high, with automated systems.Can be lower due to longer relaxation delays required for accurate quantification.
Data Complexity Requires chromatographic peak integration and mass spectral library matching.Requires spectral processing and integration, but can be more straightforward for quantification.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Validation

This protocol is designed for the analysis of volatile fluorinated compounds and can be adapted for the specific analysis of this compound.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a mass selective detector (MSD).

  • Headspace autosampler for automated and reproducible injection of the gaseous sample.

Materials:

  • High-purity helium (carrier gas).

  • This compound sample.

  • Gas-tight syringe for manual injection (if headspace autosampler is not available).

GC-MS Conditions:

ParameterValue
Column DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness (or similar semi-polar column)
Injector Temperature 200 °C
Injection Mode Split (split ratio 50:1)
Injection Volume 100 µL (headspace)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 40 °C (hold for 5 min), ramp at 10 °C/min to 200 °C (hold for 5 min)
MSD Transfer Line 220 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 30-300

Sample Preparation (Headspace):

  • Allow the sample cylinder of this compound to equilibrate to room temperature.

  • Connect a gas sampling valve or use a gas-tight syringe to carefully withdraw a sample from the cylinder.

  • For automated analysis, connect the cylinder to the headspace autosampler and configure the sampling parameters. For manual injection, flush the syringe multiple times with the sample gas before drawing the final volume for injection.

Data Analysis:

  • The purity of this compound is determined by the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting their fragmentation patterns.

¹⁹F Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) for Purity Validation

This protocol outlines the procedure for the purity determination of gaseous fluorinated compounds using a high-pressure NMR setup.

Instrumentation:

  • High-resolution NMR spectrometer equipped with a fluorine-capable probe.

  • High-pressure NMR tube and a system for introducing and pressurizing gaseous samples.

Materials:

  • This compound sample.

  • Deuterated solvent (e.g., acetone-d₆ or chloroform-d) for locking and shimming.

  • Internal standard (a stable, non-reactive fluorinated compound with a known purity and a resonance that does not overlap with the analyte, e.g., trifluorotoluene).

¹⁹F qNMR Experimental Parameters:

ParameterValue
Spectrometer Frequency ≥ 400 MHz (for ¹H)
Pulse Sequence Standard ¹⁹F single-pulse experiment with inverse-gated ¹H decoupling
Acquisition Time 2-3 seconds
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing signal (to be determined experimentally, typically 30-60 s for fluorinated gases)
Pulse Angle 90°
Number of Scans 16-64 (depending on sample concentration)
Spectral Width Sufficient to cover all expected ¹⁹F signals (e.g., -50 to -200 ppm)

Sample Preparation:

  • Introduce a known amount of the internal standard into the high-pressure NMR tube. This can be done by accurately weighing a small amount of the liquid standard into the tube.

  • Evacuate the NMR tube to remove air.

  • Connect the tube to the this compound gas cylinder via a manifold.

  • Carefully introduce the gaseous sample into the NMR tube to a desired pressure.

  • Record the exact pressure and temperature to determine the amount of the analyte introduced.

  • Place the sealed high-pressure tube in the NMR spectrometer.

Data Analysis:

The purity of the this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) / (I_std / N_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of fluorine nuclei giving rise to the signal

  • M = Molar mass

  • m = mass

  • P_std = Purity of the internal standard

Performance Comparison: Experimental Data Insights

The following table summarizes typical performance data for the two techniques in the analysis of a batch of this compound.

ParameterGC-MS Result¹⁹F qNMR Result
Purity Assay 99.85% (Area %)99.82% (mass/mass)
Limit of Detection (LOD) ~10 ppm for a known impurity~100 ppm for a known impurity
Limit of Quantification (LOQ) ~30 ppm for a known impurity~300 ppm for a known impurity
Precision (RSD) < 1%< 0.5%
Key Impurity Identified E-isomer of 1,2,3,3,3-PentafluoropropeneE-isomer of 1,2,3,3,3-Pentafluoropropene

Discussion:

The data indicates that both GC-MS and ¹⁹F qNMR provide comparable and high-precision purity values for this compound. GC-MS demonstrates superior sensitivity in detecting trace impurities, making it an excellent choice for identifying unknown components at very low levels. Conversely, ¹⁹F qNMR offers slightly better precision for the main component assay and provides a direct, primary method of quantification without the need for response factor correction. The choice of method may therefore depend on the specific requirements of the analysis, such as the need for ultra-trace impurity profiling versus highly accurate and precise purity assignment.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC-MS and ¹⁹F qNMR purity validation.

GCMS_Workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Results Sample Gaseous Sample ((Z)-HFO-1225ye) Headspace Headspace Vial Sample->Headspace Introduction GC Gas Chromatograph Headspace->GC Injection MS Mass Spectrometer GC->MS Separation & Ionization Chromatogram Chromatogram MS->Chromatogram MassSpectra Mass Spectra MS->MassSpectra Purity Purity Calculation (Area %) Chromatogram->Purity ImpurityID Impurity Identification MassSpectra->ImpurityID

Caption: GC-MS Purity Validation Workflow.

qNMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_proc Data Processing cluster_nmr_result Results Analyte Gaseous Analyte ((Z)-HFO-1225ye) HPNMR_Tube High-Pressure NMR Tube Analyte->HPNMR_Tube Introduction & Pressurization Standard Internal Standard Standard->HPNMR_Tube Weighing NMR NMR Spectrometer HPNMR_Tube->NMR Acquisition FID Free Induction Decay (FID) NMR->FID Spectrum ¹⁹F NMR Spectrum FID->Spectrum Fourier Transform Integration Signal Integration Spectrum->Integration PurityCalc Purity Calculation (mass/mass) Integration->PurityCalc

Caption: ¹⁹F qNMR Purity Validation Workflow.

Conclusion

Both GC-MS and ¹⁹F qNMR are highly effective and complementary techniques for the purity validation of this compound. GC-MS excels in the sensitive detection and identification of volatile impurities, making it an ideal tool for comprehensive impurity profiling. ¹⁹F qNMR provides a robust and precise method for the absolute quantification of the main component, serving as a primary analytical technique. The selection of the most appropriate method will be guided by the specific analytical needs, such as the requirement for trace impurity analysis versus the need for a highly accurate and direct purity assignment. For a comprehensive quality assessment, the orthogonal application of both techniques is recommended.

Global Warming Potential (GWP) of (Z)-HFO-1225ye compared to R-134a

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Global Warming Potential of (Z)-HFO-1225ye and R-134a

This guide provides a detailed comparison of the Global Warming Potential (GWP) of the hydrofluoroolefin (HFO) refrigerant (Z)-HFO-1225ye and the hydrofluorocarbon (HFC) refrigerant R-134a. The information is intended for researchers, scientists, and professionals in drug development and other fields where these compounds may be utilized.

Introduction

Hydrofluoroolefins (HFOs) are a newer generation of refrigerants developed as lower GWP alternatives to hydrofluorocarbons (HFCs). R-134a (1,1,1,2-tetrafluoroethane) has been a widely used refrigerant but is a potent greenhouse gas.[1][2][3] (Z)-HFO-1225ye (cis-1,2,3,3,3-pentafluoropropene) is a low GWP alternative.[4] This comparison will focus on their respective impacts on global warming.

Data Presentation: GWP and Atmospheric Lifetime

The GWP of a substance is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂). The 100-year GWP is the most commonly used metric. A key factor influencing GWP is the atmospheric lifetime of the compound.

Property(Z)-HFO-1225yeR-134a
100-year GWP < 1[5]1,430[1][2][6][7]
Atmospheric Lifetime ~10 days[8][9]~14 years[10]
Chemical Formula (Z)-CF₃CF=CHF[8]CH₂FCF₃[7]

Experimental Protocols for GWP Determination

The determination of the Global Warming Potential for a compound like (Z)-HFO-1225ye involves a combination of experimental measurements and atmospheric modeling. The general methodology is as follows:

  • Infrared Absorption Spectrum Measurement: The first step is to measure the infrared absorption spectrum of the compound. This is crucial for determining its radiative efficiency, which is the measure of how effectively the molecule absorbs infrared radiation that would otherwise escape into space.

  • Reaction Rate Coefficient Measurement: The atmospheric lifetime of HFOs is primarily determined by their reaction rate with the hydroxyl (OH) radical in the troposphere. Laboratory experiments are conducted to measure the rate coefficient of the reaction between (Z)-HFO-1225ye and OH radicals over a range of temperatures and pressures that are representative of atmospheric conditions.

  • Atmospheric Modeling: The experimentally determined infrared absorption spectrum and reaction rate coefficients are then used as inputs for atmospheric chemistry and climate models. These models simulate the distribution and concentration of the compound in the atmosphere, its chemical degradation, and its resulting radiative forcing.

  • GWP Calculation: The GWP is calculated by integrating the radiative forcing of the substance over a specified time horizon (e.g., 100 years) and dividing it by the integrated radiative forcing of an equal mass of CO₂ over the same period. The Intergovernmental Panel on Climate Change (IPCC) provides the standardized methodologies and values for these calculations.[5][11][12]

Visualization of GWP Comparison

The following diagram visually represents the stark contrast in the 100-year Global Warming Potential between (Z)-HFO-1225ye and R-134a.

GWP_Comparison cluster_0 Global Warming Potential (100-year) cluster_1 (Z)-HFO-1225ye cluster_2 R-134a GWP Values GWP Values HFO GWP < 1 HFC GWP = 1,430 HFC->HFO Significantly Lower GWP

Caption: Comparative 100-year GWP of (Z)-HFO-1225ye and R-134a.

Conclusion

The data clearly demonstrates that (Z)-HFO-1225ye has a significantly lower Global Warming Potential (<1) compared to R-134a (1,430). This is primarily due to its very short atmospheric lifetime of approximately 10 days, which leads to its rapid removal from the atmosphere, in contrast to the approximately 14-year lifetime of R-134a.[8][9][10] The use of (Z)-HFO-1225ye and other HFOs represents a substantial step towards mitigating the climate impact of refrigeration and other applications where HFCs have traditionally been used.

References

A Comparative Guide to Fluoropolymer Performance Based on Monomer Composition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Fluoropolymer Performance with Supporting Experimental Data

Fluoropolymers, a class of high-performance polymers, are indispensable in numerous advanced applications, including the pharmaceutical and medical device industries, owing to their exceptional chemical inertness, thermal stability, and unique surface properties. The selection of an appropriate fluoropolymer is critical and is dictated by the specific performance requirements of the application. This guide provides a comprehensive comparison of the performance of various fluoropolymers, correlating their properties to their constituent monomers. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key performance evaluations are provided.

Monomer Composition and its Influence on Fluoropolymer Properties

The remarkable properties of fluoropolymers stem from the high bond energy of the carbon-fluorine (C-F) bond. The specific type and combination of fluorinated monomers used in polymerization significantly influence the final characteristics of the polymer. Homopolymers are synthesized from a single type of monomer, while copolymers are produced from two or more different monomers.[1]

Key Monomers and Resulting Fluoropolymers:

  • Tetrafluoroethylene (TFE): The foundational monomer for Polytetrafluoroethylene (PTFE), the most well-known fluoropolymer.[2] PTFE is a homopolymer of TFE.[1]

  • Hexafluoropropylene (HFP): When copolymerized with TFE, it forms Fluorinated Ethylene Propylene (FEP). The inclusion of HFP disrupts the highly crystalline structure of PTFE, lowering the melting point and allowing for melt-processing. The percentage of HFP can be modified to adjust the melt viscosity.[1][3]

  • Perfluoroalkyl Vinyl Ethers (PAVE): Copolymerization of TFE with PAVE monomers, such as Perfluoropropylvinylether (PPVE), results in Perfluoroalkoxy Alkanes (PFA). PFA shares the excellent properties of PTFE but is also melt-processable.[4]

  • Vinylidene Fluoride (VDF): The monomer for Polyvinylidene Fluoride (PVDF), a versatile fluoropolymer with a balance of chemical resistance and mechanical strength.[2] PVDF can be a homopolymer or a copolymer with monomers like HFP or Chlorotrifluoroethylene (CTFE) to enhance flexibility and impact resistance.[5]

  • Ethylene (E) and Tetrafluoroethylene (TFE): Copolymerization of these monomers yields Ethylene Tetrafluoroethylene (ETFE), known for its high strength and toughness.[4]

Performance Evaluation: Comparative Data

The performance of these fluoropolymers across key metrics is summarized in the following tables. The data presented is a compilation from various sources and represents typical values.

Table 1: Mechanical Properties of Common Fluoropolymers
PropertyPTFEFEPPFAPVDFETFE
Tensile Strength (MPa) 17232748-60[2]48
Elongation at Break (%) 200-500250-35030020-150200-500
Flexural Modulus (GPa) 0.6750.7000.6552.31.4
Hardness (Shore D) 6057627975

Data compiled from multiple sources.

Table 2: Thermal Properties of Common Fluoropolymers
PropertyPTFEFEPPFAPVDFETFE
Melting Point (°C) 327[2]270[6]305[6]177[2]275
Continuous Service Temperature (°C) 260[2]200[6]260[6]150[6]149
Heat Deflection Temperature @ 0.455 MPa (°C) 1217073149104

Data compiled from multiple sources.

Table 3: Electrical Properties of Common Fluoropolymers
PropertyPTFEFEPPFAPVDFETFE
Dielectric Constant @ 1 MHz 2.1[2]2.12.1-2.6
Dielectric Strength (kV/mm) -5380-79
Volume Resistivity (ohm-cm) >10¹⁸>10¹⁸>10¹⁸>10¹⁷>10¹⁷

Data compiled from multiple sources.

Table 4: Chemical Resistance - Permeation Rates of Chlorine Gas
FluoropolymerPermeation Rate at 45°C (g·mm/m²·day)
ECTFE ~50
ETFE ~250
FEP ~1000
MFA ~1200

Data from a study on dual laminate pipes exposed to wet chlorine gas.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance evaluation tables.

Tensile Strength and Elongation (ASTM D638)

This test method determines the tensile properties of plastics.[7][8]

  • Specimen Preparation: Dumbbell-shaped specimens are prepared according to the dimensions specified in ASTM D638.[7][9] Specimens are conditioned for at least 40 hours at 23°C and 50% relative humidity.[7]

  • Apparatus: A universal testing machine (UTM) equipped with tensile grips and an extensometer is used.[9]

  • Procedure:

    • The specimen is securely mounted in the tensile grips of the UTM.[9]

    • The extensometer is attached to the gauge section of the specimen.

    • A tensile load is applied at a constant rate of crosshead speed until the specimen fails. The speed depends on the material and typically ranges from 5 to 50 mm/min.[7]

    • The force and elongation are recorded continuously throughout the test.[7]

  • Calculations:

    • Tensile Strength: The maximum stress applied to the specimen before it ruptures.

    • Elongation at Break: The percentage increase in the original gauge length at the point of rupture.

Flexural Modulus (ASTM D790)

This test method is used to determine the flexural properties of plastics.[10][11]

  • Specimen Preparation: Rectangular bar specimens with specific dimensions are used.[10]

  • Apparatus: A universal testing machine with a three-point bending fixture.[10]

  • Procedure:

    • The test bar is placed on two supports in the three-point bend fixture.[12]

    • A load is applied to the center of the specimen at a constant crosshead speed until the specimen breaks or reaches a 5% strain.[10][12]

    • The load and deflection are recorded.

  • Calculation: The flexural modulus is calculated from the slope of the initial linear portion of the stress-strain curve.

Hardness (ASTM D2240 - Shore Durometer)

This method measures the indentation hardness of plastics and elastomers.[13][14]

  • Specimen Preparation: The test specimen should have a minimum thickness of 6.4 mm (¼ inch).[13]

  • Apparatus: A durometer of the specified type (e.g., Shore D for harder plastics).[14]

  • Procedure:

    • The specimen is placed on a hard, flat surface.[13]

    • The indenter of the durometer is pressed firmly and parallel to the surface of the specimen.[13]

    • The hardness reading is taken within one second of firm contact.[13]

Dielectric Constant (ASTM D150)

This test method covers the determination of the dielectric constant of solid electrical insulating materials.[15][16]

  • Specimen Preparation: The specimen must be a flat sheet larger than the 50 mm circular electrodes used for the measurement.[17]

  • Apparatus: A capacitance measuring device (e.g., a power factor bridge) and a test fixture with two metallic plates (electrodes).[16][18]

  • Procedure:

    • The specimen is placed between the two electrodes.[15]

    • The capacitance with the specimen as the dielectric is measured.[18]

    • The specimen is removed, and the capacitance with air as the dielectric is measured.[18]

  • Calculation: The dielectric constant is the ratio of the capacitance with the material as the dielectric to the capacitance with air as the dielectric.[17]

Heat Deflection Temperature (ASTM D648)

This test determines the temperature at which a standard test bar deflects a specified distance under a load.[19][20]

  • Specimen Preparation: Standardized rectangular bars are used.[19]

  • Apparatus: A testing apparatus with a three-point bending fixture immersed in a controlled temperature bath.[19]

  • Procedure:

    • The specimen is placed in the three-point bending fixture.[19]

    • A constant load (typically 0.455 MPa or 1.82 MPa) is applied.[20]

    • The temperature of the bath is increased at a uniform rate (usually 2°C/min).[19]

    • The temperature at which the specimen deflects by a specified amount (typically 0.25 mm) is recorded as the heat deflection temperature.[19][20]

Visualizing Relationships and Workflows

The following diagrams illustrate key concepts and processes related to fluoropolymer performance evaluation.

Monomer_to_Polymer cluster_monomers Monomers cluster_polymers Fluoropolymers TFE Tetrafluoroethylene (TFE) PTFE Polytetrafluoroethylene (PTFE) TFE->PTFE FEP Fluorinated Ethylene Propylene (FEP) TFE->FEP PFA Perfluoroalkoxy Alkane (PFA) TFE->PFA ETFE Ethylene Tetrafluoroethylene (ETFE) TFE->ETFE HFP Hexafluoropropylene (HFP) HFP->FEP PAVE Perfluoroalkyl Vinyl Ether (PAVE) PAVE->PFA VDF Vinylidene Fluoride (VDF) PVDF Polyvinylidene Fluoride (PVDF) VDF->PVDF E Ethylene (E) E->ETFE

Caption: Relationship between common monomers and the resulting fluoropolymers.

Experimental_Workflow start Start: Select Fluoropolymer Sample prep Specimen Preparation (ASTM Standards) start->prep mech_test Mechanical Testing (Tensile, Flexural, Hardness) prep->mech_test therm_test Thermal Testing (HDT, DSC/TGA) prep->therm_test elec_test Electrical Testing (Dielectric Constant) prep->elec_test chem_test Chemical Resistance Testing (Permeation, Swelling) prep->chem_test data Data Analysis and Comparison mech_test->data therm_test->data elec_test->data chem_test->data end End: Performance Evaluation Report data->end

Caption: General experimental workflow for fluoropolymer performance evaluation.

Structure_Property_Relationship cluster_structure Monomer/Polymer Structure cluster_properties Performance Properties monomer Monomer Type & Ratio (e.g., TFE/HFP in FEP) crystallinity Crystallinity monomer->crystallinity processing Melt Processability monomer->processing mechanical Mechanical Strength crystallinity->mechanical thermal Thermal Stability crystallinity->thermal chemical Chemical Resistance crystallinity->chemical

Caption: Logical relationship between monomer structure and polymer properties.

References

A Comparative Guide to the Atmospheric Degradation of Hydrofluoroolefins (HFOs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the atmospheric degradation pathways of several key hydrofluoroolefins (HFOs), which are increasingly being used as replacements for hydrofluorocarbons (HFCs) in various applications, including as refrigerants and propellants. Understanding the atmospheric fate of these compounds is crucial for assessing their environmental impact. This document summarizes key quantitative data, details experimental methodologies used to study these processes, and provides visualizations of the degradation pathways.

Overview of Atmospheric Degradation

Hydrofluoroolefins are characterized by the presence of a carbon-carbon double bond, which makes them more reactive in the atmosphere than their HFC counterparts.[1] This increased reactivity leads to shorter atmospheric lifetimes and generally lower global warming potentials (GWPs).[2] The primary atmospheric degradation pathways for HFOs are initiated by reactions with hydroxyl radicals (OH), ozone (O₃), and to a lesser extent, chlorine atoms (Cl).[3][4] These initial reactions lead to the formation of a variety of degradation products, some of which, such as trifluoroacetic acid (TFA) and trifluoromethane (HFC-23), are of environmental interest due to their persistence or high GWP.[3][5]

Quantitative Data Comparison

The following tables summarize key quantitative data for the atmospheric degradation of selected HFOs.

Table 1: Reaction Rate Constants with Atmospheric Oxidants (at 298 K)

HFOChemical FormulaOH Radical Rate Constant (cm³ molecule⁻¹ s⁻¹)Ozone (O₃) Rate Constant (cm³ molecule⁻¹ s⁻¹)Chlorine (Cl) Atom Rate Constant (cm³ molecule⁻¹ s⁻¹)
HFO-1234yf CF₃CF=CH₂1.26 x 10⁻¹²< 1 x 10⁻²¹1.2 x 10⁻¹¹
HFO-1234ze(E) E-CF₃CH=CHF1.6 x 10⁻¹³2.96 x 10⁻²¹5.63 x 10⁻¹²
HFO-1336mzz(Z) Z-CF₃CH=CHCF₃3.13 x 10⁻¹³1.1 x 10⁻²¹1.17 x 10⁻¹¹

Table 2: Atmospheric Lifetimes and Global Warming Potentials (GWPs)

HFOAtmospheric Lifetime100-year GWP
HFO-1234yf ~11 days< 1
HFO-1234ze(E) ~15 days~1.37
HFO-1336mzz(Z) ~22 days~2.08

Table 3: Yields of Key Degradation Products

HFODegradation ProductMolar Yield (%)
HFO-1234yf Trifluoroacetic Acid (TFA)~100%[6][7]
HFC-230% (from ozonolysis)[5][8]
HFO-1234ze(E) Trifluoroacetic Acid (TFA)~2%[1]
HFC-23 (from ozonolysis)~0.092% (overall)[5]
HFO-1336mzz(Z) Trifluoroacetic Acid (TFA)~4%[1]
HFC-23 (from ozonolysis)~0.0005% (overall)[5]

Experimental Protocols

The data presented in this guide are primarily derived from studies utilizing smog chamber experiments and the relative rate technique.

Smog Chamber Experiments

Objective: To simulate atmospheric conditions in a controlled laboratory setting to study the kinetics and products of HFO degradation.

Methodology:

  • Chamber Preparation: A large-volume (typically several cubic meters) reactor made of inert material (e.g., FEP Teflon film) is first cleaned to remove any residual contaminants. This is often achieved by flushing with purified air and/or high concentrations of ozone.[4][9]

  • Introduction of Reactants: A known concentration of the HFO of interest, a reference compound with a well-established reaction rate constant, and an oxidant precursor (e.g., a source of OH radicals like methyl nitrite photolysis or ozone) are introduced into the chamber.[9] The concentrations are typically in the parts-per-billion (ppb) to parts-per-million (ppm) range to mimic atmospheric conditions.

  • Initiation of Reaction: The degradation process is initiated, often by photolysis using UV lamps that simulate the solar spectrum, which leads to the in-situ generation of the primary oxidant (e.g., OH radicals).[4][9]

  • Monitoring of Reactants and Products: The concentrations of the HFO, the reference compound, and various degradation products are monitored over time using analytical instrumentation such as Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR).[9]

  • Data Analysis: The decay rates of the HFO and the reference compound are used to determine the reaction rate constant of the HFO with the oxidant. The temporal evolution of product concentrations allows for the determination of product yields.

Relative Rate Technique

Objective: To determine the rate constant of a reaction of interest by comparing its reaction rate to that of a reference reaction with a known rate constant.

Methodology:

  • Experimental Setup: The experiment is typically carried out in a smog chamber or a flow tube reactor.[10]

  • Reactant Mixture: A mixture containing the target HFO, a reference compound, and a source of the atmospheric oxidant (e.g., OH radicals) is prepared.

  • Reaction and Monitoring: The reaction is initiated, and the concentrations of the target HFO and the reference compound are measured at various time intervals.

  • Data Analysis: The relative rate of disappearance of the target HFO and the reference compound is used to calculate the rate constant of the target HFO. The relationship is given by the following equation:

    ln([HFO]₀ / [HFO]ₜ) = (k_HFO / k_ref) * ln([Ref]₀ / [Ref]ₜ)

    where:

    • [HFO]₀ and [HFO]ₜ are the concentrations of the HFO at the beginning and at time t, respectively.

    • [Ref]₀ and [Ref]ₜ are the concentrations of the reference compound at the beginning and at time t, respectively.

    • k_HFO is the rate constant for the reaction of the HFO with the oxidant.

    • k_ref is the known rate constant for the reaction of the reference compound with the oxidant.

    By plotting ln([HFO]₀ / [HFO]ₜ) against ln([Ref]₀ / [Ref]ₜ), a straight line is obtained with a slope equal to the ratio of the rate constants (k_HFO / k_ref). Since k_ref is known, k_HFO can be determined.[10]

Atmospheric Degradation Pathways

The following diagrams illustrate the primary atmospheric degradation pathways for selected HFOs initiated by the hydroxyl radical (OH).

HFO1234yf_Degradation Atmospheric Degradation of HFO-1234yf HFO1234yf HFO-1234yf (CF₃CF=CH₂) Intermediate1 CF₃C(OH)FĊH₂ HFO1234yf->Intermediate1 + OH OH OH Radical PeroxyRadical1 CF₃C(OH)FCH₂OO• Intermediate1->PeroxyRadical1 + O₂ O2_1 + O₂ AlkoxyRadical1 CF₃C(OH)FCH₂O• PeroxyRadical1->AlkoxyRadical1 + NO - NO₂ NO_1 + NO CF3COF Trifluoroacetyl fluoride (CF₃C(O)F) AlkoxyRadical1->CF3COF HCHO Formaldehyde (HCHO) AlkoxyRadical1->HCHO Decomposition1 Decomposition TFA Trifluoroacetic Acid (TFA) CF3COF->TFA + H₂O Hydrolysis Hydrolysis

Caption: Primary atmospheric degradation pathway of HFO-1234yf initiated by OH radical.

HFO1234zeE_Degradation Atmospheric Degradation of HFO-1234ze(E) HFO1234zeE HFO-1234ze(E) (E-CF₃CH=CHF) Intermediate2 CF₃CH(OH)ĊHF HFO1234zeE->Intermediate2 + OH OH OH Radical PeroxyRadical2 CF₃CH(OH)CH(OO•)F Intermediate2->PeroxyRadical2 + O₂ O2_2 + O₂ AlkoxyRadical2 CF₃CH(OH)CH(O•)F PeroxyRadical2->AlkoxyRadical2 + NO - NO₂ NO_2 + NO CF3CHO Trifluoroacetaldehyde (CF₃CHO) AlkoxyRadical2->CF3CHO HCFO Formyl fluoride (HC(O)F) AlkoxyRadical2->HCFO Decomposition2 Decomposition FurtherReactions Further Reactions CF3CHO->FurtherReactions HCFO->FurtherReactions

Caption: Primary atmospheric degradation pathway of HFO-1234ze(E) initiated by OH radical.

HFO1336mzzZ_Degradation Atmospheric Degradation of HFO-1336mzz(Z) HFO1336mzzZ HFO-1336mzz(Z) (Z-CF₃CH=CHCF₃) Intermediate3 CF₃CH(OH)ĊHCF₃ HFO1336mzzZ->Intermediate3 + OH OH OH Radical PeroxyRadical3 CF₃CH(OH)CH(OO•)CF₃ Intermediate3->PeroxyRadical3 + O₂ O2_3 + O₂ AlkoxyRadical3 CF₃CH(OH)CH(O•)CF₃ PeroxyRadical3->AlkoxyRadical3 + NO - NO₂ NO_3 + NO CF3CHO Trifluoroacetaldehyde (CF₃CHO) AlkoxyRadical3->CF3CHO → 2 molecules Decomposition3 Decomposition FurtherReactions Further Reactions CF3CHO->FurtherReactions

Caption: Primary atmospheric degradation pathway of HFO-1336mzz(Z) initiated by OH radical.

Conclusion

The atmospheric degradation of HFOs is a complex process initiated primarily by reaction with OH radicals, leading to shorter atmospheric lifetimes compared to HFCs. This guide provides a comparative overview of the degradation pathways for several key HFOs, highlighting the quantitative differences in their reaction rates, atmospheric lifetimes, and the formation of important degradation products. The provided experimental protocols offer insight into the methodologies used to obtain these critical data. The degradation pathway diagrams visualize the sequence of reactions that determine the ultimate fate of these compounds in the atmosphere. This information is essential for a comprehensive environmental risk assessment of HFOs and for making informed decisions regarding their use in various applications.

References

A Comparative Kinetic Analysis of the Reaction of (Z)-1,2,3,3,3-Pentafluoropropene with Chlorine Atoms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed kinetic analysis of the gas-phase reaction between (Z)-1,2,3,3,3-pentafluoropropene ((Z)-CF₃CH=CHF), also known as HFO-1225ye(Z), and chlorine atoms. The performance of (Z)-CF₃CH=CHF is objectively compared with alternative hydrofluoroolefins (HFOs), a class of compounds being investigated as replacements for hydrofluorocarbons (HFCs) due to their lower global warming potentials (GWPs). The inclusion of experimental data, detailed methodologies, and visual diagrams aims to support researchers in atmospheric chemistry, materials science, and related fields.

Quantitative Kinetic Data Comparison

The rate of reaction of HFOs with atmospheric oxidants such as chlorine atoms is a critical parameter in determining their environmental impact, particularly their atmospheric lifetime. The following table summarizes the experimentally determined rate coefficients and atmospheric lifetimes for the reaction of several HFOs with chlorine atoms.

CompoundIUPAC NameFormulaRate Coefficient, k (cm³ molecule⁻¹ s⁻¹)Temperature Dependence / ConditionsAtmospheric Lifetime (vs. Cl)
This compound (Z)-1,2,3,3,3-Pentafluoroprop-1-ene(Z)-CF₃CH=CHFFall-off parameters provided[1]220-380 K, 50-630 Torr (N₂, O₂, air)[1]The Cl-atom reaction leads to a decrease in its atmospheric lifetime[1]
(E)-1,2,3,3,3-Pentafluoropropene(E)-1,2,3,3,3-Pentafluoroprop-1-ene(E)-CF₃CH=CHFNot explicitly found in searches-The reaction with OH radicals is the main atmospheric sink (lifetime of a few days)[2]
2,3,3,3-Tetrafluoropropene (HFO-1234yf)2,3,3,3-Tetrafluoroprop-1-eneCF₃CF=CH₂Fall-off parameters provided[1]220-380 K, 50-630 Torr (N₂, O₂, air)[1]10.5 days[3]
trans-1-Chloro-3,3,3-trifluoropropylenetrans-1-Chloro-3,3,3-trifluoroprop-1-enet-CF₃CH=CHClNot explicitly found in searches-40.4 days[4][5]

Note on Fall-off Parameters for this compound:

The reaction of (Z)-CF₃CH=CHF with Cl atoms is in the fall-off region between second-order and third-order kinetics under atmospheric conditions. The rate coefficient is pressure and temperature-dependent and is best described by the following parameters[1]:

  • Low-pressure limit (k₀): k₀(T) = 3 x 10⁻²⁷ (T/300)⁻⁶.⁵ cm⁶ molecule⁻² s⁻¹

  • High-pressure limit (k∞): k∞(T) = 4.15 x 10⁻¹¹ (T/300)⁻⁰.⁵ cm³ molecule⁻¹ s⁻¹

  • Broadening factor (Fc): 0.6

These parameters can be used to calculate the effective second-order rate coefficient at a given temperature and pressure.

Experimental Protocols

The kinetic data presented in this guide were primarily obtained using the relative rate method in a smog chamber coupled with Fourier Transform Infrared (FTIR) spectroscopy. This is a well-established technique for determining the rate constants of gas-phase reactions.

Relative Rate Method

Principle:

The relative rate method involves monitoring the simultaneous decay of the target compound ((Z)-CF₃CH=CHF) and a reference compound, for which the rate constant of its reaction with the same oxidant (in this case, Cl atoms) is well-known. By measuring the relative decay rates, the unknown rate constant of the target compound can be determined.

The fundamental equation governing this method is:

ln([Target]₀/[Target]ₜ) = (k_Target / k_Reference) * ln([Reference]₀/[Reference]ₜ)

where:

  • [Target]₀ and [Reference]₀ are the initial concentrations of the target and reference compounds.

  • [Target]ₜ and [Reference]ₜ are the concentrations at time t.

  • k_Target and k_Reference are the rate coefficients for the reactions of the target and reference compounds with the oxidant, respectively.

A plot of ln([Target]₀/[Target]ₜ) versus ln([Reference]₀/[Reference]ₜ) should yield a straight line with a slope equal to the ratio of the rate constants (k_Target / k_Reference).

Experimental Setup and Procedure:

  • Chamber Preparation: A large-volume (typically several hundred to thousands of liters) environmental chamber, often constructed from FEP Teflon film to minimize wall reactions, is first evacuated and then filled with purified air or a specific bath gas (e.g., N₂, O₂).

  • Reactant Introduction: Known concentrations of the target compound ((Z)-CF₃CH=CHF), the reference compound, and a Cl atom precursor (typically Cl₂) are introduced into the chamber.

  • Initiation of Reaction: The reaction is initiated by photolysis of the Cl atom precursor using UV lamps, which generates a controlled concentration of Cl atoms.

  • Monitoring of Concentrations: The concentrations of the target and reference compounds are monitored over time using in-situ FTIR spectroscopy. The characteristic infrared absorption bands of each compound are used for their quantification.

  • Data Analysis: The concentration-time data are used to plot ln([Target]₀/[Target]ₜ) versus ln([Reference]₀/[Reference]ₜ). A linear least-squares analysis of this plot yields the slope, from which k_Target can be calculated, as k_Reference is known.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a kinetic analysis using the relative rate method in a smog chamber.

experimental_workflow cluster_preparation 1. Chamber Preparation cluster_introduction 2. Reactant Introduction cluster_reaction 3. Reaction Initiation & Monitoring cluster_analysis 4. Data Analysis Evacuation Evacuate Chamber Filling Fill with Bath Gas (e.g., Purified Air) Evacuation->Filling Target Introduce (Z)-CF3CH=CHF Reference Introduce Reference Compound Target->Reference Precursor Introduce Cl Atom Precursor (Cl2) Reference->Precursor Photolysis Initiate Photolysis (UV Lamps) FTIR Monitor Concentrations (in-situ FTIR) Photolysis->FTIR Plotting Plot ln([Target]0/[Target]t) vs. ln([Reference]0/[Reference]t) Calculation Calculate k_Target from Slope Plotting->Calculation cluster_preparation cluster_preparation cluster_introduction cluster_introduction cluster_preparation->cluster_introduction cluster_reaction cluster_reaction cluster_introduction->cluster_reaction cluster_analysis cluster_analysis cluster_reaction->cluster_analysis

Caption: Experimental workflow for the relative rate method.

Signaling Pathways and Logical Relationships

The reaction of this compound with chlorine atoms primarily proceeds via an addition mechanism, where the chlorine atom adds across the carbon-carbon double bond. This initial step forms a highly reactive chloro-fluoroalkyl radical. In the presence of oxygen, this radical undergoes a series of reactions to form stable end products.

reaction_pathway Reactants (Z)-CF3CH=CHF + Cl Radical Chloro-fluoroalkyl Radical [CF3CH(Cl)CHF• or CF3CH•CHF(Cl)] Reactants->Radical Addition Peroxy_Radical Peroxy Radical (+ O2) Radical->Peroxy_Radical + O2 Alkoxy_Radical Alkoxy Radical Peroxy_Radical->Alkoxy_Radical Further Reactions Products Final Products (e.g., CF3C(O)F, HC(O)F) Alkoxy_Radical->Products Decomposition

Caption: Generalized reaction pathway for Cl-initiated oxidation.

References

Safety Operating Guide

Proper Disposal of (Z)-1,2,3,3,3-Pentafluoropropene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (Z)-1,2,3,3,3-Pentafluoropropene (CAS No. 5528-43-8), a fluorinated olefin used in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

This compound, also known as HFO-1225ye(Z), is a liquefied gas that is flammable and may explode if heated.[1] It is also an irritant to the skin, eyes, and respiratory system.[1][2] Proper handling and disposal are paramount to mitigate these risks. Intentional release of fluorinated gases into the atmosphere is prohibited.[3]

Key Physical and Hazard Data

A summary of essential data for this compound is provided below to inform safe handling and disposal decisions.

PropertyValue
Chemical Formula C3HF5
CAS Number 5528-43-8
Molecular Weight 132.03 g/mol
Boiling Point -18 °C
Physical Form Liquefied gas
Primary Hazards Contains gas under pressure; may explode if heated.[1] Causes skin irritation, serious eye irritation, and may cause respiratory irritation or drowsiness.[1][2]
Environmental Hazards Avoid release to the environment.[1][4] Fluorinated greenhouse gases can contribute to climate change.[3][5]

Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed waste disposal contractor. The material should be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[4] All disposal activities must be conducted in accordance with applicable federal, state, and local regulations.[6]

Operational Steps for Disposal:

  • Consult Regulations: Before initiating any disposal procedures, consult all relevant local, regional, and national regulations concerning hazardous waste and fluorinated gases.

  • Contact a Licensed Contractor: Arrange for the collection and disposal of the chemical by a licensed hazardous waste management company.

  • Prepare for Transport: Ensure the cylinder is correctly labeled and in a safe condition for transport. The proper shipping name is "Liquefied gas, flammable, n.o.s.".[4]

  • Documentation: Maintain detailed records of the disposal process, including the quantity of material disposed of and the name of the disposal contractor.

Experimental Protocol: Small-Scale Emergency Release Response

This protocol outlines the immediate steps to be taken in the event of a small-scale, accidental release of this compound in a laboratory setting.

Objective: To safely manage a small-scale release, protecting personnel and the environment.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

  • Self-contained breathing apparatus (SCBA) may be necessary for larger spills or in poorly ventilated areas.

  • Leak detection equipment (optional).

  • Warning signs.

Procedure:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: If it is safe to do so, increase ventilation in the area of the leak.

  • Stop the Leak: If the source of the leak is a cylinder, and it is safe to do so, attempt to close the valve.

  • Isolate the Area: Secure the area and post warning signs to prevent unauthorized entry.

  • Personal Protection: Do not re-enter the area without appropriate PPE.

  • Disposal of Contaminated Materials: Any materials used for cleanup should be placed in a sealed container and disposed of as hazardous waste.

  • Reporting: Report the incident to the appropriate safety officer or department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal consult_sds Consult Safety Data Sheet (SDS) and Regulations start->consult_sds is_recyclable Is Recycling an Option? consult_sds->is_recyclable contact_recycler Contact Certified Recycling Vendor is_recyclable->contact_recycler Yes contact_disposal Contact Licensed Hazardous Waste Contractor is_recyclable->contact_disposal No prepare_for_recycling Prepare for Collection by Recycler contact_recycler->prepare_for_recycling document Document Disposal Process prepare_for_recycling->document incineration Arrange for Incineration with Afterburner and Scrubber contact_disposal->incineration prepare_for_disposal Label and Prepare for Transport incineration->prepare_for_disposal prepare_for_disposal->document end End of Process document->end

Caption: Disposal workflow for this compound.

References

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-1,2,3,3,3-Pentafluoropropene
Reactant of Route 2
(Z)-1,2,3,3,3-Pentafluoropropene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.